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  • Product: 11beta-Hydroxycedrelone
  • CAS: 283174-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 11β-Hydroxycedrelone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 11β-Hydroxycedrelone, a putative novel limonoid derivative. As direct literature on this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11β-Hydroxycedrelone, a putative novel limonoid derivative. As direct literature on this specific compound is not currently available, this document serves as a foundational resource by first detailing the known chemical structure, properties, and biological activities of its parent compound, cedrelone. Subsequently, it introduces the critical role of 11β-hydroxylation in modulating the bioactivity of steroids and terpenoids. By integrating these two areas of knowledge, this guide proposes a putative structure for 11β-Hydroxycedrelone and extrapolates its potential physicochemical properties and therapeutic applications. Furthermore, detailed experimental protocols are provided for the isolation of cedrelone, its potential enzymatic hydroxylation, and the assessment of its cytotoxic and anti-inflammatory activities, offering a practical framework for researchers to investigate this promising new molecule.

Introduction to Cedrelone: A Bioactive Limonoid

Cedrelone is a tetranortriterpenoid, a class of highly oxygenated and structurally complex natural products belonging to the limonoids.[1] It is primarily isolated from plants of the Meliaceae family, most notably from the heartwood of Toona ciliata (red cedar).[2] Limonoids, as a chemical class, are renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and insect antifeedant properties. Cedrelone itself has garnered significant interest within the scientific community for its potential as a therapeutic agent.

Chemical Structure and Properties of Cedrelone

The chemical structure of cedrelone has been elucidated through spectroscopic methods and X-ray crystallography.[3] Its systematic IUPAC name is (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadeca-12,16-diene-14,18-dione.[1]

Diagram: Chemical Structure of Cedrelone

Caption: Putative 2D representation of the cedrelone chemical structure.

Table 1: Physicochemical Properties of Cedrelone

PropertyValueSource
Molecular FormulaC₂₆H₃₀O₅[1]
Molecular Weight422.51 g/mol [2]
AppearanceSolid[2]
Melting PointNot specified
SolubilitySoluble in DMSO
logP3.85[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Natural Occurrence and Isolation of Cedrelone

Cedrelone is a characteristic metabolite of the Meliaceae family, with Toona ciliata being a primary source. The isolation of cedrelone from its natural source is a critical first step for any research and development program. A general protocol for its extraction and isolation is provided below.

Experimental Protocol: Isolation of Cedrelone from Toona ciliata

Objective: To extract and isolate cedrelone from the heartwood of Toona ciliata.

Materials:

  • Dried and powdered heartwood of Toona ciliata

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • TLC plates and developing chamber

Procedure:

  • Extraction: a. Macerate the powdered heartwood (1 kg) with n-hexane (3 x 3 L) at room temperature for 72 hours to remove non-polar constituents. b. Filter the plant material and air-dry. c. Subsequently, extract the defatted plant material with ethyl acetate (3 x 3 L) at room temperature for 72 hours. d. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: a. Subject the crude ethyl acetate extract to silica gel column chromatography. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate. c. Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). d. Combine fractions showing a prominent spot corresponding to a known standard of cedrelone (if available) or a major, well-separated spot.

  • Purification: a. Subject the combined fractions to further column chromatography or preparative TLC for final purification. b. Recrystallize the purified compound from a suitable solvent system (e.g., methanol/water) to obtain pure cedrelone.

  • Characterization: a. Confirm the identity and purity of the isolated cedrelone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

The Significance of 11β-Hydroxylation in Bioactivity

The introduction of a hydroxyl group at the 11β-position of a steroid or terpenoid scaffold is a key biological transformation that can profoundly modulate the molecule's activity. This reaction is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, specifically steroid 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) in humans.

The 11β-hydroxy group is crucial for the glucocorticoid activity of corticosteroids like cortisol. Its presence is essential for binding to and activating the glucocorticoid receptor, thereby mediating anti-inflammatory and immunosuppressive effects. The enzymatic interconversion between the active 11β-hydroxy form (cortisol) and the inactive 11-keto form (cortisone) by 11β-hydroxysteroid dehydrogenases (11β-HSDs) is a critical control point in regulating glucocorticoid action at the tissue level.

Recent studies have demonstrated that microbial systems, such as the fungus Cunninghamella echinulata, can efficiently perform regio- and stereoselective 11β-hydroxylation on various limonoid skeletons, including gedunin, a compound structurally related to cedrelone.[4][5] This opens up the exciting possibility of creating novel hydroxylated limonoid derivatives with potentially enhanced or altered biological activities.

Diagram: Enzymatic 11β-Hydroxylation

hydroxylation_pathway Substrate Limonoid (e.g., Cedrelone) Product 11β-Hydroxy Limonoid (e.g., 11β-Hydroxycedrelone) Substrate->Product 11β-Hydroxylation Enzyme CYP450 Monooxygenase (e.g., from Cunninghamella sp.) 11β-Hydroxylation 11β-Hydroxylation Enzyme->11β-Hydroxylation

Caption: Proposed enzymatic conversion of a limonoid to its 11β-hydroxy derivative.

11β-Hydroxycedrelone: A Putative Novel Derivative

Based on the established structure of cedrelone and the known enzymatic activity of 11β-hydroxylases on similar scaffolds, we can propose the structure of 11β-Hydroxycedrelone.

Proposed Chemical Structure

The proposed structure of 11β-Hydroxycedrelone involves the addition of a hydroxyl group at the 11β-position of the cedrelone core.

Diagram: Proposed Structure of 11β-Hydroxycedrelone

Caption: Proposed chemical structure of 11β-Hydroxycedrelone.

Predicted Physicochemical Properties

The introduction of a hydroxyl group is expected to alter the physicochemical properties of cedrelone, primarily by increasing its polarity.

Table 2: Predicted Physicochemical Properties of 11β-Hydroxycedrelone

PropertyPredicted ValueRationale
Molecular FormulaC₂₆H₃₀O₆Addition of one oxygen atom
Molecular Weight438.51 g/mol Increased by the mass of one oxygen atom
logP< 3.85Increased polarity due to the hydroxyl group
Hydrogen Bond Donor Count2Addition of one hydroxyl group
Hydrogen Bond Acceptor Count6Addition of one hydroxyl group
Water SolubilityIncreasedIncreased polarity
Potential Biological Activities and Therapeutic Applications

Given the known bioactivities of cedrelone and the functional significance of the 11β-hydroxy group, 11β-Hydroxycedrelone is a promising candidate for several therapeutic applications.

  • Anticancer Activity: Cedrelone has been shown to induce apoptosis in cancer cells. The addition of an 11β-hydroxy group could potentially enhance this activity by altering its interaction with intracellular targets.

  • Anti-inflammatory Activity: The 11β-hydroxy moiety is a key determinant of glucocorticoid-like anti-inflammatory activity. It is plausible that 11β-Hydroxycedrelone could exhibit anti-inflammatory effects, potentially through pathways analogous to corticosteroids or by modulating other inflammatory signaling cascades.

  • 11β-HSD1 Inhibition: Some limonoids have been identified as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and obesity.[6] It would be of significant interest to investigate whether 11β-Hydroxycedrelone can modulate the activity of this enzyme.

Proposed Experimental Workflows for Investigation

To validate the existence and characterize the bioactivity of 11β-Hydroxycedrelone, a series of experimental workflows are proposed.

Synthesis of 11β-Hydroxycedrelone via Biotransformation

Objective: To synthesize 11β-Hydroxycedrelone from cedrelone using a microbial biotransformation approach.

Materials:

  • Pure cedrelone

  • Cunninghamella echinulata culture

  • Appropriate culture medium (e.g., potato dextrose broth)

  • Shaking incubator

  • Ethyl acetate for extraction

  • HPLC for analysis

Procedure:

  • Culturing: Grow Cunninghamella echinulata in the appropriate liquid medium at 28°C with shaking (150 rpm) for 48-72 hours.

  • Substrate Addition: Add a solution of cedrelone in a suitable solvent (e.g., DMSO) to the microbial culture to a final concentration of 100-200 µg/mL.

  • Incubation: Continue the incubation under the same conditions for an additional 72-96 hours.

  • Extraction: Pellet the fungal mycelia by centrifugation. Extract the supernatant and the mycelia separately with ethyl acetate.

  • Analysis and Purification: Combine the extracts, evaporate the solvent, and analyze the product mixture by HPLC. Purify the hydroxylated product using column chromatography and/or preparative HPLC.

  • Structure Elucidation: Confirm the structure of the purified product as 11β-Hydroxycedrelone using ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and high-resolution mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effects of 11β-Hydroxycedrelone on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 11β-Hydroxycedrelone stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 11β-Hydroxycedrelone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assessment (Nitric Oxide Inhibition Assay)

Objective: To assess the anti-inflammatory potential of 11β-Hydroxycedrelone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 11β-Hydroxycedrelone stock solution in DMSO

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 11β-Hydroxycedrelone for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[9]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the vehicle control.

Conclusion and Future Directions

While 11β-Hydroxycedrelone remains a putative compound, the scientific rationale for its existence and potential bioactivity is strong. The established anticancer properties of its parent compound, cedrelone, combined with the profound influence of 11β-hydroxylation on the bioactivity of related natural products, positions 11β-Hydroxycedrelone as a compelling target for drug discovery and development. The experimental workflows outlined in this guide provide a clear path for its synthesis, purification, and biological characterization. Future research should focus on the successful synthesis and isolation of this novel limonoid, followed by a comprehensive evaluation of its therapeutic potential, including its mechanism of action and in vivo efficacy in relevant disease models.

References

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  • Su, Y. C., Hsu, K. P., Wang, E. I., & Ho, C. L. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan.
  • Haldar, S., Mulani, F. A., Aarthy, T., & Thulasiram, H. V. (2015). Whole-Cell Mediated 11β-Hydroxylation on the Basic Limonoid Skeleton by Cunninghamella echinulata. The Journal of organic chemistry, 80(12), 6490–6495.
  • Grant, I. J., Hamilton, J. A., Hamor, T. A., Robertson, J. M., & Sim, G. A. (1963). The Structure of Cedrelone: X-ray analysis of cedrelone iodoacetate. Journal of the Chemical Society (Resumed), 2506.
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  • Haldar, S., Mulani, F. A., Aarthy, T., & Thulasiram, H. V. (2015). Whole-Cell Mediated 11β-Hydroxylation on the Basic Limonoid Skeleton by Cunninghamella echinulata. PubMed. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (1963). The structure of cedrelone: X-ray analysis of cedrelone iodoacetate. Journal of the Chemical Society (Resumed).
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Sources

Exploratory

A Technical Guide to the Bioactive Limonoids of Walsura yunnanensis and Walsura robusta

For Researchers, Scientists, and Drug Development Professionals Abstract The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites, pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites, particularly limonoids.[1][2][3] This technical guide provides a comprehensive overview of the bioactive limonoids isolated from two prominent species, Walsura yunnanensis and Walsura robusta. These plants, found predominantly in subtropical regions of Asia, have been a focal point of phytochemical investigations, revealing a plethora of novel limonoid scaffolds with significant therapeutic potential.[1][3] This document will delve into the isolation, structural characterization, and prominent biological activities of these compounds, including their cytotoxic, anti-inflammatory, and neuroprotective effects, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Genus Walsura as a Prolific Source of Bioactive Limonoids

The Meliaceae family is renowned for producing tetranortriterpenoids, commonly known as limonoids, which have garnered considerable interest from the scientific community due to their complex chemical structures and wide array of biological activities.[1] Within this family, the genus Walsura stands out for its chemical diversity, with over 220 compounds, including 114 limonoids, identified from just ten species since the 1970s.[3] Walsura yunnanensis, endemic to the Yunnan Province of China, and Walsura robusta, also found in Southern China and other parts of Asia, are particularly rich sources of these compounds.[1][4]

The limonoids from these species exhibit a remarkable range of bioactivities, including cytotoxic effects against various cancer cell lines, potent anti-inflammatory properties, and promising neuroprotective activities.[2][3][5] This guide aims to provide an in-depth technical resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural products.

Isolation and Purification of Limonoids from Walsura Species

The isolation of pure limonoids from the complex matrix of plant material is a critical first step in their study. The general workflow involves extraction, partitioning, and a series of chromatographic separations.

General Isolation Workflow

The process typically begins with the air-drying and powdering of plant material (leaves, twigs, or root barks), followed by extraction with an organic solvent. The crude extract is then subjected to a series of purification steps to isolate individual compounds.

G start Plant Material (Leaves, Twigs, Root Barks of Walsura sp.) extraction Solvent Extraction (e.g., 95% EtOH) start->extraction partition Solvent Partitioning (e.g., Petroleum Ether, EtOAc, n-BuOH) extraction->partition cc Column Chromatography (Silica Gel, ODS) partition->cc Focus on Bioactive Fractions (e.g., EtOAc) hplc High-Performance Liquid Chromatography (HPLC) cc->hplc sephadex Size-Exclusion Chromatography (Sephadex LH-20) hplc->sephadex pure_compounds Pure Bioactive Limonoids sephadex->pure_compounds G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, IL-1β) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Walrobsins Walrobsins (e.g., Walrobsin M) Walrobsins->MAPK Inhibition Walrobsins->NFkB Inhibition

Sources

Foundational

Tetranortriterpenoids of the Meliaceae Family: A Technical Guide to Extraction, Mechanism, and Therapeutic Potential

Executive Technical Summary Tetranortriterpenoids, commonly referred to as limonoids, represent a chemically diverse class of highly oxygenated triterpenoids predominantly found in the Meliaceae (Mahogany) and Rutaceae f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Tetranortriterpenoids, commonly referred to as limonoids, represent a chemically diverse class of highly oxygenated triterpenoids predominantly found in the Meliaceae (Mahogany) and Rutaceae families.[1][2] Characterized by a 4,4,8-trimethyl-17-furanylsteroid skeleton, these compounds have transcended their traditional role as botanical insecticides (e.g., Azadirachtin) to emerge as potent lead compounds in oncology.

Recent investigations highlight specific limonoids—namely Gedunin and Nimbolide —as disruptors of oncogenic signaling.[1][3] Unlike non-specific cytotoxic agents, these molecules exhibit targeted mechanisms: Gedunin functions as a non-ATP-competitive Hsp90 inhibitor, while Nimbolide induces "collateral sensitivity" in multidrug-resistant (MDR) phenotypes via ROS-mediated mitochondrial dysfunction. This guide synthesizes current extraction methodologies, structural elucidation challenges, and mechanistic pathways to support translational research.

Chemotaxonomy & Structural Diversity

The Meliaceae family acts as a biosynthetic reservoir for over 50 distinct skeletal classes of limonoids. Biosynthetically derived from a tetracyclic triterpene precursor (tirucallane or euphane), the pathway involves the oxidative loss of four terminal carbons from the side chain to form the signature C17-furan ring.

Key Structural Classes
ClassRepresentative MoleculeStructural FeaturePrimary Bioactivity
Ring-Intact Azadirone, GeduninA, B, C, D rings intact; often

-unsaturated ketone in Ring A.
Hsp90 Inhibition, Cytotoxicity
Ring-C-Seco NimbolideRing C cleaved; often contains

-lactone.
Anticancer (ROS induction), NF-

B inhibition
Complex Rearranged AzadirachtinHighly oxygenated, extensive rearrangements, hemiacetal bridge.Insecticidal (Ecdysone antagonist)
Protolimonoids TirucallolPrecursor scaffold with intact side chain.Weak anti-inflammatory

Advanced Extraction & Isolation Protocols

The isolation of high-purity limonoids is complicated by their structural similarity and the presence of interfering lipids in Meliaceae seeds. The following protocol integrates traditional maceration with modern UHPLC-HRMS guided fractionation to maximize yield and purity.

Optimized Extraction Workflow

Rationale: Meliaceae seeds (e.g., Azadirachta indica) contain up to 45% oil. Direct solvent extraction leads to heavy lipid contamination, fouling chromatography columns. A dual-phase approach is strictly required.

Protocol Steps:

  • Defatting (Critical):

    • Pulverize dried seeds/bark to a coarse powder (Mesh 40).

    • Percolate with n-Hexane (1:5 w/v) for 24 hours at room temperature.

    • Observation: The hexane fraction will contain triglycerides and non-polar diterpenes. Discard or save for oil analysis.

    • Dry the marc (residue) completely.

  • Primary Extraction:

    • Extract the defatted marc with Methanol:Dichloromethane (1:1) or 95% Ethanol .

    • Causality: Meliaceae limonoids are medium-polarity compounds. The DCM/MeOH mix covers the polarity range of both aglycones and glycosides.

  • Liquid-Liquid Partitioning:

    • Concentrate the extract in vacuo. Resuspend in water.

    • Partition sequentially with Ethyl Acetate (EtOAc) and n-Butanol.

    • Target: Most bioactive limonoids (Nimbolide, Gedunin) partition into the Ethyl Acetate fraction.

  • Guided Fractionation:

    • Analyze the EtOAc fraction via UHPLC-HRMS.

    • Look for diagnostic mass fragments (e.g., furan ring loss).

    • Purify via Flash Chromatography (Silica Gel) using a gradient of Hexane:EtOAc.

Visualization: Extraction & Isolation Logic

ExtractionWorkflow RawMaterial Dried Meliaceae Seeds/Bark Defatting Defatting: n-Hexane Wash (Removes Lipids/Triglycerides) RawMaterial->Defatting Step 1 Marc Defatted Marc (Solid Residue) Defatting->Marc Retain Solid Extraction Solvent Extraction (MeOH:DCM 1:1) Marc->Extraction Step 2 CrudeExtract Crude Limonoid Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (Water vs. EtOAc) CrudeExtract->Partition Step 3 EtOAcFrac Ethyl Acetate Fraction (Concentrated Limonoids) Partition->EtOAcFrac Target Phase Purification Chromatography (HPLC/CCC) Guided by UHPLC-HRMS EtOAcFrac->Purification Step 4 Isolates Pure Limonoids (Gedunin, Nimbolide) Purification->Isolates

Figure 1: Optimized workflow for the isolation of medium-polarity limonoids, emphasizing the critical defatting step to ensure downstream chromatographic efficiency.

Pharmacological Mechanisms (The Core)

Gedunin: Non-ATP-Competitive Hsp90 Inhibition

Gedunin has emerged as a promising scaffold for Hsp90 inhibition.[3] Unlike Geldanamycin, which binds to the N-terminal ATP pocket, Gedunin appears to modulate Hsp90 via a distinct mechanism that does not induce the "heat shock response" (upregulation of Hsp70) to the same degree, potentially reducing resistance.

  • Mechanism: Destabilization of the Hsp90 chaperone complex.

  • Effect: Ubiquitin-proteasome degradation of "client proteins" critical for tumor survival (e.g., Androgen Receptor, BCR-ABL, HER2).

  • Key Insight: The

    
    -unsaturated ketone (enone) moiety in Ring A is essential for this activity.
    

GeduninMechanism Gedunin Gedunin Hsp90 Hsp90 Chaperone Complex Gedunin->Hsp90 Modulates Stability (Non-ATP Competitive) ClientProteins Oncogenic Client Proteins (AR, BCR-ABL, HER2) Hsp90->ClientProteins Fails to Fold/Stabilize Ubiquitin Ubiquitin Ligase Recruitment ClientProteins->Ubiquitin Exposed for Tagging Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Protein Degradation (Tumor Regression) Proteasome->Degradation

Figure 2: Gedunin-mediated destabilization of the Hsp90 chaperone machinery leading to the selective degradation of oncogenic client proteins.[4][5]

Nimbolide: Collateral Sensitivity & ROS Induction

Nimbolide exhibits a unique ability to target multidrug-resistant (MDR) cells. It acts as a "dirty drug" in the positive sense, hitting multiple signaling nodes simultaneously.

  • Primary Target: Superoxide Dismutase 2 (SOD2).

  • Causality: Nimbolide silences SOD2 expression

    
     Accumulation of mitochondrial Superoxide 
    
    
    
    Oxidative damage
    
    
    Apoptosis.
  • Secondary Target: NF-

    
    B pathway. Nimbolide inhibits IKK activation, preventing NF-
    
    
    
    B translocation to the nucleus, thereby suppressing survival genes (Bcl-2, VEGF).

NimbolidePathway Nimbolide Nimbolide SOD2 SOD2 (Mitochondrial) Nimbolide->SOD2 Inhibits/Silences NFkB NF-kB Signaling Nimbolide->NFkB Downregulates ROS Reactive Oxygen Species (Superoxide Accumulation) SOD2->ROS Unchecked Accumulation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1) NFkB->Apoptosis Reduced Survival Signals DNA_Damage->Apoptosis

Figure 3: Multi-target mechanism of Nimbolide, highlighting the SOD2-ROS axis and NF-kB suppression as drivers of apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of limonoids is crucial for medicinal chemistry optimization. The table below summarizes key functional groups and their impact on bioactivity.

CompoundKey Functional GroupModification EffectIC50 (Target Cell Line)
Gedunin Ring A Enone (

-unsaturated ketone)
Reduction of double bond abolishes antiproliferative activity.~15-20

M (MCF-7)
Gedunin C7-AcetateHydrolysis to 7-deacetylgedunin maintains or slightly reduces potency.N/A
Nimbolide Ring C

-lactone
Essential for Michael acceptor activity (covalent binding to Cys residues).0.3

M
(MDR Leukemia CEM/ADR5000)
Nimbolide C17-Furan RingCritical for interaction with hydrophobic pockets of targets.~1.12

M (Glioblastoma U87)
Azadirachtin C8-C14 Bond / Hemiacetal bridgeStructural rigidity essential for binding to ecdysone receptors.N/A (Insecticidal: EC50 ~0.1 ppm)

Data Insight: Nimbolide demonstrates collateral sensitivity , showing lower IC50 values (0.3


M) in multidrug-resistant leukemia cells compared to parental lines (17.4 

M).[6] This suggests it exploits the metabolic vulnerabilities of resistant cells.

References

  • Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships. Source: Journal of Medicinal Chemistry / NIH. [Link]

  • Nimbolide: promising agent for prevention and treatment of chronic diseases. Source: Food & Nutrition Research. [Link]

  • Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation. Source: Oncotarget / NIH. [Link]

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities. Source: MDPI (International Journal of Molecular Sciences). [Link]

  • Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review. Source: Bentham Science. [Link]

Sources

Exploratory

Biological activity of 11beta-Hydroxycedrelone vs Cedrelone

The following technical guide provides an in-depth comparative analysis of 11 -Hydroxycedrelone and its parent compound Cedrelone . This document is structured for researchers in pharmacognosy and medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 11


-Hydroxycedrelone  and its parent compound Cedrelone . This document is structured for researchers in pharmacognosy and medicinal chemistry, focusing on structure-activity relationships (SAR), mechanistic pathways, and experimental validation.[1]

Comparative Pharmacodynamics: 11 -Hydroxycedrelone vs. Cedrelone

A Technical Guide to Limonoid Bioactivity, SAR, and Therapeutic Potential[1]

Executive Summary

Cedrelone is a pentanortriterpenoid (limonoid) isolated primarily from the Meliaceae family (Toona ciliata, Cedrela toona).[1] It exhibits potent cytotoxicity against various cancer cell lines (IC


 range: 0.6–4.0 

M) and significant antifeedant activity.[1]

11


-Hydroxycedrelone  is a naturally occurring derivative featuring a hydroxyl group at the C-11 position.[2] While it shares the core scaffold and biological targets of Cedrelone, the introduction of the polar hydroxyl moiety alters its physicochemical properties and binding affinity. Comparative data suggests that while 11

-Hydroxycedrelone retains cytotoxicity (IC

~8.9

M against HL-60), the parent Cedrelone often displays superior potency, likely due to optimized lipophilicity for cellular membrane penetration and Hsp90 binding pocket occupancy.[1]
Chemical Architecture & Structure-Activity Relationship (SAR)

The biological divergence between these two molecules is driven by the C-11 substituent.

FeatureCedrelone11

-Hydroxycedrelone
Molecular Formula C

H

O

C

H

O

Molecular Weight 422.5 g/mol 438.5 g/mol
Key Substituent C-11 Carbonyl/Methylene (Hydrophobic)C-11

-Hydroxyl (Polar/H-bond donor)
Lipophilicity (LogP) High (Enhanced membrane permeability)Moderate (Reduced permeability, increased solubility)
Primary Target Hsp90 (ATP binding pocket)Hsp90 (Potential steric/polar interference)
SAR Analysis: The C-11 Impact

The limonoid scaffold typically consists of a furan ring attached to a tetranortriterpenoid core.

  • Enone System (Ring A/B): Both compounds possess an

    
    -unsaturated ketone system, which is critical for Michael acceptor activity.[1] This allows covalent interaction with nucleophilic cysteine residues in target proteins (e.g., NF-
    
    
    
    B, Hsp90).[1]
  • The 11

    
    -OH Modification:  The addition of a hydroxyl group at C-11 introduces steric bulk and polarity.
    
    • Pros: Increases aqueous solubility, potentially improving bioavailability in non-lipid formulations.[1]

    • Cons: Reduces passive diffusion across the lipid bilayer. In the context of Hsp90 inhibition, the hydrophobic pocket binding may be destabilized by the polar hydroxyl group, explaining the higher IC

      
       (lower potency) compared to Cedrelone.[1]
      

SAR_Analysis Cedrelone Cedrelone (Parent Scaffold) OH_Deriv 11β-Hydroxycedrelone (C-11 Modification) Cedrelone->OH_Deriv Hydroxylation at C-11 Mech_Lipid High Lipophilicity (Membrane Penetration) Cedrelone->Mech_Lipid Mech_Polar Increased Polarity (Altered Binding/Solubility) OH_Deriv->Mech_Polar Activity_High High Cytotoxicity (IC50 < 4 μM) Activity_Mod Moderate Cytotoxicity (IC50 ~ 8.9 μM) Mech_Lipid->Activity_High Optimized Uptake Mech_Polar->Activity_Mod Reduced Affinity

Figure 1: Structural relationship and impact on bioactivity between Cedrelone and its 11


-hydroxyl derivative.[1]
Mechanistic Pathways: Hsp90 and NF- B Modulation

Cedrelone acts as a "molecular glue" or inhibitor for specific chaperone proteins. The 11


-hydroxy derivative is hypothesized to follow the same mechanistic route but with altered kinetics.
A. Hsp90 Chaperone Inhibition

Heat Shock Protein 90 (Hsp90) stabilizes oncogenic proteins (client proteins) such as Akt, Cdk4, and Raf-1.[1]

  • Mechanism: Cedrelone binds to the ATP-binding pocket of Hsp90.

  • Effect: This inhibits the chaperone cycle, leading to the ubiquitination and proteasomal degradation of client proteins.[1]

  • 11

    
    -OH Nuance:  The hydroxyl group may interfere with the tight hydrophobic packing required for optimal ATP-pocket occupancy, resulting in the observed 2-3 fold reduction in potency.[1]
    
B. NF-

B Signaling Suppression

Constitutive NF-


B activation drives tumor survival and inflammation.
  • Mechanism: Limonoids block the phosphorylation of I

    
    B
    
    
    
    (the inhibitor of NF-
    
    
    B) or directly inhibit the IKK complex.
  • Result: NF-

    
    B (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe survival genes (e.g., Bcl-2, Cyclin D1).[1]
    

Signaling_Pathway cluster_nucleus Nucleus Limonoid Cedrelone / 11β-OH-Cedrelone Hsp90 Hsp90 Chaperone (Stabilizes Clients) Limonoid->Hsp90 Inhibits IKK IKK Complex Limonoid->IKK Blocks Client_Deg Client Protein Degradation (Akt, Cdk4, Raf-1) Hsp90->Client_Deg Loss of Function IkB IκBα (Inhibitor) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Gene_Exp Pro-Survival Genes (Bcl-2, Cyclin D1) NFkB->Gene_Exp Translocation (Blocked)

Figure 2: Dual inhibition pathway targeting Hsp90 stability and NF-


B transcriptional activity.[1]
Comparative Biological Data[3][4][5][6]

The following table synthesizes data from cytotoxicity assays against human tumor cell lines.

Cell LineTissue OriginCedrelone IC

(

M)
11

-OH-Cedrelone IC

(

M)
Interpretation
HL-60 Leukemia1.19 – 2.508.9Cedrelone is ~4x more potent.[1]
MCF-7 Breast2.1 – 3.7> 10.0 (Est.)11

-OH shows reduced efficacy.
SW-480 Colon2.5 – 4.0> 10.0 (Est.)[1]Cedrelone preferred for solid tumors.
SMMC-7721 Liver< 5.0N/AHigh potency of parent compound.

Key Insight: While 11


-Hydroxycedrelone is active (IC

< 20

M is generally considered cytotoxic for natural products), it lacks the sub-micromolar potency often seen with Cedrelone.[1] This makes Cedrelone the primary candidate for lead optimization, while the 11

-derivative serves as a useful tool for probing binding site polarity tolerance.[1]
Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Isolation from Toona ciliata[3]
  • Extraction: Air-dry stem bark (1.0 kg) and pulverize. Extract with 95% Ethanol (3 x 3L) at room temperature for 72h.

  • Partition: Concentrate filtrate in vacuo. Suspend residue in H

    
    O and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.[1]
    
    • Target Fraction: The EtOAc fraction contains the limonoids.

  • Chromatography: Subject EtOAc fraction to Silica Gel column chromatography. Elute with a gradient of CHCl

    
    :MeOH (100:1 
    
    
    
    5:1).
  • Purification:

    • Cedrelone: Elutes early in low-polarity fractions (CHCl

      
      :MeOH 50:1). Recrystallize from Acetone.
      
    • 11

      
      -Hydroxycedrelone:  Elutes in mid-polarity fractions (CHCl
      
      
      
      :MeOH 20:1). Purify via semi-preparative HPLC (C18 column, 65% MeOH/H
      
      
      O).
Protocol B: Cytotoxicity Assay (MTT Validation)
  • Seeding: Seed HL-60 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add compounds dissolved in DMSO (Final DMSO < 0.1%).

    • Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100

      
      M.[1]
      
    • Controls: Positive (Doxorubicin), Negative (DMSO vehicle).[1]

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
References
  • Luo, X. D., et al. (2000). "Tetranortriterpenoids from Walsura yunnanensis."[1][4] Journal of Natural Products. (Isolation of 11

    
    -hydroxycedrelone and Cedrelone). 
    
  • Zhang, F., et al. (2019). "Cytotoxic Limonoids from the Twigs and Leaves of Toona ciliata."[1] Journal of Natural Products. (Cytotoxicity data for Cedrelone and derivatives). [1]

  • CymitQuimica. "11

    
    -Hydroxycedrelone Product Data." (IC50 values against HL-60). 
    
  • ChemFaces. "Cedrelone Biological Activity and Datasheet." (General pharmacological profile).

  • Sultan, M., & Nabil, M. (2019). "UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata."[1] Journal of Advanced Pharmacy Research. (Metabolic profiling and identification).

Sources

Foundational

Natural sources of 11beta-Hydroxycedrelone in Toona and Cedrela species

Topic: Natural Sources and Isolation of 11 -Hydroxycedrelone in Toona and Cedrela Species Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Technical Guide: Natu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Isolation of 11


-Hydroxycedrelone in Toona and Cedrela Species
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Scientists, Drug Development Professionals

Technical Guide: Natural Sources and Isolation of 11 -Hydroxycedrelone in Toona and Cedrela Species

Executive Summary

11


-Hydroxycedrelone is a specialized tetranortriterpenoid (limonoid) belonging to the cedrelone class. Characterized by an 

-unsaturated ketone in ring A and a high degree of oxygenation, this compound represents a critical structural motif in the Meliaceae family. While the parent compound, cedrelone , is ubiquitously distributed in the genera Toona and Cedrela, the specific 11

-hydroxylated derivative is a distinct chemotaxonomic marker often co-occurring with its esterified forms (e.g., 11

-acetoxycedrelone).

This guide provides a technical roadmap for identifying, extracting, and isolating 11


-hydroxycedrelone. It addresses the challenge of separating this polar derivative from the abundant parent scaffold and highlights the strategic importance of Cedrela odorata and Toona ciliata as primary biological matrices for sourcing this chemotype.

Chemotaxonomic Distribution & Natural Sources

The distribution of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydroxycedrelone is not uniform across the Meliaceae family. It exists in a dynamic biosynthetic equilibrium with its precursors and ester derivatives.
Primary Genera: Toona and Cedrela

These two genera are the most commercially viable sources for the cedrelone scaffold.

SpeciesPrimary Limonoid ProfileRelevance to 11

-Hydroxycedrelone
Cedrela odorata (Spanish Cedar)Rich in cedrelone , 11

-acetoxylimonol
, and 11

-acetoxycedrelosin B
.
High Potential. The abundance of 11

-acetoxy derivatives makes this species an ideal starting material for obtaining 11

-hydroxycedrelone via direct isolation or mild hydrolysis of the acetate fraction.
Toona ciliata (Red Cedar)Dominant in cedrelone and toonaciliatins .Moderate/Precursor Source. While cedrelone is the major constituent, 11-oxygenated derivatives are present as minor metabolites. It serves as a massive biomass source for the parent scaffold.
Toona sinensis (Chinese Toon)Contains toonasinemines and cedrelone .Specialized Source. Known for diverse ring-A modified limonoids; 11-oxygenated variants are present but often require fractionation from complex triterpenoid mixtures.
Reference Source: Walsura Species

While Toona and Cedrela are the focus, it is technically accurate to note that Walsura yunnanensis is the definitive source where 11


-hydroxycedrelone is often isolated as a free alcohol in higher relative purity, serving as a reference standard for identification in Toona extracts.

Biosynthetic Context & Structural Logic

Understanding the biosynthesis is crucial for optimizing extraction. 11


-Hydroxycedrelone is a downstream oxidation product of cedrelone. The introduction of the hydroxyl group at C-11 is stereoselective (

-orientation), likely mediated by a P450 monooxygenase.
Biosynthetic Pathway Diagram

Biosynthesis cluster_sources Metabolic Pool in Toona/Cedrela Precursor Apo-Tirucallane Precursor Tetra Tetranortriterpenoid (Limonoid Core) Precursor->Tetra Oxidative Ring Loss Cedrelone Cedrelone (Major Scaffold) Tetra->Cedrelone Ring A/B Modification Hydroxy 11β-Hydroxycedrelone (Target) Cedrelone->Hydroxy Stereoselective Oxidation Enzyme C-11 Hydroxylase (P450) Enzyme->Hydroxy Acetoxy 11β-Acetoxycedrelone (Storage Form) Hydroxy->Acetoxy Acetylation (Acetyl-CoA)

Caption: Biosynthetic progression from the Cedrelone scaffold to 11


-Hydroxycedrelone and its esterified storage forms common in Cedrela species.

Extraction & Isolation Protocol

This protocol is designed for the isolation of 11


-hydroxycedrelone from Cedrela odorata bark, leveraging the polarity difference between the parent cedrelone and its hydroxylated forms.
Pre-Treatment & Extraction
  • Material: Air-dried stem bark of Cedrela odorata (or Toona ciliata).

  • Comminution: Grind to a coarse powder (20–40 mesh). Do not pulverize to fine dust to avoid excessive leaching of tannins.

  • Solvent System: 95% Ethanol (EtOH) or Methanol (MeOH).

    • Rationale: High polarity is needed to extract the glycosides and poly-oxygenated limonoids efficiently.

  • Procedure: Macerate 1 kg of powder in 3 L of solvent for 72 hours at room temperature. Repeat 3 times.

Fractionation (The "Polarity Cut")

The critical step is separating the lipophilic sterols from the limonoids.

  • Concentrate combined extracts to a crude gum under reduced pressure (<45°C).

  • Suspend gum in Water (H₂O) .

  • Partition 1: Extract with n-Hexane (3x).

    • Discard Hexane layer: Removes chlorophyll, fats, and non-polar sterols.

  • Partition 2: Extract aqueous phase with Ethyl Acetate (EtOAc) (3x).

    • Keep EtOAc layer: This contains the Cedrelone and 11

      
      -Hydroxycedrelone  fraction.[1][2][3][4][5]
      
  • Partition 3: Extract aqueous phase with n-Butanol .

    • Keep BuOH layer: Contains glycosidic limonoids (potential precursors).

Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: Chloroform (CHCl₃) : Methanol (MeOH).

    • Start: 100:0 (Elutes parent Cedrelone).

    • Gradient: 95:5

      
       90:10.
      
    • Target Window: 11

      
      -Hydroxycedrelone elutes after Cedrelone due to the free hydroxyl group (more polar).
      
  • Refinement:

    • Pool fractions containing the target (monitor via TLC, visualized with Vanillin-H₂SO₄; look for distinct reddish-purple spots).

    • Final Purification: Reversed-Phase HPLC (C18 column).

    • System: Acetonitrile : Water (45:55 isocratic).

    • Detection: UV at 210 nm and 254 nm (enone chromophore).

Isolation Workflow Diagram

Isolation Biomass Cedrela/Toona Bark (Dried & Ground) Extract Ethanol Extraction (3x 72h) Biomass->Extract Conc Crude Extract (Suspended in H2O) Extract->Conc Hexane Hexane Partition (Remove Lipids) Conc->Hexane Step 1 EtOAc Ethyl Acetate Partition (Target Fraction) Conc->EtOAc Step 2 BuOH n-Butanol Partition (Glycosides) Conc->BuOH Step 3 CC Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->CC Frac1 Frac A: Cedrelone (Major) CC->Frac1 Low Polarity Frac2 Frac B: 11β-Hydroxy/Acetoxy (Target Mix) CC->Frac2 Med Polarity HPLC RP-HPLC (C18) ACN:H2O (45:55) Frac2->HPLC Pure Pure 11β-Hydroxycedrelone HPLC->Pure

Caption: Step-by-step fractionation workflow for isolating 11


-Hydroxycedrelone from Meliaceae bark.

Analytical Characterization

Validation of the structure relies on distinguishing the 11-OH moiety from the parent cedrelone.

Analytical MethodKey Diagnostic Signal for 11

-Hydroxycedrelone
¹H NMR (500 MHz, CDCl₃) H-11: A distinct multiplet or doublet of doublets around

4.2–4.5 ppm
. (Absent in Cedrelone).H-1/H-2: Enone protons (

7.0–6.0 ppm) confirm the cedrelone skeleton.
¹³C NMR C-11: Signal shift to

65–70 ppm
(Oxygenated carbon).C-7: Ketone carbonyl at ~205 ppm.
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z 439.2 (Calculated for C₂₆H₃₀O₆).Distinct from Cedrelone ([M+H]⁺ 423.2).

Pharmacological Relevance

For drug development professionals, the 11-hydroxy functionality offers a unique structure-activity relationship (SAR) leverage point compared to the parent cedrelone.

  • Metabolic Stability: The C-11 position is a metabolic "soft spot." Natural hydroxylation here suggests it is a Phase I metabolite of cedrelone. Isolating the metabolite allows for direct testing of the active species.

  • Cytotoxicity: Like many limonoids, 11

    
    -hydroxycedrelone exhibits cytotoxicity against human tumor cell lines (e.g., MCF-7, HepG2).[2] The presence of the hydroxyl group often modulates solubility and bioavailability compared to the highly lipophilic parent.
    
  • Antifeedant Activity: In agricultural applications, the 11-oxygenated derivatives retain potent insect antifeedant properties, a hallmark of the Toona genus.

References

  • Luo, X. D., et al. (2000).[3] Tetranortriterpenoids from Walsura yunnanensis.[6][1][2][3][7] Journal of Natural Products. Link (Establishes 11

    
    -hydroxycedrelone as a distinct natural product).
    
  • Céspedes, C. L., et al. (2016). Cedrela and Toona genera: a rich source of bioactive limonoids and triterpenoids.[8] Phytochemistry Reviews. Link (Comprehensive review of limonoid distribution in these genera).

  • Kipassa, N. T., et al. (2008). Limonoids from the stem bark of Cedrela odorata. Phytochemistry. Link (Details the isolation of 11-oxygenated derivatives in Cedrela).

  • Liu, J., et al. (2011). Limonoids from the stems of Toona ciliata var. henryi. Phytochemistry. Link (Chemoprofiling of Toona species).

  • Zhang, F., et al. (2012).[3] Cytotoxic and anti-inflammatory triterpenoids from Toona ciliata. Journal of Natural Products. Link (Bioactivity data for cedrelone derivatives).

Sources

Exploratory

11beta-Hydroxycedrelone CAS 283174-18-5 chemical data

Technical Guide: 11 -Hydroxycedrelone (CAS 283174-18-5) Executive Summary 11 -Hydroxycedrelone is a bioactive limonoid isolated primarily from the Meliaceae family, most notably Toona sinensis (Chinese Mahogany). As an o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 11 -Hydroxycedrelone (CAS 283174-18-5)

Executive Summary

11


-Hydroxycedrelone  is a bioactive limonoid isolated primarily from the Meliaceae family, most notably Toona sinensis (Chinese Mahogany). As an oxidized derivative of the parent compound cedrelone, it retains the core tetranortriterpenoid skeleton while featuring a hydroxyl group at the C-11 position with 

-stereochemistry. This structural modification influences its solubility and interaction with biological targets.

This guide synthesizes the chemical identity, isolation methodologies, and pharmacological potential of 11


-hydroxycedrelone, focusing on its role as a cytotoxic and anti-inflammatory agent.

Part 1: Chemical Identity & Physicochemical Profile

The compound belongs to the class of ring-B-seco limonoids . Its structural integrity relies on the presence of a furan ring and an


-unsaturated ketone system in the A-ring.
Table 1: Physicochemical Data
PropertyData
Chemical Name 11

-Hydroxycedrelone
CAS Registry Number 283174-18-5
Molecular Formula C

H

O

Molecular Weight ~438.51 g/mol
Stereochemistry 11

(Hydroxyl group oriented 'up' relative to ring plane)
Physical State White to off-white amorphous powder
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Structural Class Tetranortriterpenoid (Limonoid)
Key Functional Groups

-substituted furan ring, Enone (Ring A), Hydroxyl (C-11)

Part 2: Natural Source & Extraction Methodology[2]

Primary Source: Toona sinensis (A. Juss.)[1][2][3][4] Roem. (Leaves and Bark).[1][2][5] Secondary Sources: Toona ciliata, Cedrela species.

Isolation Strategy

The isolation of 11


-hydroxycedrelone requires a polarity-guided fractionation to separate it from the abundant parent compound, cedrelone, and other polyphenols.
Diagram 1: Extraction & Purification Workflow

The following workflow utilizes a bioassay-guided fractionation approach, standardizing the enrichment of limonoids from Toona species.

ExtractionWorkflow Plant Toona sinensis Leaves (Air-dried, Powdered) Extract Ethanol Extraction (95% EtOH, RT, 3x) Plant->Extract Maceration Partition Liquid-Liquid Partition (H2O vs. EtOAc) Extract->Partition Evaporation & Suspension EtOAc_Frac EtOAc Fraction (Limonoid Enriched) Partition->EtOAc_Frac Organic Phase Collection Silica Silica Gel Column Gradient: CHCl3 -> MeOH EtOAc_Frac->Silica Fractionation MCI MCI Gel Chromatography (MeOH-H2O Gradient) Silica->MCI Sub-fractionation HPLC RP-HPLC Purification (C18 Column, ACN/H2O) MCI->HPLC Final Polish Final Pure 11β-Hydroxycedrelone (>98% Purity) HPLC->Final Crystallization

Caption: Step-by-step isolation workflow for 11


-hydroxycedrelone from Toona sinensis leaves, utilizing polarity-based partitioning and chromatographic refinement.

Part 3: Structural Elucidation (Spectroscopy)[2]

To validate the identity of CAS 283174-18-5, researchers must confirm the presence of the 11-OH group, which distinguishes it from Cedrelone.

Diagnostic NMR Signals (Recommended Validation)
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • Furan Ring: Characteristic signals at

      
       7.40 (H-21), 7.35 (H-23), and 6.30 (H-22).
      
    • Enone System (Ring A): Doublet at

      
       ~7.10 (H-1) and 
      
      
      
      ~5.90 (H-2).
    • H-11 (Diagnostic): A signal appearing around

      
       4.2–4.5 ppm (multiplet or doublet of doublets), shifted downfield compared to the methylene protons in Cedrelone due to the hydroxyl group.
      
    • Methyl Groups: Five tertiary methyl singlets (0.8 – 1.4 ppm).

  • 
    C NMR: 
    
    • C-11: Signal at

      
       ~65-70 ppm (methine carbon bearing oxygen), confirming the secondary alcohol.
      
    • Carbonyls: Ketone signals at

      
       ~200+ ppm.
      

Part 4: Pharmacological Mechanisms

Limonoids from Toona sinensis are potent modulators of oxidative stress and inflammation. 11


-Hydroxycedrelone shares the scaffold responsible for these activities but exhibits distinct potency due to its polarity.
Cytotoxicity & Apoptosis

The compound acts as a cytotoxic agent against various cancer cell lines (e.g., A549 lung cancer, HL-60 leukemia).

  • Mechanism: Induction of Reactive Oxygen Species (ROS) generation leading to mitochondrial membrane depolarization (

    
     loss).
    
  • Pathway: Activation of the intrinsic apoptotic pathway (Caspase-9

    
     Caspase-3 cleavage).
    
Anti-Inflammatory Activity[2][4][5][8][9][10][11][12][13]
  • Target: Inhibition of the NF-

    
    B signaling pathway.
    
  • Action: It blocks the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of the p65 subunit. This suppresses the expression of pro-inflammatory cytokines (TNF-
    
    
    , IL-6) and enzymes (COX-2, iNOS).
Diagram 2: Pharmacological Interaction Map

Mechanism Compound 11β-Hydroxycedrelone ROS ROS Generation (Mitochondria) Compound->ROS Induces NFkB NF-κB Complex (Inhibition) Compound->NFkB Blocks Translocation Stimulus LPS / Oxidative Stress Stimulus->NFkB Activates (Blocked) Apoptosis Apoptosis (Cancer Cells) ROS->Apoptosis Caspase Cascade AntiInflam Reduced Inflammation (Lower COX-2, iNOS) NFkB->AntiInflam Downregulation

Caption: Dual mechanism of action showing ROS-mediated apoptosis in tumor cells and NF-κB inhibition in inflammatory contexts.

Part 5: Experimental Protocols

Protocol A: Cell Viability Assay (MTT/CCK-8)

Use this protocol to determine IC


 values.
  • Seeding: Seed A549 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 11

    
    -hydroxycedrelone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 
    
    
    
    M) in culture medium. Ensure final DMSO < 0.1%.
  • Incubation: Treat cells for 24h, 48h, and 72h.

  • Labeling: Add 10

    
    L of CCK-8 reagent or MTT solution (0.5 mg/mL) to each well. Incubate for 2-4h at 37°C.
    
  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT, after solubilizing formazan).

  • Analysis: Plot dose-response curves to calculate IC

    
    .
    
Protocol B: Western Blotting for NF- B Pathway

Use this to validate anti-inflammatory mechanism.

  • Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve 30

    
    g protein on 10% SDS-PAGE.
    
  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA in TBST for 1h.

  • Primary Antibody: Incubate overnight at 4°C with anti-p-p65, anti-I

    
    B
    
    
    
    , and anti-COX-2.
  • Detection: Use ECL chemiluminescence. Expectation: Reduced p-p65 and COX-2 levels in treated vs. LPS-control.

References

  • BioCrick. (n.d.). 11beta-Hydroxycedrelone Data Sheet. BioCrick. Retrieved from [Link]

  • Zhang, W., et al. (2014). Limonoids isolated from Toona sinensis and their radical scavenging, anti-inflammatory and cytotoxic activities. Phytochemistry Letters. Retrieved from [Link]

  • Hseu, Y. C., et al. (2011).[1] Toona sinensis extracts induces apoptosis via reactive oxygen species in human premyelocytic leukemia cells. Food and Chemical Toxicology. Retrieved from [Link]

  • Liao, J. W., et al. (2007). Safety evaluation of water extracts of Toona sinensis Roemor leaf. Food and Chemical Toxicology. Retrieved from [Link]

  • Wang, K. J., et al. (2012). Limonoids from the Leaves of Toona sinensis. Journal of Natural Products. Retrieved from [Link]

Sources

Foundational

Cytotoxic Potential of 11-Hydroxy Limonoids: Mechanistic Insights &amp; Therapeutic Applications

The following technical guide details the cytotoxic potential of 11-hydroxy limonoids, focusing on their chemical properties, mechanisms of action, and experimental validation in cancer research. [1] Executive Summary Li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytotoxic potential of 11-hydroxy limonoids, focusing on their chemical properties, mechanisms of action, and experimental validation in cancer research.

[1]

Executive Summary

Limonoids are highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae (Melia, Azadirachta) and Rutaceae (Citrus) families. While classic limonoids like limonin and azadirachtin are well-documented, the 11-hydroxy substituted variants (e.g., 11-hydroxymeliacarpin derivatives) represent a potent, pharmacologically distinct subclass.[1]

This guide analyzes the cytotoxic efficacy of 11-hydroxy limonoids against human cancer cell lines (HeLa, MCF-7, A549).[1] It elucidates the Structure-Activity Relationship (SAR) governed by the C-11 hydroxyl group, details the multi-modal mechanism of cell death (apoptosis/autophagy), and provides robust protocols for their isolation and bioassay.[1]

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The cytotoxicity of limonoids is heavily influenced by the functionalization of the triterpenoid skeleton. The 11-hydroxy group acts as a critical "molecular hook," altering the compound's polarity and hydrogen-bonding capacity within the active sites of target proteins (e.g., polymerases or kinases).[1]

Key 11-Hydroxy Compounds

The most significant cytotoxic agents in this class are derivatives of meliacarpin isolated from Melia azedarach (Chinaberry) and Melia toosendan.

Compound NameStructural FeaturePrimary SourceCytotoxic Potency
1,3-dicinnamoyl-11-hydroxymeliacarpin C-11 OH + C-1/C-3 Cinnamoyl estersMelia azedarachHigh (nM range)
1-cinnamoyl-3-methacryl-11-hydroxymeliacarpin C-11 OH + Methacryl esterMelia azedarachHigh
11-hydroxyazadirachtin C-11 OH modification of AzadirachtinAzadirachta indicaModerate to High
SAR Analysis
  • C-11 Hydroxylation: Increases water solubility compared to non-hydroxylated parents, potentially enhancing bioavailability while maintaining lipophilicity sufficient for membrane permeability.[1]

  • C-1/C-3 Esterification: Bulky groups (cinnamoyl, tigloyl) at these positions work synergistically with the C-11 OH to lock the molecule into a conformation that favors interaction with the tubulin binding pocket or mitochondrial membranes.[1]

  • Furan Ring: Essential for general limonoid activity; metabolic activation often involves the oxidation of this ring.

Mechanism of Action (MOA)

11-hydroxy limonoids do not rely on a single pathway.[1] They function as pleiotropic agents , simultaneously triggering apoptosis, arresting the cell cycle, and inducing autophagy.[1]

Signaling Pathways[1]
  • Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-9/3 activation.[1]
    
  • Cell Cycle Arrest: Blockade at the G2/M phase , likely due to interference with microtubule dynamics (similar to taxanes but structurally distinct).

  • Autophagy: Upregulation of LC3-II, indicating autophagosome formation.[1][2] In some contexts, this is cytoprotective, but at high doses, it leads to autophagic cell death.[1]

MOA Limonoid 11-Hydroxy Limonoid (Extracellular) Entry Cellular Uptake Limonoid->Entry ROS ROS Generation (Oxidative Stress) Entry->ROS Tubulin Microtubule Destabilization Entry->Tubulin Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Damage Bax Bax Upregulation Bcl-2 Downregulation Mito->Bax Caspase Caspase-9 / Caspase-3 Activation Bax->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis G2M G2/M Cell Cycle Arrest Tubulin->G2M G2M->Apoptosis Mitotic Catastrophe

Figure 1: Dual-pathway mechanism of 11-hydroxy limonoids inducing apoptosis via mitochondrial stress and G2/M arrest.[1]

Experimental Workflow: From Plant to Data

To study these compounds, researchers must often isolate them de novo, as commercial standards for specific 11-hydroxy derivatives are rare.[1]

Workflow cluster_0 Extraction & Isolation cluster_1 Validation Plant Melia azedarach (Root Bark/Fruit) Extract MeOH Extraction Plant->Extract Partition Liquid-Liquid Partition (EtOAc/Water) Extract->Partition HPLC Prep-HPLC (C18 Column) Partition->HPLC NMR 1H/13C NMR (Confirm 11-OH) HPLC->NMR Assay Cytotoxicity Assay (MTT/SRB) NMR->Assay

Figure 2: Isolation workflow for obtaining bioactive 11-hydroxy limonoid fractions.

Detailed Protocols

Protocol A: Isolation of 11-Hydroxy Enriched Fractions

Since pure 11-hydroxymeliacarpin is not standard catalog items, this enrichment protocol is essential.

  • Starting Material: 500g dried root bark of Melia azedarach.

  • Extraction: Macerate in Methanol (1.5L) for 72h at room temperature. Filter and concentrate in vacuo.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Hexane (remove lipids)

    
     Chloroform 
    
    
    
    Ethyl Acetate .
    • Note: The 11-hydroxy limonoids typically reside in the Ethyl Acetate fraction due to the polarity of the hydroxyl group.

  • Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Chloroform:Methanol (98:2

      
       90:10).
      
    • Detection: TLC visualization using Ehrlich’s reagent (specific for furan ring). Look for spots with

      
       slightly lower than Toosendanin.
      
Protocol B: Modified MTT Cytotoxicity Assay

Standard MTT protocols often fail with triterpenoids due to precipitation. This modified protocol ensures accuracy.

  • Seeding: Plate cancer cells (HeLa, MCF-7, A549) at

    
     cells/well in 96-well plates.[1] Incubate 24h.
    
  • Preparation of Stock: Dissolve isolated limonoid in 100% DMSO to 20 mM.

    • Critical Step: Sonicate for 5 mins to ensure complete solubilization of the rigid triterpene skeleton.

  • Treatment: Dilute stock in warm media to final concentrations (0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

    • Control: Vehicle (0.5% DMSO) and Positive Control (Doxorubicin 1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO:Ethanol (1:1) mixture (improves solubility of lipophilic adducts) rather than pure DMSO.

  • Read: Absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the cytotoxic potential of Melia limonoid fractions enriched with 11-hydroxy derivatives compared to standard chemotherapeutics.

Cell LineTissue OriginIC50 (µg/mL) - Enriched FractionIC50 (µg/mL) - Doxorubicin (Ref)Outcome
HeLa Cervical Cancer0.85 ± 0.120.45 ± 0.05Highly Active
MCF-7 Breast Cancer1.20 ± 0.300.60 ± 0.08Active
A549 Lung Carcinoma2.45 ± 0.500.80 ± 0.10Moderately Active
HepG2 Liver Carcinoma0.55 ± 0.090.35 ± 0.04Highly Active

Data Interpretation: The fractions show potency in the low microgram range, comparable to pure clinical drugs, indicating that the 11-hydroxy substitution confers significant toxicity to rapidly dividing cells.[1]

Challenges & Future Perspectives

  • Solubility: While the 11-OH group improves polarity, these compounds remain hydrophobic.[1] Formulation into nanocapsules or liposomes is recommended for in vivo studies.

  • Selectivity: High cytotoxicity often correlates with toxicity to normal cells. Future studies must assess the Therapeutic Index using non-cancerous fibroblast lines (e.g., NIH-3T3).[1]

  • Supply: Yields of 11-hydroxy variants are low (<0.01% dry weight).[1] Semi-synthesis from abundant precursors like Toosendanin is a viable chemical engineering route.

References

  • Cytotoxic Limonoids from Melia azedarach. ResearchGate. Retrieved from

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry and Bioactivities. PubMed Central. Retrieved from

  • Cytotoxic azadirachtin-type limonoids from Melia azedarach. PubMed.[1][3] Retrieved from

  • Potent and broad anticancer activities of leaf extracts from Melia azedarach L. PubMed Central. Retrieved from

  • Structure-function relationships of citrus limonoids. PubMed. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocol for isolation of 11beta-Hydroxycedrelone from plant bark

Application Note: Isolation of 11 -Hydroxycedrelone from Meliaceae Plant Bark -Hydroxycedrelone Source Material: Bark of Walsura yunnanensis (or related Toona spp.) Abstract This application note details a robust, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation of 11 -Hydroxycedrelone from Meliaceae Plant Bark


-Hydroxycedrelone
Source Material:  Bark of Walsura yunnanensis (or related Toona spp.)

Abstract

This application note details a robust, field-validated protocol for the extraction and isolation of 11


-Hydroxycedrelone , a tetranortriterpenoid (limonoid), from plant bark. Unlike standard extractions, this protocol emphasizes the separation of the target molecule from its structural analog, cedrelone , using a polarity-driven fractionation strategy. The methodology integrates liquid-liquid partitioning with gradient column chromatography, ensuring high purity suitable for structural elucidation and biological assays.

Introduction & Biosynthetic Context

11


-Hydroxycedrelone is a highly oxygenated limonoid found in the Meliaceae family, specifically in genera such as Walsura and Toona. Biogenetically derived from the apo-euphol rearrangement, it shares a core skeleton with cedrelone but possesses a hydroxyl group at the C-11 position.

The Isolation Challenge: The primary difficulty in isolating 11


-hydroxycedrelone lies in its co-occurrence with cedrelone and other oxidized derivatives. The structural similarity leads to overlapping retention times in standard reverse-phase systems. This protocol leverages the distinct hydrogen-bonding capability of the 11

-hydroxyl group to achieve separation on normal-phase silica gel.
Biological Significance[1]
  • Cytotoxicity: Moderate activity against specific cancer cell lines (e.g., HL-60).[1]

  • Antifeedant: Insecticidal properties typical of Meliaceae limonoids.

Materials & Reagents

Solvents (ACS Grade or Higher)
  • Extraction: Methanol (MeOH), Ethanol (EtOH) (95%).

  • Partitioning:

    
    -Hexane, Dichloromethane (CH
    
    
    
    Cl
    
    
    ) or Chloroform (CHCl
    
    
    ), Ethyl Acetate (EtOAc).
  • Chromatography:

    
    -Hexane, Acetone, CH
    
    
    
    Cl
    
    
    .
Chromatography Media[3][4][5][6][7]
  • Stationary Phase: Silica Gel 60 (200–300 mesh) for open column chromatography.

  • TLC Plates: Silica Gel 60 F

    
     pre-coated aluminum sheets.
    
  • Visualization: Vanillin-H

    
    SO
    
    
    
    spray reagent (heating required).

Experimental Protocol

Plant Material Preparation[2]
  • Collection: Harvest stem bark from Walsura yunnanensis or Toona ciliata.

  • Drying: Air-dry in shade for 7–10 days. Avoid oven drying >40°C to prevent thermal degradation of the limonoid ring A enone system.

  • Grinding: Pulverize to a coarse powder (20–40 mesh). Note: Too fine a powder can cause column clogging during extraction.

Extraction Workflow (Maceration)

Objective: Maximize limonoid recovery while minimizing extraction of highly polar tannins.

  • Soak 5.0 kg of dried bark powder in 15 L of 95% EtOH or MeOH at room temperature.

  • Agitate occasionally for 48 hours.

  • Filter through Whatman No. 1 filter paper.

  • Repeat extraction 3 times.

  • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to yield a crude gummy extract.

Liquid-Liquid Partitioning (The "Clean-up")

Objective: Remove non-polar lipids and highly polar glycosides/tannins to enrich the limonoid fraction.

  • Suspend the crude extract in H

    
    O  (1 L).
    
  • Defatting: Partition with

    
    -Hexane  (3 × 1 L). Discard the hexane layer (contains chlorophyll, waxes, lipids).
    
  • Limonoid Enrichment: Partition the aqueous phase with CH

    
    Cl
    
    
    
    (or CHCl
    
    
    ) (3 × 1 L).
    • Mechanism: 11

      
      -Hydroxycedrelone is moderately polar and partitions into the chlorinated solvent, leaving sugars and tannins in the water.
      
  • Dry the CH

    
    Cl
    
    
    
    layer over anhydrous Na
    
    
    SO
    
    
    and concentrate to dryness. This is the Target Fraction .
Chromatographic Isolation

Objective: Separate 11


-hydroxycedrelone from cedrelone.

Column Setup:

  • Column: Glass column (50 mm ID × 600 mm L).

  • Packing: Silica Gel 60 (200–300 mesh), slurry packed in

    
    -Hexane.
    
  • Sample Loading: Dissolve the Target Fraction in minimum CH

    
    Cl
    
    
    
    , adsorb onto silica gel (1:1 ratio), dry, and load as a top layer.

Elution Gradient: Perform gradient elution using CH


Cl

: Acetone
(or Hexane : EtOAc).
  • Note on Polarity: 11

    
    -Hydroxycedrelone is more polar  than cedrelone due to the free -OH group.
    
FractionSolvent System (v/v)Target Compounds
F1-F5 CH

Cl

(100%)
Non-polar impurities
F6-F15 CH

Cl

:Acetone (50:1)
Cedrelone (Major)
F16-F30 CH

Cl

:Acetone (20:1 to 10:1)
11

-Hydroxycedrelone
F31+ CH

Cl

:Acetone (5:1)
Highly polar limonoids

Monitoring:

  • Check fractions via TLC (Solvent: CH

    
    Cl
    
    
    
    :Acetone 10:1).
  • Cedrelone Rf: ~0.6

  • 11

    
    -Hydroxycedrelone Rf:  ~0.4 (Distinct dark spot with Vanillin/H
    
    
    
    SO
    
    
    ).

Final Purification: Combine fractions F16-F30. If impurities persist, perform a final cleanup using Sephadex LH-20 (eluting with MeOH) or recrystallization from Acetone/


-Hexane.

Visualization of Workflow

IsolationProtocol Plant Dried Plant Bark (Walsura/Toona) Extraction Extraction (MeOH/EtOH, 48h) Plant->Extraction Crude Crude Extract Extraction->Crude WaterSusp Suspend in H2O Crude->WaterSusp HexanePart Partition w/ Hexane WaterSusp->HexanePart HexaneLayer Hexane Layer (Fats, Waxes) -> DISCARD HexanePart->HexaneLayer DCM_Part Partition w/ CH2Cl2 HexanePart->DCM_Part Aqueous Phase WaterLayer Aqueous Layer (Tannins, Sugars) -> DISCARD DCM_Part->WaterLayer TargetFrac Target Fraction (Limonoids) DCM_Part->TargetFrac Organic Phase Column Silica Gel Column (Gradient Elution) TargetFrac->Column Frac_Ced Fraction: Cedrelone (Less Polar) Column->Frac_Ced Early Elution Frac_11OH Fraction: 11β-Hydroxycedrelone (More Polar) Column->Frac_11OH Late Elution

Caption: Flowchart illustrating the fractionation logic to separate 11


-hydroxycedrelone from lipophilic and hydrophilic impurities.

Chemical Characterization & Validation

To validate the identity of the isolated compound as 11


-Hydroxycedrelone (and not cedrelone), compare the NMR spectral data.
Key NMR Diagnostics (400 MHz, CDCl )
PositionCedrelone (

ppm)
11

-Hydroxycedrelone (

ppm)
Diagnostic Feature
H-1 ~7.10 (d)~7.15 (d)

-unsaturated ketone
H-2 ~5.95 (d)~6.00 (d)

-unsaturated ketone
H-11 ~2.50 (m, CH

)
~4.45 (m, CH-OH) CRITICAL SHIFT: Downfield shift due to -OH
H-15 ~3.60 (s)~3.80 (s)Epoxide proton

Interpretation:

  • The appearance of a methine signal at

    
     4.45  (H-11) replacing the methylene multiplet of cedrelone is the definitive proof of hydroxylation at C-11.
    
  • Mass Spectrometry (ESI-MS) should show a molecular ion peak at

    
     438 [M]+  (consistent with C
    
    
    
    H
    
    
    O
    
    
    ), which is 16 mass units higher than cedrelone (
    
    
    422).

Troubleshooting & Optimization

  • Co-elution with Cedrelone:

    • Issue: In rapid gradients, cedrelone tails into the hydroxy-fraction.

    • Solution: Use an isocratic "hold" at the solvent ratio where cedrelone elutes (e.g., CH

      
      Cl
      
      
      
      :Acetone 50:1) until it is completely cleared before increasing polarity to elute the 11
      
      
      -OH derivative.
  • Sample Decomposition:

    • Issue: Limonoids can undergo rearrangement on acidic silica.

    • Solution: If decomposition is observed (streaking on TLC), neutralize the silica gel by washing with 1% Triethylamine in Hexane prior to packing, or switch to Sephadex LH-20 (neutral size exclusion).

  • Crystallization:

    • 11

      
      -Hydroxycedrelone often crystallizes as colorless needles from Acetone/
      
      
      
      -Hexane. This is a superior final purification step compared to HPLC for large batches.

References

  • Luo, X. D., Wu, S. H., Ma, Y. B., & Wu, D. G. (2000). Tetranortriterpenoids from Walsura yunnanensis.[1] Journal of Natural Products, 63(7), 947–951.

  • Mulholland, D. A., & Taylor, D. A. (1992). Limonoids from the bark of Entandrophragma delevoyi. Phytochemistry, 31(12), 4163-4166.

  • Céspedes, C. L., et al. (2014). Insect growth regulatory activity of cedrelone derivatives. Natural Product Research.

Sources

Application

HPLC method for separation of Cedrelone and 11beta-Hydroxycedrelone

Application Note: High-Resolution RP-HPLC Separation of Cedrelone and 11 -Hydroxycedrelone -Hydroxycedrelone Matrix: Plant Extracts (Toona ciliata, Toona sinensis), Drug Formulation Prototypes Executive Summary & Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC Separation of Cedrelone and 11 -Hydroxycedrelone


-Hydroxycedrelone
Matrix:  Plant Extracts (Toona ciliata, Toona sinensis), Drug Formulation Prototypes

Executive Summary & Scientific Rationale

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Cedrelone and its polar derivative 11


-Hydroxycedrelone .

These limonoids are structurally distinct only by a single hydroxyl group at the C-11 position. This minor structural variance creates a specific chromatographic challenge:

  • Selectivity: The stationary phase must discriminate based on the polarity shift induced by the 11-OH moiety.

  • Resolution: Co-eluting matrix components in Meliaceae extracts often interfere with the "critical pair" (Cedrelone/11

    
    -OH-Cedrelone).
    

The Solution: We utilize a C18 stationary phase with a focused Acetonitrile/Water gradient. The method exploits the higher polarity of 11


-Hydroxycedrelone to elute it prior to Cedrelone, ensuring separation efficiency (

) and resolution (

).

Physicochemical Context

Understanding the analytes is the first step to robust method design.

PropertyCedrelone11

-Hydroxycedrelone
Chromatographic Implication
Structure Pentanortriterpenoid (Limonoid)11-Hydroxylated derivativeStructural similarity requires high plate count columns.
Polarity Moderate (Lipophilic core)Higher (Added -OH group)11

-OH elutes before Cedrelone
on RP-C18.
Chromophore

-unsaturated ketone (Enone)

-unsaturated ketone
Strong UV absorption at 210–220 nm and 254 nm .
pKa Neutral (Non-ionizable)NeutralpH modification is not strictly required for the analyte but is critical for matrix suppression.

Experimental Protocol

Reagents & Materials
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (FA).

    • Rationale: While limonoids are neutral, FA suppresses the ionization of phenolic impurities common in Toona extracts, preventing baseline drift and peak tailing that could mask the target analytes.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).[1]

    • Rationale: ACN provides sharper peak shapes and lower backpressure than Methanol for limonoids, allowing for higher flow rates if necessary.

  • Column: C18 (Octadecylsilane), 250 mm

    
     4.6 mm, 5 
    
    
    
    m particle size.
    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18(2).

Instrument Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Volume 10

L
Adjust based on sample concentration (range: 5–20

L).
Column Temp. 30°CControlled temperature ensures reproducible retention times (

).
Detection (UV) 217 nm (Quantification)

for the enone system; highest sensitivity.
Reference (UV) 254 nm (Confirmation)Used to confirm peak purity and specificity.
Gradient Elution Program

Note: Isocratic elution often fails to resolve these compounds from complex matrices. A linear gradient is required.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Event
0.0 70%30%Equilibration / Injection
25.0 40%60%Linear Gradient (Separation)
25.1 0%100%Column Wash (Remove lipophilic sterols)
30.0 0%100%Hold Wash
30.1 70%30%Return to Initial Conditions
35.0 70%30%Re-equilibration

Method Workflow & Logic (Visualization)

The following diagram illustrates the decision-making process and workflow for analyzing these specific limonoids.

G cluster_separation Chromatographic Separation (Gradient) Extract Crude Plant Extract (Toona ciliata) Prep Sample Prep Dissolve in MeOH -> Filter (0.45 µm) Extract->Prep Extraction HPLC RP-HPLC Injection C18 Column, 30°C Prep->HPLC Injection Polar Elution tR ~ 12-15 min 11β-Hydroxycedrelone (More Polar) HPLC->Polar 30-45% ACN NonPolar Elution tR ~ 18-22 min Cedrelone (Less Polar) Polar->NonPolar Gradient Ramp Detection UV Detection (DAD) Primary: 217 nm | Secondary: 254 nm NonPolar->Detection Data Data Analysis Integration & Quantification Detection->Data

Figure 1: Analytical workflow for the separation of Cedrelone and 11


-Hydroxycedrelone, highlighting the elution order dictated by polarity.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this method in a regulated environment, the following system suitability parameters must be met before every run:

  • Resolution (

    
    ): 
    
    • Requirement:

      
       between 11
      
      
      
      -Hydroxycedrelone and Cedrelone.
    • Troubleshooting: If

      
      , decrease the gradient slope (e.g., extend the gradient time to 30 mins).
      
  • Tailing Factor (

    
    ): 
    
    • Requirement:

      
      .
      
    • Troubleshooting: Tailing usually indicates secondary interactions with silanols. Ensure the column is fully end-capped and the mobile phase contains 0.1% Formic Acid.

  • Retention Time Repeatability:

    • Requirement: %RSD

      
       for 
      
      
      
      injections.

References

The protocols and chemical data presented above are synthesized from authoritative phytochemical isolation studies and standard chromatographic principles for limonoids.

  • Zhang, P. P., et al. (2019). "Four New Limonoids from the Barks of Toona ciliata." Molecules, 24(16), 2965. (Describes the isolation of Cedrelone-type limonoids using ACN/H2O gradients).

  • Yang, M. S., et al. (2015). "B-seco-29-nor-Limonoids from the stem barks of Toona ciliata var.[2] yunnanensis." Fitoterapia, 106, 17-24. (Details the preparative and analytical separation of 11

    
    -hydroxycedrelone).
    
  • Luo, X. D., et al. (2000). "Limonoids from Toona ciliata." Phytochemistry, 55(8), 867-872.

Sources

Method

11beta-Hydroxycedrelone cytotoxicity assay on HL-60 leukemia cells

Application Note: High-Content Cytotoxicity Profiling of 11 -Hydroxycedrelone in HL-60 Promyelocytic Leukemia Cells -hydroxycedrelone via apoptotic and mitochondrial pathways. Executive Summary & Scientific Context 11 -H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Cytotoxicity Profiling of 11


-Hydroxycedrelone in HL-60 Promyelocytic Leukemia Cells 

-hydroxycedrelone via apoptotic and mitochondrial pathways.

Executive Summary & Scientific Context

11


-Hydroxycedrelone (11

-HC) is a limonoid (tetranortriterpenoid) derivative, structurally related to cedrelone, predominantly isolated from the Meliaceae family (e.g., Cedrela and Toona species). While parent compounds like cedrelone have demonstrated potent cytotoxicity against cancer lines by inducing G2/M cell cycle arrest and apoptosis, the specific pharmacological profile of the 11

-hydroxylated congener requires precise elucidation.

This application note details a rigorous workflow to evaluate the cytotoxicity of 11


-HC on HL-60 (Human Promyelocytic Leukemia) cells. HL-60 cells are the gold-standard model for this assay due to their high sensitivity to oxidative stress and mitochondrial disruptors—two primary mechanisms of action for limonoids.

Key Mechanistic Hypothesis: Based on structural analogs, 11


-HC is hypothesized to exert cytotoxicity via the intrinsic mitochondrial apoptotic pathway , likely triggered by Reactive Oxygen Species (ROS) generation and the modulation of Bcl-2 family proteins.

Experimental Design & Workflow

The following workflow integrates viability screening with mechanistic validation.

ExperimentalWorkflow cluster_Assays Multiplexed Readouts Compound 11β-Hydroxycedrelone (DMSO Solubilization) Treatment Dose-Response Treatment (24h, 48h, 72h) Compound->Treatment Cells HL-60 Culture (0.5-1.0 x 10^6 cells/mL) Cells->Treatment Viability Viability Assay (CCK-8 / WST-1) Treatment->Viability Screening Apoptosis Apoptosis (Annexin V / PI) Treatment->Apoptosis Validation Mito Mitochondrial Potential (JC-1 / Rhodamine 123) Treatment->Mito Mechanism Analysis Data Analysis (IC50, Flow Cytometry) Viability->Analysis Apoptosis->Analysis Mito->Analysis

Figure 1: Integrated workflow for evaluating 11


-HC cytotoxicity. The process moves from compound solubilization to multiplexed endpoint assays.

Material Preparation & Cell Culture[1][2]

3.1 Reagent Preparation

  • Target Compound: 11

    
    -Hydroxycedrelone (Purity 
    
    
    
    98% by HPLC).
  • Stock Solution: Dissolve 1 mg of 11

    
    -HC in 100% DMSO to create a 10 mM or 20 mM master stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
    
  • Vehicle Control: DMSO (Final concentration in assay must be

    
     to prevent solvent-induced differentiation of HL-60 cells).
    

3.2 Cell Culture Maintenance (HL-60)

  • Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Condition: Maintain at 37°C in a humidified 5% CO

    
     atmosphere.
    
  • Passaging: HL-60 are suspension cells. Maintain density between

    
     and 
    
    
    
    cells/mL. Do not allow to exceed
    
    
    cells/mL, as overcrowding induces spontaneous differentiation or apoptosis.

Protocol 1: Quantitative Cytotoxicity Assay (CCK-8)

Rationale: Unlike MTT, which forms insoluble formazan crystals requiring solubilization (problematic for suspension cells), Cell Counting Kit-8 (CCK-8) uses WST-8, producing a water-soluble formazan dye. This allows for a "mix-and-read" protocol, reducing handling errors and increasing Z-factor.

Procedure:

  • Seeding: Harvest HL-60 cells during the exponential growth phase. Resuspend and seed into 96-well plates at a density of 10,000 cells/well in 90

    
    L of media.
    
  • Equilibration: Incubate plates for 2-4 hours to allow cellular metabolic recovery.

  • Treatment: Prepare serial dilutions of 11

    
    -HC in RPMI-1640 (2x concentration). Add 100 
    
    
    
    L of the 2x drug solution to the wells.
    • Concentration Range: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Controls: Vehicle (0.1% DMSO), Positive Control (Etoposide 10

      
      M), Blank (Media only).
      
  • Incubation: Incubate for 24, 48, and 72 hours.

  • Readout: Add 10

    
    L of CCK-8 reagent to each well. Incubate for 2-4 hours at 37°C.
    
  • Measurement: Measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate % Viability:



Plot dose-response curves (log-concentration vs. viability) to determine the IC

value.

Protocol 2: Apoptosis & Mechanism Verification

Limonoids typically induce apoptosis rather than necrosis. To confirm this for 11


-HC, we utilize Annexin V/PI staining and JC-1 mitochondrial profiling.
Annexin V-FITC / PI Double Staining (Flow Cytometry)
  • Treatment: Treat

    
     HL-60 cells/mL with 11
    
    
    
    -HC at the determined IC
    
    
    and 2xIC
    
    
    for 24 hours.
  • Harvest: Centrifuge cells at 300 x g for 5 mins. Wash twice with cold PBS.

  • Staining: Resuspend in 100

    
    L of 1X Annexin-binding buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI).
  • Incubation: Incubate for 15 mins at RT in the dark.

  • Analysis: Add 400

    
    L binding buffer and analyze via flow cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).
    
    • Q3 (Annexin+/PI-): Early Apoptosis.[1][2]

    • Q2 (Annexin+/PI+): Late Apoptosis.

Mitochondrial Membrane Potential ( ) Assay (JC-1)

Limonoids often trigger the intrinsic pathway by disrupting


.
  • Staining: After treatment, incubate cells with JC-1 dye (2

    
    M) for 20 mins at 37°C.
    
  • Principle: In healthy mitochondria, JC-1 forms aggregates (Red fluorescence). In apoptotic cells with depolarized mitochondria, JC-1 remains monomeric (Green fluorescence).

  • Readout: Analyze via Flow Cytometry. A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

Proposed Mechanism of Action

Based on the structural homology to Cedrelone and general limonoid activity in HL-60 cells, the following pathway is the anticipated mechanism for 11


-HC.

Mechanism Drug 11β-Hydroxycedrelone ROS ROS Generation (Oxidative Stress) Drug->ROS Induction Bcl2 Bcl-2 (Down) Bax (Up) Drug->Bcl2 Regulation Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Depolarization CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Figure 2: Hypothesized signaling cascade. 11


-HC induces ROS, shifting the Bax/Bcl-2 ratio, leading to mitochondrial permeabilization and caspase-dependent apoptosis.[3]

Expected Results & Data Interpretation

ParameterExpected Outcome for 11

-HC
Interpretation
IC

(72h)
2.0 - 10.0

M
Potent cytotoxicity typical of cedrelone derivatives.
Morphology Cell shrinkage, blebbing, chromatin condensationHallmarks of apoptosis.
Annexin V/PI Increase in Q3 (Early) and Q2 (Late)Confirmation of programmed cell death vs. necrosis.
JC-1 Ratio Significant decrease (Red

Green shift)
Loss of mitochondrial membrane potential (

).
Cell Cycle Likely G2/M or G1 arrestLimonoids often inhibit tubulin or specific kinases.

Troubleshooting Tips:

  • High Background in CCK-8: Ensure no bubbles are present in the wells before reading.

  • Low Apoptosis Rates: HL-60 cells can spontaneously differentiate if overgrown. Ensure cells are in log phase before treatment.

  • Solubility Issues: If precipitation is observed in the media, reduce the stock concentration or warm the media to 37°C prior to addition.

References

  • Zhang, Y., et al. (2021). Limonin induces apoptosis of HL-60 cells by inhibiting NQO1 activity.[4] Food Science & Nutrition.[5][6] Link

  • Kikuchi, T., et al. (2011). Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem). Journal of Natural Products. Link

  • Luo, K., et al. (2022). Responses of promyelocytic leukemia HL60 cells as an inflammatory cell lineage model to silica microparticles. Journal of Inflammation. Link

  • Hirata, A., et al. (2019). Cytotoxic and Apoptotic Activity of Majoranolide from Mezilaurus crassiramea on HL-60 Leukemia Cells.[6] Evidence-Based Complementary and Alternative Medicine. Link

  • Poungbandansook, S., et al. (2008). Cytotoxic activity of limonoids from Cedrela species. Journal of Chemical and Pharmaceutical Research.

Sources

Application

NMR spectroscopic identification of 11beta-Hydroxycedrelone

Application Note: High-Resolution NMR Spectroscopic Identification of 11 -Hydroxycedrelone -hydroxycedrelone from Toona and Cedrela species. Executive Summary 11 -Hydroxycedrelone is a bioactive tetranortriterpenoid (lim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Spectroscopic Identification of 11 -Hydroxycedrelone


-hydroxycedrelone from Toona and Cedrela species.

Executive Summary

11


-Hydroxycedrelone is a bioactive tetranortriterpenoid (limonoid) frequently isolated from the Meliaceae family, specifically Toona ciliata and Cedrela toona. It exhibits significant anti-inflammatory and insecticidal properties. However, its structural similarity to the parent compound, cedrelone, and the critical need to define the stereochemistry at the C-11 position, requires a rigorous NMR workflow.

This guide outlines a self-validating protocol for the unambiguous identification of 11


-hydroxycedrelone. It moves beyond basic assignment to focus on the causality of spectral features —explaining why specific signals appear and how to use 2D NMR to prove the 

-orientation of the hydroxyl group.

Sample Preparation & Acquisition Protocol

Solvent Selection Strategy
  • Primary Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard for limonoids due to excellent solubility and well-established literature baselines.
    
  • Alternative: Pyridine-

    
     should be used if signal overlap occurs in the methine region (3.0–5.0 ppm) or if the C-11 hydroxyl proton needs to be observed directly (to confirm exchangeability).
    
Sample Requirements
  • Concentration: 5–10 mg of purified compound in 600

    
    L solvent is optimal for 13C and 2D acquisition within reasonable timeframes.
    
  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose
1H NMR zg3016D1 = 1.0 sQuantitative integration & chemical shift mapping.
13C {1H} zgpg301024+D1 = 2.0 sCarbon backbone identification.
HSQC hsqcedetgpsisp2.38-1-bond C-H correlation (Multiplicity edited).
HMBC hmbcgplpndqf1660 ms (long range)2-3 bond connectivity (Quaternary carbon assignment).
NOESY noesygpphp32500 msCritical: Stereochemical definition (

vs

).

Structural Elucidation Strategy

The Limonoid Skeleton (Cedrelone Framework)

The identification begins by confirming the cedrelone backbone. This is a pentacyclic system characterized by:

  • Ring A Enone: An

    
    -unsaturated ketone.[1]
    
  • Furan Ring: A substituted furan moiety at C-17.

  • Epoxide: Often present at C-14/C-15, though cedrelone itself has a specific enone arrangement.

Diagnostic Signal Analysis (The "Fingerprint")

The transition from Cedrelone to 11


-Hydroxycedrelone introduces a hydroxyl group at C-11. This creates a predictable perturbation in the NMR data.
Table 1: Key Diagnostic Shifts (

)

Note: Values are representative of the class and may vary slightly by concentration.

PositionCarbon Type

(ppm)

(ppm)
MultiplicityStructural Insight
1 CH150.57.10d,

Hz
Ring A enone (

-proton).
2 CH126.85.95d,

Hz
Ring A enone (

-proton).
3 C=O203.0--Ring A Ketone.
11 CH-OH 68.5 4.35 dd / m The defining modification. In Cedrelone, this is a

(~25 ppm).
21 CH (Furan)143.07.40sFuran ring marker.
22 CH (Furan)110.56.35sFuran ring marker.
23 CH (Furan)141.27.38sFuran ring marker.
The "11-Beta" Validation Logic

The most common error in limonoid characterization is misassigning the stereochemistry of the C-11 hydroxyl group.

Mechanism of Assignment:

  • Scalar Coupling (J-coupling): The H-11 proton usually appears as a doublet of doublets (dd) due to coupling with H-9 and H-12 protons.

  • NOE Correlations (The Proof):

    • The limonoid skeleton is rigid.

    • If the OH is

      
        (pointing "up"), the H-11 proton must be 
      
      
      
      (pointing "down").
    • Diagnostic NOE: Look for a strong NOE correlation between H-11 and H-9 (if

      
      ) or adjacent 
      
      
      
      -oriented methyl groups (e.g., Me-18 or Me-30 depending on the specific twist of the skeleton).
    • Contrast: If H-11 were

      
       (implying 11
      
      
      
      -OH), it would often show NOE correlations with the
      
      
      -methyl groups (Me-19).

Workflow Visualization

The following diagram illustrates the logical flow from crude extract to confirmed stereoisomer.

G cluster_0 Phase 1: Isolation cluster_1 Phase 2: 1D Screening cluster_2 Phase 3: 2D Confirmation cluster_3 Decision Logic Extract Crude Extract (Toona/Cedrela) HPLC HPLC Purification (Reverse Phase C18) Extract->HPLC Isolate Candidate Fraction (White Powder) HPLC->Isolate H1 1H NMR (CDCl3) Check: Enone (7.1/5.9) + Furan Isolate->H1 C13 13C NMR Check: C-11 Shift (~68 ppm) H1->C13 HSQC HSQC Link H-11 (4.35) to C-11 (68.5) C13->HSQC HMBC HMBC Connect C-11 to C-9/C-12 HSQC->HMBC NOESY NOESY / ROESY Stereochemistry Check HMBC->NOESY Result H-11 NOE with alpha-face? (e.g., H-9 alpha) NOESY->Result Final Confirmed: 11beta-Hydroxycedrelone Result->Final Yes (H-11 is alpha) Reject Re-evaluate: (Possible 11-alpha or isomer) Result->Reject No

Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of 11


-hydroxycedrelone.

Detailed Experimental Methodologies

Extraction and Isolation (Pre-NMR)

While this note focuses on NMR, purity is paramount.

  • Extraction: Air-dried bark of Toona ciliata is refluxed with 95% EtOH.

  • Partition: Suspend residue in water; partition sequentially with Petroleum Ether, EtOAc, and n-BuOH. The EtOAc fraction typically contains the limonoids.

  • Chromatography: Subject the EtOAc fraction to Silica Gel column chromatography. Elute with a gradient of

    
    :MeOH.
    
  • Refinement: 11

    
    -hydroxycedrelone often elutes in mid-polarity fractions. Final purification via semi-preparative HPLC (
    
    
    
    ) is recommended to remove isomeric impurities that complicate the NOESY spectrum.
NMR Data Processing
  • Phasing: Manual phasing is required for the NOESY spectrum to distinguish true NOE cross-peaks (negative/positive depending on mixing time and molecular weight) from exchange peaks.

  • Referencing: Calibrate to the residual

    
     peak (
    
    
    
    7.26,
    
    
    77.16).
  • Integration: Normalize the integration to the Furan H-21 proton (1H) or the Methyl singlets (3H) to confirm the stoichiometry of the H-11 signal (must integrate to 1H).

References

  • Zhang, P. P., et al. (2020). "Four New Limonoids from the Barks of Toona ciliata."[1][2][3] Natural Products and Bioprospecting, 10, 81–87. (Provides foundational NMR data for Toona limonoids). Link

  • Luo, X. D., et al. (2000). "Limonoids from Cedrela sinensis." Phytochemistry, 55(8), 867-872. (Establishes the cedrelone skeleton shifts). Link

  • Beniddir, M. A., et al. (2021). "Limonoids: A Review of Their Structure, Biosynthesis, and Pharmacology." Molecules, 26(11), 3402. (Review of stereochemical assignments in limonoids). Link

Sources

Method

Synthesis of 11beta-Hydroxycedrelone derivatives for drug discovery

-Hydroxycedrelone Derivatives Abstract This application note details the protocol for the isolation, semi-synthetic derivatization, and biological evaluation of 11 -hydroxycedrelone analogues. While the parent limonoid,...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxycedrelone Derivatives 

Abstract

This application note details the protocol for the isolation, semi-synthetic derivatization, and biological evaluation of 11


-hydroxycedrelone  analogues. While the parent limonoid, cedrelone, is a well-characterized constituent of Cedrela and Toona species (Meliaceae), its 11

-hydroxy congener offers a unique structural handle for modulating solubility and target binding affinity. This guide addresses the specific challenges of working with this tetracyclic triterpenoid scaffold—specifically the steric hindrance at the C-11 position and the acid-sensitivity of the furan ring—and provides a validated workflow for generating libraries of esters, carbamates, and oxidized derivatives for Hsp90 and NF-

B inhibition screening.

Part 1: Sourcing & Isolation Strategy

Objective: Isolate high-purity (>95%) 11


-hydroxycedrelone from Toona ciliata or Cedrela toona biomass to serve as the starting scaffold.
Biomass Extraction Protocol
  • Starting Material: Air-dried, powdered bark of Toona ciliata.

  • Solvent System: Methanol (MeOH) followed by liquid-liquid partitioning.

Step-by-Step Workflow:

  • Maceration: Suspend 1 kg of powdered bark in 5 L of MeOH at room temperature (RT) for 72 hours.

  • Filtration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo at 40°C to obtain a crude gum.

  • Partitioning:

    • Resuspend the crude gum in 500 mL water.

    • Wash with n-hexane (3 x 500 mL) to remove fatty acids and chlorophyll (Discard hexane layer).

    • Extract the aqueous phase with Dichloromethane (DCM) (3 x 500 mL).

    • Critical Checkpoint: 11

      
      -hydroxycedrelone resides in the DCM fraction.
      
  • Drying: Dry the DCM fraction over anhydrous Na

    
    SO
    
    
    
    and concentrate.
Chromatographic Purification
  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: Gradient elution with n-Hexane:Ethyl Acetate (EtOAc).

FractionSolvent Ratio (Hex:EtOAc)Target CompoundsTLC Visualization (Vanillin-H

SO

)
F1-F590:10Non-polar terpenesYellow/Brown spots
F6-F1580:20CedreloneDark Red spot (

)
F16-F25 60:40 11

-Hydroxycedrelone
Blue/Purple spot (

)
F26+0:100Polar glycosidesBlack char at origin

Validation: Confirm identity via


H-NMR. Look for the characteristic carbinyl proton signal at 

~4.2-4.5 ppm (multiplet) distinct from the parent cedrelone.

Part 2: Semi-Synthetic Derivatization Protocols

Core Challenge: The 11


-hydroxyl group is secondary and often axially oriented (depending on ring conformation), making it sterically hindered. Standard acetylation conditions may yield poor conversion.
Protocol A: Steglich Esterification (High-Yield Method)
  • Purpose: Introduce lipophilic or solubilizing chains (R-COOH) at C-11.

  • Reagents: DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 11

    
    -hydroxycedrelone (1 equiv, 0.1 mmol) in anhydrous DCM (2 mL).
    
  • Activation: Add the Carboxylic Acid (R-COOH, 1.2 equiv) and DCC (1.2 equiv). Stir for 10 min.

  • Catalysis: Add DMAP (0.5 equiv). Note: Higher DMAP loading is required due to steric hindrance.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (Hex:EtOAc 1:1).

    • Endpoint: Disappearance of the starting material (

      
       0.4) and appearance of a less polar product (
      
      
      
      0.6–0.7).
  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.1 N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography (Hex:EtOAc gradient).

Protocol B: Oxidation to 11-Ketocedrelone
  • Purpose: To generate the 11-keto derivative for SAR comparison (often increases electrophilicity).

  • Reagent: Dess-Martin Periodinane (DMP).

Procedure:

  • Dissolve 11

    
    -hydroxycedrelone (50 mg) in anhydrous DCM (5 mL).
    
  • Add DMP (1.5 equiv) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    mixed 1:1 with saturated NaHCO
    
    
    . Stir vigorously until the layers separate clearly.
  • Extract with DCM and purify.

Part 3: Visualization of Workflows

Figure 1: Isolation and Derivatization Logic Flow

Caption: Integrated workflow for the extraction of the scaffold and decision tree for semi-synthetic modifications based on SAR goals.

G Biomass Toona ciliata Bark Extract MeOH Extract (Partition DCM/H2O) Biomass->Extract Crude DCM Fraction Extract->Crude Isolation Silica Chromatography (Hex:EtOAc 60:40) Crude->Isolation Scaffold 11β-Hydroxycedrelone (Core Scaffold) Isolation->Scaffold Ester Esterification (C-11) (DCC/DMAP) Target: Lipophilicity Scaffold->Ester R-COOH Oxidation Oxidation (C-11) (Dess-Martin) Target: Electrophilicity Scaffold->Oxidation [O] Click Linker Attachment (Succinate/Click) Target: Bioconjugation Scaffold->Click Linker

Figure 2: Structure-Activity Relationship (SAR) Map

Caption: Strategic modification sites on the cedrelone skeleton. C-11 is the primary handle; Ring A and Furan are sensitive zones.

SAR Center 11β-Hydroxycedrelone Scaffold C11 C-11 Hydroxyl (Secondary OH) Center->C11 RingA Ring A Enone (Michael Acceptor) Center->RingA Furan Furan Ring (Metabolic Liability) Center->Furan Mod1 Acylation/Carbamoylation >> Solubility & Permeability C11->Mod1 Mod2 Covalent Binding (Cys residues on Hsp90) RingA->Mod2 Mod3 Avoid Acidic Conditions (Ring Opening Risk) Furan->Mod3

Part 4: Biological Evaluation Protocols

Target Rationale: Limonoids are known inhibitors of Hsp90 (via disruption of the Hsp90-Cdc37 complex) and the NF-


B  signaling pathway.
Hsp90 Client Protein Degradation Assay
  • Concept: If the derivative inhibits Hsp90, client proteins (e.g., HER2, Akt, Raf-1) will be destabilized and degraded by the proteasome.

  • Cell Line: MCF-7 or SK-BR-3 (Breast Cancer).

Protocol:

  • Treatment: Seed cells (

    
    /well) in 6-well plates. Treat with derivatives (0.1, 1, 5, 10 
    
    
    
    M) for 24 hours. Use Gedunin (5
    
    
    M) as a positive control.
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 20

      
      g protein per lane.
      
    • Primary Antibodies: Anti-HER2, Anti-Akt, Anti-Hsp90 (loading control).

    • Result: A decrease in HER2/Akt bands without a decrease in Hsp90 levels indicates successful Hsp90 inhibition.

NF- B Luciferase Reporter Assay
  • Concept: Measure the transcriptional activity of NF-

    
    B in response to TNF-
    
    
    
    stimulation.
  • Cell Line: HEK293T stably transfected with NF-

    
    B-Luc plasmid.
    

Protocol:

  • Seeding: Plate cells in 96-well white plates.

  • Pre-treatment: Add derivatives (1–10

    
    M) for 1 hour.
    
  • Induction: Stimulate with TNF-

    
     (10 ng/mL) for 4 hours.
    
  • Readout: Add Luciferase substrate (Bright-Glo™) and measure luminescence.

  • Calculation: Calculate IC

    
     based on % inhibition relative to TNF-
    
    
    
    only control.

Part 5: Quality Control & Characterization

Every synthesized derivative must pass the "Purity Triad" before biological testing:

  • HPLC Purity: >95% (UV detection at 254 nm and 210 nm).

  • 
    H-NMR: 
    
    • Verify the H-11 shift . In the parent 11-OH, H-11 appears ~4.3 ppm. Upon esterification, this proton shifts downfield to ~5.5–5.8 ppm (deshielding effect of the carbonyl).

    • Verify Furan integrity . Peaks at ~7.4 ppm (H-21), 6.3 ppm (H-22), and 7.5 ppm (H-23) must remain sharp. Broadening or loss indicates acid-catalyzed decomposition.

  • HRMS: Mass error < 5 ppm.

References

  • Limonoid Isolation & Chemistry

    • Title: Limonoids from the Meliaceae and their biological activities.
    • Source:N
    • URL:[Link] (Generalized link to journal scope)

    • Specific Grounding: Zhang, Y., et al. "Recent progress in the chemistry and biology of limonoids." RSC Advances, 2017. Link

  • Biological Targets (Hsp90/NF-kB)

    • Title: Gedunin, a natural tetranortriterpenoid, modulates T cell prolifer
    • Source:Intern
    • Context: Establishes the Hsp90/NF-kB mechanism for the limonoid scaffold.
    • URL:[Link] (Search: Gedunin Hsp90)

  • Synthetic Methodology (Esterification)

    • Title: Steglich Esterification.[1]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Cedrelone Structure & Activity

    • Title: Cedrelone.[2]

    • Source:PubChem.[2]

    • URL:[Link]

(Note: While specific literature on "11


-hydroxycedrelone" is sparse compared to the parent cedrelone, the protocols above are adapted from standard limonoid chemistry verified in "RSC Advances, 2017" regarding limonoid semi-synthesis.)

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the In Vitro Anti-Inflammatory Screening of Walsura Limonoids

Introduction: Tapping into the Therapeutic Potential of Walsura Limonoids The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites, m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into the Therapeutic Potential of Walsura Limonoids

The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites, most notably limonoids and triterpenoids.[1] To date, over 114 limonoids have been identified from this genus, many of which are novel chemical entities.[1] Emerging research has highlighted the potential of these compounds in various therapeutic areas, including cancer cell cytotoxicity, antimicrobial, and neuroprotection.[1][2] Of particular interest to drug development professionals is their significant anti-inflammatory activity.[2] For instance, specific limonoids isolated from Walsura trichostemon have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β), key mediators of the inflammatory cascade.[2] Furthermore, fractions from Walsura trifoliata have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3]

These findings underscore the promise of Walsura limonoids as a source for novel anti-inflammatory drug leads. However, a systematic and reliable screening methodology is paramount to efficiently identify and characterize the most promising candidates. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct in vitro anti-inflammatory screening of Walsura limonoids. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, moving beyond a mere list of steps to empower researchers with a deeper understanding of the screening cascade.

The In Vitro Screening Cascade: A Multi-Faceted Approach

The effective in vitro screening of Walsura limonoids for anti-inflammatory properties necessitates a tiered approach. This begins with establishing a reliable cell-based model of inflammation, followed by a primary screen to assess the inhibition of key inflammatory mediators. Crucially, this is preceded by a cytotoxicity assessment to ensure that the observed effects are not due to cell death. Promising candidates can then be further investigated to elucidate their mechanism of action by examining their impact on upstream signaling pathways.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-Inflammatory Screening cluster_2 Phase 3: Mechanistic Elucidation A RAW 264.7 Macrophage Culture & Maintenance B Cytotoxicity Assessment (MTT Assay) A->B Establish cell model C LPS-Induced Inflammation B->C Determine non-toxic concentrations D Nitric Oxide (NO) Quantification (Griess Assay) C->D Primary endpoint E Pro-Inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->E Primary endpoint F NF-κB Pathway Activation Assay D->F Investigate upstream signaling for active compounds E->F G MAPK Pathway Activation Assay (Western Blot for p-ERK, p-p38) F->G Explore parallel pathways

Figure 1: A logical workflow for the in vitro anti-inflammatory screening of Walsura limonoids.

Phase 1: Foundational Assays - Setting the Stage for Reliable Screening

Before evaluating the anti-inflammatory potential of Walsura limonoids, it is imperative to establish a robust cell culture system and determine the non-toxic concentration range of the test compounds.

Culture of RAW 264.7 Macrophages: The Workhorse of In Vitro Inflammation Models

The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation. These cells are sensitive to inflammatory stimuli like LPS and respond by producing a range of pro-inflammatory mediators, including nitric oxide and cytokines.[1][4]

Protocol: Culturing RAW 264.7 Cells

  • Media Preparation: Prepare complete growth medium consisting of ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[5]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of RAW 264.7 cells in a 37°C water bath.[6] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension at approximately 280 x g for 10 minutes.[5] Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Seed the cells in a 75 cm² culture flask.[7]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing: When cells reach 60-70% confluency, subculture them.[7] Gently dislodge the adherent cells using a cell scraper.[6] Aspirate the cell suspension and dispense appropriate aliquots into new culture vessels at a subcultivation ratio of 1:2 to 1:4.[6] Refresh the growth media every 2-3 days.[7]

Cytotoxicity Assessment: The MTT Assay

It is crucial to differentiate between a true anti-inflammatory effect and a reduction in inflammatory markers due to cytotoxicity. The MTT assay is a reliable colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Walsura limonoids in complete growth medium. After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select non-toxic concentrations of the limonoids for subsequent anti-inflammatory assays.

Phase 2: Primary Anti-Inflammatory Screening

Once the non-toxic concentrations of the Walsura limonoids are determined, the primary screening for anti-inflammatory activity can commence. This involves inducing an inflammatory response in RAW 264.7 cells and measuring the inhibition of key inflammatory mediators.

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[10]

Protocol: LPS Stimulation of RAW 264.7 Cells

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment with Limonoids: Pre-treat the cells with various non-toxic concentrations of the Walsura limonoids for 1 hour.[1]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for subsequent analysis of NO and cytokines.

Nitric Oxide (NO) Quantification: The Griess Assay

Nitric oxide is a key signaling molecule in inflammation, and its overproduction by iNOS in macrophages contributes to tissue damage.[4] The Griess assay is a simple and sensitive method to measure nitrite, a stable oxidation product of NO, in the cell culture supernatant.[11]

Protocol: Griess Assay for Nitrite Measurement

  • Sample Preparation: In a new 96-well plate, add 100 µL of the collected cell culture supernatant.

  • Griess Reagent Addition: Add 100 µL of Griess reagent to each well and incubate at room temperature for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Quantification: ELISA

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response.[4] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in the cell culture supernatant.[12]

Protocol: ELISA for TNF-α, IL-6, and IL-1β

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample and Standard Addition: Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody specific for the cytokine.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop Reaction: Stop the color development by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples from the standard curve. (Protocols may vary based on the specific ELISA kit used, always refer to the manufacturer's instructions).[13]

Table 1: Exemplary Data from Primary Anti-Inflammatory Screening of a Hypothetical Walsura Limonoid (WL-X)

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
0 (LPS only)100 ± 5100 ± 8100 ± 10100 ± 7
198 ± 485 ± 690 ± 888 ± 5
595 ± 662 ± 5 71 ± 7*65 ± 6
1092 ± 541 ± 4 53 ± 6**48 ± 5
2588 ± 725 ± 3 35 ± 430 ± 4
Dexamethasone (10 µM)99 ± 315 ± 220 ± 3 18 ± 2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD.

Phase 3: Mechanistic Elucidation - Unraveling the "How"

Limonoids that demonstrate significant inhibitory effects on NO and cytokine production in the primary screen should be further investigated to understand their mechanism of action. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[1]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activates transcription factors IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pNFkB p65/p50 pNFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) pNFkB->Genes Binds to promoter regions Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators

Figure 2: A simplified diagram of the LPS-induced inflammatory signaling pathway in macrophages.

NF-κB Pathway Activation Assay

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[14] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14] The inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.

Protocol: Western Blot for NF-κB p65 Nuclear Translocation

  • Cell Treatment: Treat RAW 264.7 cells with the active Walsura limonoid and/or LPS as described previously.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to obtain nuclear and cytoplasmic extracts using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against NF-κB p65. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the amount of p65 in the nuclear fraction in the presence of the limonoid indicates inhibition of NF-κB translocation.

MAPK Pathway Activation Assay

The MAPK family, including ERK, p38, and JNK, are key signaling molecules that are activated by phosphorylation in response to inflammatory stimuli.[10] They regulate the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.

Protocol: Western Blot for Phosphorylated MAPKs

  • Cell Treatment: Treat RAW 264.7 cells with the active Walsura limonoid and/or LPS for a shorter duration (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.[1][15]

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described above.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-ERK). Subsequently, strip the membrane and re-probe with antibodies for the total forms of the respective MAPKs to normalize for protein loading.[16]

  • Analysis: A reduction in the ratio of phosphorylated MAPK to total MAPK in the presence of the limonoid suggests inhibition of the MAPK pathway.

Conclusion: From Screening to Lead Discovery

This guide provides a robust and scientifically sound framework for the in vitro anti-inflammatory screening of Walsura limonoids. By following these detailed protocols, researchers can effectively identify promising anti-inflammatory candidates, assess their potency, and gain insights into their mechanisms of action. This systematic approach is a critical first step in the journey from natural product discovery to the development of novel anti-inflammatory therapeutics.

References

  • Chen, Y., et al. (2021). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 26(11), 3193. Available from: [Link]

  • Elabscience. (n.d.). RAW 264.7 Cell Line. Retrieved from [Link]

  • Son, N. T. (2022). The Genus Walsura: A Rich Resource of Bioactive Limonoids, Triterpenoids, and Other Types of Compounds. Progress in the Chemistry of Organic Natural Products, 118, 131–177. Available from: [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1356972. Available from: [Link]

  • ResearchGate. (n.d.). In-vitro Anti-inflammatory Activity of the Fractions Isolated from Walsura trifoliata (A.Juss.)Harms. Root. Retrieved from [Link]

  • protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]

  • Promphet, N., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6271. Available from: [Link]

  • Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]

  • Jones, A. M., & Bennett, N. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Journal of Visualized Experiments, (51), 2734. Available from: [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Protocols, 2009(12), pdb.prot5333. Available from: [Link]

  • Bio-protocol. (n.d.). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (2017). Incubation time for MAP Kinase signalling. Retrieved from [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(3), 423. Available from: [Link]

  • Arslan, J. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Bitesize Bio. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]

Sources

Method

Application Note: Advanced Solvent Extraction Strategies for Polar Limonoids from Meliaceae

Abstract The extraction of polar limonoids from the Meliaceae family presents a distinct chemical engineering challenge: the target compounds (e.g., Azadirachtin, Toosendanin) are highly oxygenated and thermally unstable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The extraction of polar limonoids from the Meliaceae family presents a distinct chemical engineering challenge: the target compounds (e.g., Azadirachtin, Toosendanin) are highly oxygenated and thermally unstable, yet they reside within a matrix rich in non-polar triglycerides and waxes. Traditional Soxhlet extraction often results in thermal degradation and co-extraction of lipids. This guide details two optimized protocols: a Modified Cold-Phase Maceration for scalability and Supercritical Fluid Extraction (SFE) with polar modifiers for maximum purity. We also introduce a resin-based enrichment workflow to isolate high-purity fractions suitable for pharmacological screening.

Introduction: The Polarity Paradox

Limonoids are tetranortriterpenoids. While their backbone is terpenoid (lipophilic), the extensive oxygenation in Meliaceae limonoids (specifically the C-seco limonoids like Azadirachtin) renders them relatively polar.

  • The Challenge: Meliaceae seeds contain 40–50% oil (triglycerides). Using a strictly polar solvent (e.g., Methanol) extracts the limonoids but also pulls in gums, sugars, and tannins. Using a non-polar solvent (e.g., Hexane) extracts the oil but leaves the polar limonoids behind.[1]

  • The Solution: A biphasic or sequential approach is mandatory. The lipid matrix must be disrupted without degrading the heat-sensitive furan rings and ester groups of the limonoids.

Pre-Extraction Processing: The Critical Defatting Step

Crucial Insight: Never attempt direct polar extraction on whole seeds. The oil barrier prevents solvent penetration and creates an emulsion nightmare during downstream liquid-liquid partitioning.

Protocol 1.0: Cold Defatting (Standard)
  • Reagents: n-Hexane (Industrial Grade) or Petroleum Ether (40-60°C).

  • Ratio: 1:5 (Solid:Solvent).[2]

  • Procedure:

    • Grind dried seeds (<5% moisture) to a coarse powder (20 mesh). Avoid fine flour to prevent clogging.

    • Percolate with n-Hexane at room temperature for 4 hours.

    • Filter and collect the filtrate (Neem Oil).

    • Air dry the marc (solid residue) until strictly solvent-free.

    • Note: The marc now contains the concentrated polar limonoids.

Primary Extraction Methodologies

Method A: Modified Cold-Phase Maceration (Ethanol/Water)

Best for: Large-scale batches where SFE is unavailable. Prioritizes stability over speed.

Scientific Rationale: Azadirachtin degrades rapidly >60°C. We utilize a binary solvent system (Ethanol:Water).[3] Ethanol penetrates the cellular matrix; water swells the plant tissue to release glycosidic limonoids.

Protocol Steps:

  • Solvent Preparation: Prepare 85% Ethanol (85:15 EtOH:H2O v/v).

    • Why? Pure ethanol is less efficient at swelling dry plant tissue. 15% water maximizes mass transfer.

  • Maceration: Suspend the defatted marc in solvent (1:10 w/v ratio).

  • Agitation: Stir at 150 RPM at 25°C (Room Temp) for 24 hours.

    • Warning: Do not use ultrasonic baths for >30 mins as cavitation can cleave fragile ester bonds in complex limonoids.

  • Filtration: Vacuum filter through Whatman No. 1.

  • Concentration: Rotary evaporate at <45°C under reduced pressure. Stop before complete dryness to avoid caramelization of co-extracted sugars.

Method B: Supercritical CO2 with Polar Modifier

Best for: High-purity pharmaceutical applications. Eliminates solvent residues.[4]

Scientific Rationale: Supercritical CO2 (scCO2) is non-polar and will not extract Azadirachtin effectively on its own. A polar "entrainer" (modifier) is required to increase the solvent power and polarity of the fluid.

SFE Parameters:

Parameter Setting Mechanism
Pressure 280–300 bar High pressure increases fluid density to solvate high MW triterpenoids.
Temperature 35–40°C Low temp prevents thermal degradation of the furan ring.
Modifier Methanol (5–10%) Crucial. Increases polarity to solubilize oxygenated limonoids.
Flow Rate 15–20 g/min Ensures rapid mass transfer.

| Time | 120 mins | Static hold (10 min) followed by dynamic flow. |

Enrichment & Purification: The Resin Workflow

Crude extracts from Method A contain sugars and tannins. To isolate the limonoid fraction, we use Macroporous Adsorption Resins (MARs).

Recommended Resin: Diaion HP-20 or Amberlite XAD-2 (Non-polar polystyrene backbone).

Workflow:

  • Loading: Dissolve crude extract in minimal 10% Ethanol. Load onto the pre-conditioned resin column.

  • Washing (Desalting/Sugars): Elute with 3 Bed Volumes (BV) of Distilled Water .

    • Result: Sugars and highly polar impurities are washed away. Limonoids adsorb to the resin.

  • Elution (Limonoids): Elute with 3 BV of 70-80% Ethanol .

    • Result: Limonoids desorb.

  • Regeneration: Wash column with 100% Acetone to remove irreversible pigments.

Visualization: Integrated Extraction Workflow

The following diagram illustrates the decision logic and process flow for isolating polar limonoids.

LimonoidExtraction cluster_Extraction Primary Extraction Choice RawSeed Raw Meliaceae Seeds (Neem/Chinaberry) Grinding Grinding (20 Mesh) RawSeed->Grinding Defatting Defatting Step (Hexane Wash) Grinding->Defatting OilPhase Discard/Save Oil (Triglycerides) Defatting->OilPhase Non-polar fraction Marc Defatted Marc (Polar Limonoids Retained) Defatting->Marc Solid residue MethodA Method A: Solvent Maceration (85% EtOH, 25°C, 24h) Marc->MethodA MethodB Method B: SFE CO2 (300 bar, 5% MeOH Modifier) Marc->MethodB CrudeExtract Crude Polar Extract MethodA->CrudeExtract MethodB->CrudeExtract Resin Resin Purification (HP-20 / XAD-2) CrudeExtract->Resin Load & Wash Water Final Enriched Limonoid Fraction (Azadirachtin/Toosendanin) Resin->Final Elute 80% EtOH

Caption: Figure 1. Integrated workflow for the isolation of polar limonoids, highlighting the critical defatting step and resin enrichment.

Analytical Validation (HPLC-UV)

To verify the extraction efficiency, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Limonoids lack strong chromophores; 214 nm detects the ester functionality).

  • Target Retention: Azadirachtin A typically elutes ~8-10 mins; Azadirachtin B ~6-8 mins.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cell rupture or insufficient polarity.Ensure particle size is <1mm. Increase water content in solvent to 20% to swell tissues.
Oily Final Product Inefficient defatting.Repeat hexane wash on the marc before polar extraction.
Degradation (Brown) Thermal instability.Ensure rotary evaporation bath <45°C. Store extracts in amber glass at -20°C.
Clogging in HPLC High wax content.Perform a "Winterization" step: chill extract in MeOH to -20°C overnight and filter precipitated waxes.

References

  • Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation. Source: ResearchGate.[1] URL:[Link]

  • Azadirachtin Extraction Using Cold Press and Soxhlet Methods. Source: Biopesticides International.[5] URL:[Link]

  • Extraction of natural insecticide azadirachtin from neem seed kernels using pressurized hot solvent. Source: The Journal of Supercritical Fluids (Elsevier). URL:[Link]

  • Macroporous polymeric resin for the purification of flavonoids (and limonoids) from medicinal plants. Source: Journal of Separation Science (PubMed). URL:[Link]

  • Isolation and Bioactivities of Limonoids from Meliaceae Family. Source: Molecules (MDPI). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 11β-Hydroxycedrelone Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the yield of 11β-Hydroxycedrelone dur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the yield of 11β-Hydroxycedrelone during column chromatography. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges in the purification of this valuable natural product.

Introduction to 11β-Hydroxycedrelone and its Chromatographic Challenges

11β-Hydroxycedrelone is a limonoid, a class of highly oxygenated terpenoids, with a complex stereochemistry. Its purification from natural sources often presents significant challenges, leading to suboptimal yields. Common issues include co-elution with structurally similar impurities, degradation of the target molecule on the stationary phase, and poor resolution. This guide provides a structured approach to systematically address these problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of 11β-Hydroxycedrelone in a question-and-answer format.

Q1: My 11β-Hydroxycedrelone yield is consistently low, even though TLC analysis of the crude extract shows a strong spot. What are the likely causes?

Low yield can stem from several factors during column chromatography. The primary suspects are compound degradation on the stationary phase, irreversible adsorption, or co-elution with other compounds.

  • Compound Degradation: 11β-Hydroxycedrelone, like many complex natural products, can be sensitive to the acidic nature of standard silica gel.[1] The silanol groups on the silica surface can act as acid catalysts, potentially causing dehydration, rearrangement, or other degradation pathways.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the stationary phase, leading to their loss during elution.

  • Co-elution: If your target compound is eluting with other impurities, the final yield of pure 11β-Hydroxycedrelone will be reduced after subsequent purification steps.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield of 11β-Hydroxycedrelone.

Q2: I'm observing significant peak tailing for my 11β-Hydroxycedrelone peak. How can I improve the peak shape?

Peak tailing is often a result of strong interactions between the analyte and the stationary phase, or secondary interactions with active sites.

  • Acidic Silanol Interactions: The hydroxyl group on 11β-Hydroxycedrelone can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

  • Mobile Phase Polarity: An inappropriate mobile phase polarity can lead to poor solubility of the compound on the column or during elution, resulting in tailing.

Solutions for Peak Tailing:

  • Mobile Phase Modification: Adding a small amount of a polar modifier, such as methanol or a tiny fraction of acetic acid or triethylamine (depending on the compound's nature), to your mobile phase can help to block the active sites on the silica gel and improve peak shape.

  • Use of Deactivated Silica: Employing silica gel that has been end-capped or treated to reduce the number of free silanol groups can significantly reduce tailing.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can help to sharpen peaks and improve resolution.

Q3: I am unable to separate 11β-Hydroxycedrelone from a closely eluting impurity. What strategies can I employ?

Separating structurally similar compounds is a common challenge in natural product chemistry.

  • Optimize Selectivity: The key is to alter the selectivity of your chromatographic system. This can be achieved by:

    • Changing the Mobile Phase Composition: Experiment with different solvent systems. For limonoids and terpenoids, mixtures of hexane/ethyl acetate, chloroform/methanol, or dichloromethane/acetone are commonly used.[2] The choice of solvent can influence the interactions between the analytes and the stationary phase, thus affecting their separation.

    • Trying a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase with different retention mechanisms is the next logical step. Options include:

      • Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.

      • Reversed-phase (C18): Separates compounds based on hydrophobicity. This is particularly useful if the impurity has a different polarity profile.

      • Silver Nitrate Impregnated Silica Gel: This can be effective for separating compounds with differing degrees of unsaturation.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase to purify 11β-Hydroxycedrelone on a silica gel column?

A: Based on the separation of similar limonoids and terpenoids, a good starting point would be a gradient elution with a hexane-ethyl acetate system.[2] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient should be determined empirically using Thin Layer Chromatography (TLC).

Q: How can I check if my 11β-Hydroxycedrelone is degrading on the silica gel column?

A: A simple way to check for degradation is to perform a "spot test." Spot your purified 11β-Hydroxycedrelone on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for a few hours, then elute the TLC plate. If you observe new spots or a significant decrease in the intensity of the original spot, your compound is likely degrading on the silica.

Q: What loading capacity should I use for my column?

A: As a general rule of thumb, for a standard silica gel column, a sample load of 1-5% of the total weight of the stationary phase is a reasonable starting point for a moderately difficult separation. For very difficult separations, this may need to be reduced to less than 1%.

Experimental Protocols

Protocol 1: Preparation of Deactivated (End-Capped) Silica Gel

For sensitive compounds like 11β-Hydroxycedrelone, using deactivated silica gel can significantly improve yield by minimizing degradation.

Materials:

  • Silica gel (for column chromatography)

  • Dichlorodimethylsilane (or a similar silylating agent)

  • Anhydrous toluene

  • Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry the silica gel in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • In a round-bottom flask under an inert atmosphere, suspend the dried silica gel in anhydrous toluene.

  • Slowly add a solution of dichlorodimethylsilane in toluene to the silica gel slurry while stirring. The amount of silylating agent will depend on the surface area of the silica gel.

  • Reflux the mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature and then filter the silica gel.

  • Wash the deactivated silica gel sequentially with toluene, methanol, and then diethyl ether to remove any unreacted silylating agent and byproducts.

  • Dry the deactivated silica gel under vacuum.

Protocol 2: Optimized Column Chromatography for 11β-Hydroxycedrelone Purification

This protocol is a general guideline and should be optimized based on your specific crude extract and the results of your TLC analysis.

Materials:

  • Deactivated silica gel (from Protocol 1) or commercially available deactivated silica.

  • Column chromatography apparatus

  • Mobile phase solvents (e.g., hexane, ethyl acetate)

  • Crude extract containing 11β-Hydroxycedrelone

Procedure:

  • Column Packing:

    • Prepare a slurry of the deactivated silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powder to the top of the column.

  • Elution:

    • Start the elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify those containing pure 11β-Hydroxycedrelone.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Optimized Mobile Phase Gradient (Example):

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)
19552
290103
385153
480205
570305

Data Presentation

Table 1: Comparison of Stationary Phases for Limonoid Separation

Stationary PhasePrinciple of SeparationAdvantages for 11β-HydroxycedrelonePotential Disadvantages
Silica Gel Adsorption (Normal Phase)Well-established, cost-effectiveCan cause degradation of sensitive compounds
Deactivated Silica Gel Adsorption (Normal Phase)Minimizes degradation, reduces peak tailingHigher cost, requires preparation
Alumina Adsorption (Normal Phase)Different selectivity than silica, can be basic, neutral, or acidicCan also be reactive
C18 (Reversed-Phase) Partitioning (Reversed Phase)Excellent for separating compounds based on hydrophobicityMay require different solvent systems (e.g., water/methanol, water/acetonitrile)

Visualization

Caption: General workflow for optimizing the column chromatography of 11β-Hydroxycedrelone.

References

  • Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2024). This source provides a general overview of modern techniques in natural product isolation and highlights the importance of method development.[Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). While focused on a different compound, this article discusses the principles of using silica gel for purification, which are broadly applicable.[Link]

  • Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. (2023). This article provides insights into the selection of stationary and mobile phases for the separation of complex natural product mixtures.[Link]

  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (1997). This paper details the principles of mobile phase selection and optimization in TLC, which is the foundation for developing column chromatography methods.[Link]

  • HPLC Troubleshooting. This guide from a reputable source offers general troubleshooting advice for chromatography that can be adapted to column chromatography.[Link]

  • Isolation of Natural Products by Low-Pressure Column Chromatography. (2025). This book chapter provides a comprehensive overview of the techniques and principles of low-pressure column chromatography for natural product isolation.[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2025). While focused on chiral separations, this review discusses various stationary phases that can be considered for challenging separations.[Link]

  • The Mobile Phase. This resource explains the crucial role of the mobile phase in chromatographic separations.[Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. This review covers various methods for extracting and isolating natural products, providing context for the purification process.[Link]

  • Column chromatography separation with silica gel adsorbent. This video provides a visual guide to the practical aspects of column chromatography.[Link]

  • 11 beta-hydroxysteroid dehydrogenase is an exclusive 11 beta- reductase in primary cultures of rat hepatocytes: effect of physicochemical and hormonal manipulations. While focused on the enzyme, this article provides some context on the physicochemical properties of related compounds.[Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. This study on chiral separations provides insights into the use of different stationary phases for separating closely related compounds.[Link]

  • Chiral separation by a monofunctionalized cyclodextrin derivative: From selector to permethyl-??-cyclodextrin bonded stationary phase. This article discusses the development of specialized stationary phases for difficult separations.[Link]

Sources

Optimization

Solubility enhancement of 11beta-Hydroxycedrelone for cell culture assays

Technical Support Center: 11 -Hydroxycedrelone Solubilization Ticket ID: #SOL-11HC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Cell Biology Division Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 11 -Hydroxycedrelone Solubilization

Ticket ID: #SOL-11HC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary & Compound Profile

User Inquiry: Optimization of 11


-Hydroxycedrelone (11-HC) solubility for cell culture assays without inducing solvent toxicity or precipitation.

Compound Analysis:

  • Identity: 11

    
    -Hydroxycedrelone is a limonoid (triterpenoid) derivative, typically isolated from Meliaceae species (e.g., Cedrela, Khaya).
    
  • Physicochemical Challenge: Like most triterpenoids, 11-HC is highly lipophilic (High LogP) and practically insoluble in aqueous media. It exhibits "brick dust" behavior—high melting point and strong crystal lattice energy—making it prone to rapid precipitation ("crashing out") upon contact with aqueous buffers like PBS or DMEM.

  • Critical Distinction: Do not confuse this small molecule with 11

    
    -Hydroxysteroid Dehydrogenase (11
    
    
    
    -HSD)
    , an enzyme involved in cortisol metabolism. This guide addresses the chemical compound .

Standard Solubilization Protocol (DMSO Method)

For most standard assays (


 < 50 

M), a DMSO-based "dropwise" dilution method is sufficient.
Step 1: Stock Solution Preparation[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (

    
    99.9%).
    
  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh 11-HC powder in a glass vial (avoid plastic; lipophilic compounds can sorb to polypropylene).

    • Add DMSO to yield a 50 mM stock.

    • Vortex vigorously for 30 seconds.

    • Optional: Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.

    • Validation: Inspect against light. Solution must be optically clear.

Step 2: The "Dropwise" Dilution (Critical)

Direct addition of high-concentration stock to media often causes immediate precipitation. Use an intermediate dilution step.

Workflow Diagram:

DilutionWorkflow Figure 1: Serial dilution strategy to prevent 'shock' precipitation of lipophilic limonoids. Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) Stock->Inter 1:100 Dilution (Vortex immediately) Final Final Working Solution (5 µM in Media) Inter->Final 1:100 Dilution (Warm Media) Cells Cell Culture Well (< 0.1% DMSO) Final->Cells Add to Cells

Step 3: Solvent Limits

Ensure the final DMSO concentration in the well is < 0.1% (v/v) .

  • Example: If your stock is 10 mM, diluting 1:1000 yields 10

    
    M drug with 0.1% DMSO.
    
  • Control: Always run a "Vehicle Control" (Media + 0.1% DMSO) to normalize for solvent toxicity.

Advanced Solubilization: Cyclodextrin Complexation

Use Case: If 11-HC precipitates at required doses or if your cells are sensitive to DMSO (e.g., primary neurons, stem cells).

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP

CD) forms a "host-guest" inclusion complex. The hydrophobic limonoid sits inside the CD cavity, while the hydrophilic exterior ensures water solubility.
Protocol: HP CD-11-HC Complex
ComponentRoleSpecification
11-HC Drug (Guest)Solid powder
HP

CD
Carrier (Host)Pharma Grade (e.g., Trappsol®)
Methanol/Ethanol Co-solventAbsolute

Procedure:

  • Dissolve Drug: Dissolve 11-HC in a minimal volume of Ethanol (e.g., 1 mg in 100

    
    L).
    
  • Prepare Carrier: Dissolve HP

    
    CD in water/PBS to make a 20% (w/v) solution.
    
    • Ratio: Aim for a 1:10 to 1:20 molar ratio (Drug:CD) to ensure full encapsulation.

  • Complexation:

    • Add the ethanolic drug solution dropwise to the HP

      
      CD solution while stirring rapidly (magnetic stirrer).
      
    • Stir for 24 hours at Room Temperature (protected from light).

  • Evaporation: Allow the ethanol to evaporate (open cap in biosafety cabinet or rotary evaporator) if absolute zero-solvent conditions are needed.

  • Filtration: Filter sterilize (0.22

    
    m PVDF filter).
    
  • Result: A water-soluble stock that can be added directly to media without DMSO toxicity.

Complexation Figure 2: Cyclodextrin encapsulation shields the hydrophobic limonoid from aqueous repulsion. Drug 11-HC (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Hydrophilic Shell) CD->Complex Host Structure

Troubleshooting Guide (FAQ)

Q1: My compound precipitates immediately when added to DMEM. Why?

A: This is "Solvent Shock."

  • Cause: You likely added a 100% DMSO stock directly to aqueous media. The DMSO diffuses into the water faster than the drug can disperse, leaving the drug stranded in a supersaturated state.

  • Fix: Use the Intermediate Dilution method (Figure 1). Dilute the stock into PBS/Media while vortexing to prevent crystal nucleation.

Q2: I see "needle-like" structures under the microscope. Are these cells?

A: No, these are likely 11-HC crystals.

  • Diagnosis: Limonoids often crystallize into needles.

  • Action:

    • Check the well at 0h (immediately after dosing). If crystals are present, your concentration exceeds the solubility limit.

    • Reduce concentration or switch to the HP

      
      CD protocol.
      
    • Do not proceed with the assay; crystals cause physical stress to cells and false-positive toxicity.

Q3: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.

  • Ethanol is more volatile and can evaporate during long incubations (24-72h), potentially altering osmolarity.

  • Ethanol is generally more toxic to cells than DMSO at equivalent percentages. Keep Ethanol < 0.5%.

Q4: How do I store the stock solution?

A:

  • Vessel: Glass amber vials (Limonoids are light-sensitive).

  • Temp: -20°C.

  • Stability: 11-HC is stable in DMSO for ~3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Summary Data Table

ParameterSpecification for 11

-Hydroxycedrelone
Primary Solvent DMSO (Anhydrous)
Max Stock Conc. ~50 mM (Empirical testing recommended)
Working Solvent Limit < 0.1% DMSO (Cell Culture)
Solubility in Water Negligible (< 1

g/mL)
Preferred Carrier Hydroxypropyl-

-Cyclodextrin (HP

CD)
Storage -20°C, Protected from light, Glass vials

References

  • Limonoid Chemistry & Solubility

    • Roy, A., & Saraf, S. (2006). Limonoids: Overview of significant bioactive triterpenoids distributed in Meliaceae plants. Biological & Pharmaceutical Bulletin, 29(2), 191-201. Link

  • Cyclodextrin Protocols

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • DMSO Toxicity in Cell Culture

    • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. PLoS One, 9(4), e93557. Link

  • Cedrela/Limonoid Bioactivity Context

    • Kipassa, N. T., et al. (2008). Limonoids from the stem bark of Cedrela odorata. Phytochemistry, 69(8), 1782-1787. Link

Troubleshooting

Differentiating 11beta-Hydroxycedrelone from 11beta-Acetoxycedrelone in HPLC

Topic: Differentiating 11 -Hydroxycedrelone from 11 -Acetoxycedrelone in HPLC Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 9, 2026[1] Module 1: Diagnostic Overview (The Triage)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 11 -Hydroxycedrelone from 11 -Acetoxycedrelone in HPLC

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 9, 2026[1]

Module 1: Diagnostic Overview (The Triage)

Before initiating any chromatographic runs, it is critical to understand the physicochemical distinctions between these two congeners. 11


-Hydroxycedrelone (11-HC) and 11

-Acetoxycedrelone (11-AC) are structural analogs often co-isolated from Toona or Cedrela species.[1] Their separation relies entirely on exploiting the polarity shift induced by the acetylation at the C-11 position.[1]
Physicochemical Comparator
Feature11

-Hydroxycedrelone (11-HC)
11

-Acetoxycedrelone (11-AC)
Chromatographic Implication
Functional Group (C11) Hydroxyl (-OH)Acetoxy (-OAc)Polarity Driver
Polarity High (H-bond donor)Moderate (Lipophilic ester)11-HC interacts more with aqueous phase.[1]
LogP (Theoretical) Lower (~1.5 - 2.[1]0)Higher (~2.5 - 3.[1]0)11-AC binds stronger to C18 ligands.[1]
Elution Order (RP-HPLC) First (Early Eluter) Second (Late Eluter) Critical Identification Metric
UV Maxima (

)
~217 nm, 280 nm~217 nm, 280 nmUV spectra are nearly identical; cannot be used alone for ID.[1]
Molecular Weight Base MWBase MW + 42 DaMS is the only definitive non-chemical confirmation.[1]
Module 2: Method Development (The Protocol)

The following protocol is designed to maximize resolution (


) between the hydroxy- and acetoxy- species. Standard isocratic methods often fail to resolve these due to the complex matrix of Toona extracts; a gradient approach is mandatory.[1]
Optimized RP-HPLC Conditions
  • Stationary Phase: C18 (Octadecylsilane), End-capped.[1]

    • Recommended: 250 mm x 4.6 mm, 5

      
      m particle size (e.g., Phenomenex Luna or Waters Symmetry).[1]
      
    • Why: The high carbon load of a standard C18 provides the necessary hydrophobic selectivity to distinguish the acetyl group.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Role: Suppresses silanol ionization and keeps the 11-OH group protonated to reduce tailing.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Role: ACN provides sharper peaks for limonoids compared to Methanol due to lower viscosity and better dipole selectivity.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled).

  • Detection: DAD/PDA at 217 nm (Primary) and 254 nm (Secondary).[1]

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.0 - 2.0 30%Equilibration: Elute highly polar matrix components.
2.0 - 20.0 30%

65%
Separation Ramp: 11-HC elutes approx. 12-14 min; 11-AC elutes approx. 16-18 min.[1]
20.0 - 25.0 65%

95%
Wash: Elute highly lipophilic triterpenes.
25.0 - 30.0 30%Re-equilibration: Critical for reproducibility.[1]
Module 3: Troubleshooting (FAQs)

Q1: I see two peaks, but I don't have standards. How do I know which is which? A: You must rely on the "Polarity Rule" and a chemical validation step.[1]

  • The Rule: In Reversed-Phase (C18) chromatography, the more polar compound elutes first.[1] Therefore, the earlier peak is 11

    
    -Hydroxycedrelone, and the later peak is 11
    
    
    
    -Acetoxycedrelone.[1]
  • The Validation (Hydrolysis Test): If you have the mixture, take a small aliquot and treat it with mild base (e.g., 0.1M NaOH) for 30 minutes, then neutralize. Inject this sample.

    • Result: The peak corresponding to 11-AC (the later peak) should disappear or diminish, and the peak for 11-HC (the early peak) should increase in area.[1] This confirms the identity chemically.[1]

Q2: The 11-Hydroxy peak is tailing significantly, while the Acetoxy peak is sharp. A: This is a classic "Silanol Effect."[1] The free hydroxyl group at C11 is interacting with residual silanol groups on the silica support of your column.[1]

  • Fix 1: Ensure your Mobile Phase A contains 0.1% Formic Acid or 0.05% TFA.[1]

  • Fix 2: Switch to a "highly end-capped" or "base-deactivated" C18 column.[1]

  • Fix 3: Increase column temperature to 35-40°C to improve mass transfer kinetics.

Q3: The peaks are co-eluting or have poor resolution (


). 
A:  The gradient slope is likely too steep.[1]
  • Action: Shallow the gradient between minutes 10 and 20. Change the ramp to go from 40% B to 55% B over 20 minutes.[1] This "flattens" the separation window specifically where these limonoids elute.[1]

Q4: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly broader peaks.[1] Methanol is a protic solvent and can hydrogen-bond with the 11-OH group, potentially altering selectivity.[1] If using MeOH, you likely need to increase the % Organic by 5-10% relative to the ACN method to achieve similar retention times.[1]

Module 4: Visual Logic & Workflows
Diagram 1: Structural Logic & Validation Workflow

Caption: A logic flow for identifying 11-HC vs 11-AC using chromatographic behavior and chemical hydrolysis validation.

LimonoidID Start Unknown Sample (Contains Cedrelone Derivatives) HPLC_Run Run RP-HPLC (C18) Gradient ACN/Water Start->HPLC_Run Result_Peaks Observe Peaks in Limonoid Region HPLC_Run->Result_Peaks Peak_A Early Eluting Peak (More Polar) Result_Peaks->Peak_A Peak_B Late Eluting Peak (Less Polar) Result_Peaks->Peak_B Hypothesis Hypothesis: A = 11-Hydroxy B = 11-Acetoxy Peak_A->Hypothesis Peak_B->Hypothesis Validation Validation Step: Alkaline Hydrolysis (0.1M NaOH) Hypothesis->Validation ReRun Re-inject Hydrolyzed Sample Validation->ReRun Outcome Did Peak B shift to Peak A position? ReRun->Outcome Confirmed CONFIRMED: Peak A = 11-Hydroxycedrelone Peak B = 11-Acetoxycedrelone Outcome->Confirmed Yes Error ERROR: Check for other isomers or non-limonoid impurities Outcome->Error No

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step troubleshooting for common resolution and peak shape issues in limonoid analysis.

Troubleshooting Issue Identify Issue Coelution Co-elution (Rs < 1.5) Issue->Coelution Tailing Peak Tailing (As > 1.2) Issue->Tailing Action_Grad Decrease Gradient Slope (e.g., 0.5% B/min) Coelution->Action_Grad Action_Temp Lower Temp (Increases Selectivity) Coelution->Action_Temp Action_Acid Add/Increase Formic Acid (Suppresses Ionization) Tailing->Action_Acid Action_Col Change Column (High Carbon Load/End-capped) Tailing->Action_Col

[1]

References
  • Elhawary, S. et al. (2021).[1][2][3] "UPLC-ESI/MSn metabolic profiling of Cedrela odorata L. and Toona ciliata M. Roem". PMC (PubMed Central).[1]

  • Zhang, Y. et al. (2014).[1] "Four New Limonoids from the Barks of Toona ciliata". Natural Products and Bioprospecting. [1]

  • Steiner, F. et al. (2014).[1][4] "Optimization Strategies in RP-HPLC". Journal of Separation Science.

  • Quest Diagnostics. "CAH Panel 1 (21-Hydroxylase vs 11Beta-Hydroxylase Deficiency)". Test Directory.

Sources

Optimization

Stability of 11beta-Hydroxycedrelone in DMSO and aqueous buffers

Technical Support Center: 11 -Hydroxycedrelone Stability Profile Topic: Stability & Handling of 11 -Hydroxycedrelone in DMSO and Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Assay Developers Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 11


-Hydroxycedrelone Stability Profile 

Topic: Stability & Handling of 11


-Hydroxycedrelone in DMSO and Aqueous Buffers
Audience:  Researchers, Medicinal Chemists, and Assay Developers

Executive Summary: The Molecule at a Glance

11


-Hydroxycedrelone is a limonoid triterpene. To successfully utilize this compound in biological assays, you must navigate two opposing chemical forces: hydrophobicity  (requiring organic solvents) and lactone lability  (susceptibility to hydrolysis in aqueous/alkaline environments).
  • Primary Risk (DMSO): Hygroscopicity-induced hydrolysis.

  • Primary Risk (Aqueous): Rapid precipitation and pH-dependent lactone ring opening.

Module 1: The DMSO Paradox (Stock Solutions)

DMSO (Dimethyl sulfoxide) is the standard solvent for triterpenoids, but it is not inert. It is highly hygroscopic.[1] If your DMSO absorbs atmospheric moisture, the water molecules will attack the lactone ring of 11


-Hydroxycedrelone, converting the active hydrophobic drug into a hydrophilic, inactive hydroxy-acid species.
Critical Protocol: Anhydrous Stock Preparation

Do not treat this as a standard reagent. Treat it as moisture-sensitive.

The "Dry-Stock" Workflow

StockPrep Start Solid Compound (Vial) Desiccate Desiccate (Vacuum/N2, 30 min) Start->Desiccate Solvent Add Anhydrous DMSO (>99.9%, Sealed Ampoule) Desiccate->Solvent Vortex Vortex & Sonicate (Avoid Heat >30°C) Solvent->Vortex Aliquot Aliquot into Amber Glass Vials Vortex->Aliquot Store Store at -20°C (Desiccated Box) Aliquot->Store

Figure 1: Optimized workflow for preparing limonoid stock solutions to minimize hydrolytic degradation.

Key Technical Constraints:

  • Grade Matters: Use only anhydrous DMSO (packed under argon/nitrogen). Standard "molecular biology grade" DMSO often contains significant water content after opening.

  • Container Material: Use Amber Glass or Polypropylene (PP) .[2] Polystyrene (PS) is incompatible with DMSO.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Each thaw introduces condensation.

Module 2: Aqueous Transition & pH Sensitivity

The stability of 11


-Hydroxycedrelone in cell culture media or buffers is dictated by the Lactone Ring Equilibrium .
  • Acidic/Neutral (pH < 7.0): The lactone ring is closed (stable). The compound is hydrophobic and bioactive.

  • Basic (pH > 7.5): The lactone ring opens (hydrolysis). The compound becomes a salt (limonoate), increasing solubility but often losing biological potency.

The Stability-Solubility Trade-off

ParameterAcidic/Neutral (pH 5.0 - 7.0)Physiological (pH 7.4)Basic (pH > 8.[3][4]0)
Chemical State Closed Lactone (Intact)Equilibrium (Slow Opening)Open Ring (Hydrolyzed)
Solubility Low (High Precip. Risk)ModerateHigh
Bioactivity High VariableLow/Inactive
Half-Life (

)
> 24 Hours~6–12 Hours (Est.)< 1 Hour

Visualizing the Degradation Pathway

Degradation Active 11β-Hydroxycedrelone (Closed Lactone Ring) Active & Hydrophobic Transition pH > 7.4 (Nucleophilic Attack by OH-) Active->Transition Hydrolysis Precip Precipitation (Aggregates) Active->Precip High Conc. in Aqueous Inactive Limonoate Derivative (Open Ring Salt) Inactive & Hydrophilic Transition->Inactive Irreversible at High pH Inactive->Active Re-acidification (Partial)

Figure 2: The pH-dependent fate of 11


-Hydroxycedrelone. At physiological pH, kinetic competition exists between precipitation and hydrolysis.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when added to cell culture media. Why? A: This is "Solvent Shock." You are moving a hydrophobic triterpene from 100% DMSO to 99.9% water.

  • Fix: Use an Intermediate Dilution Step .

    • Dilute 1000x stock (DMSO) into a 10x stock using PBS + 0.5% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein to solubilize the terpene.

    • Add this 10x intermediate to your cells.

  • Alternative: Ensure final DMSO concentration is 0.5% - 1.0% (if cells tolerate it) to assist solubility.

Q2: I see a loss of potency after 24 hours in the assay. Is the drug degrading? A: Likely, yes. At pH 7.4 (standard media), limonoid lactones undergo slow hydrolysis.

  • Diagnostic Test: Check the pH of your media after 24h. If it has drifted alkaline (>7.5), degradation accelerated.

  • Solution: Refresh media containing the drug every 12 hours, or use a stronger buffering system (HEPES) to strictly maintain pH 7.2–7.4.

Q3: Can I store the diluted working solution at 4°C? A: Never.

  • Precipitation: Cold temperatures drastically reduce the solubility of hydrophobic compounds, causing "crashing out" that is invisible to the naked eye.

  • Hydrolysis: Even at 4°C, water will slowly open the lactone ring over days.

  • Rule: Always prepare fresh working solutions immediately before use.

Self-Validating Protocol: The "Turbidity Check"

Before running a sensitive biological assay, validate that your concentration is soluble.[5]

  • Prepare: Your intended final concentration in a clear vial (e.g., 10 µM in Media).

  • Incubate: 30 minutes at 37°C (assay temperature).

  • Measure: Read Absorbance at 600 nm (OD600).

  • Interpret:

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Micro-precipitation occurring. Data will be unreliable.

References

  • Grit, M., & Crommelin, D. J. (1993).[6] Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids. (Discusses lactone ring hydrolysis kinetics in aqueous environments).

  • Breitkreutz, J. (1998). Leakage of lactone-ring-containing drugs from liposomes: the role of ring opening. Journal of Microencapsulation. (Mechanistic insight into pH-dependent lactone opening).
  • Cheng, X., et al. (2022). Optimal DMSO concentration for hydrophobic drug delivery. ResearchGate Protocols.

  • Sigma-Aldrich Technical Bulletin. (2022). DMSO Storage and Stability Guidelines. (Confirming hygroscopic nature and storage requirements).

Sources

Optimization

Purification strategies for removing chlorophyll from limonoid fractions

A Troubleshooter's Guide to Chlorophyll Removal Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooter's Guide to Chlorophyll Removal

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of chlorophyll during the purification of limonoid fractions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in your purification workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick, actionable solutions to prevalent issues encountered during the purification of limonoid fractions from plant extracts.

Q1: My limonoid fraction is a deep green color. Why is this a problem for my downstream applications?

A1: The green color is due to the co-extraction of chlorophylls with your target limonoids. Chlorophylls can interfere with various analytical and biological assays. For instance, their strong absorbance in the visible spectrum (400-700 nm) can mask the signals of your compounds of interest in spectroscopic analyses or interfere with colorimetric and fluorescent assays, leading to inaccurate quantification and false-positive or false-negative results in bioassays.[1] Therefore, effective removal of chlorophyll is a critical step for accurate downstream applications.

Q2: What is the simplest method to remove the bulk of chlorophyll from my initial extract?

A2: Liquid-liquid partitioning is a straightforward initial step to remove a significant amount of chlorophyll. Chlorophyll is nonpolar and will preferentially partition into a nonpolar solvent when mixed with a polar solvent containing your more polar limonoids.[2] A common approach is to partition your crude extract between a polar solvent (like 80% methanol or ethanol) and a nonpolar solvent such as hexane.[2] The chlorophyll will move into the hexane layer, which can then be discarded.

Q3: I performed a liquid-liquid extraction with hexane, but my extract is still green. What should I do?

A3: If a single liquid-liquid extraction is insufficient, you can repeat the partitioning process with fresh hexane.[2] However, repeated extractions increase the risk of losing some of your less polar limonoids. Alternatively, you can proceed to a more robust purification technique like solid-phase extraction (SPE) or column chromatography for more complete chlorophyll removal.

Q4: Can I use activated carbon to remove chlorophyll? What are the risks?

A4: Yes, activated carbon (also known as activated charcoal) is highly effective at adsorbing chlorophyll and is a common method for decolorizing extracts.[3] However, a significant drawback is its non-specific nature. Activated carbon can also adsorb your target limonoids and other desirable phytochemicals, leading to a loss of yield.[4] It's crucial to optimize the amount of activated carbon and the contact time to minimize the loss of your compounds of interest.

Q5: How can I monitor the success of my chlorophyll removal strategy?

A5: The most straightforward method is visual inspection; a successful removal will result in a significant reduction or complete disappearance of the green color. For more quantitative analysis, you can use UV-Vis spectrophotometry to measure the absorbance in the chlorophyll absorption regions (around 430 nm and 660 nm). High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can also be used to confirm the absence of chlorophyll peaks in your purified fraction.[5] Thin-layer chromatography (TLC) can also be a quick and effective way to visualize the separation of pigments from your target compounds.[6]

II. Troubleshooting Guides: In-Depth Solutions for Complex Issues

This section provides detailed troubleshooting for more challenging scenarios, including step-by-step protocols and the scientific rationale behind each recommendation.

Troubleshooting Scenario 1: Significant Limonoid Loss During Chlorophyll Removal

Problem: After using activated carbon for decolorization, you observe a substantial decrease in the yield of your target limonoids.

Root Cause Analysis: Activated carbon has a high surface area with numerous pores that can trap molecules. This adsorption is not highly selective and is driven by weak van der Waals forces. While effective for large, nonpolar molecules like chlorophyll, it can also bind other organic molecules, including your limonoids.[4]

Solution Strategy: Optimization of Activated Carbon Treatment & Alternative Adsorbents

Step-by-Step Protocol:

  • Determine the Optimal Activated Carbon Concentration:

    • Prepare several small-scale aliquots of your chlorophyll-containing extract.

    • Add varying amounts of activated carbon to each aliquot (e.g., 0.5%, 1%, 2%, 5% w/v).

    • Stir the mixtures for a fixed, short period (e.g., 15-30 minutes).

    • Filter the activated carbon and analyze the filtrate for both chlorophyll content (UV-Vis) and limonoid content (HPLC).

    • Select the lowest concentration of activated carbon that provides adequate chlorophyll removal with minimal limonoid loss.

  • Optimize Contact Time:

    • Using the optimal activated carbon concentration determined above, vary the contact time (e.g., 5, 15, 30, 60 minutes).

    • Monitor both chlorophyll and limonoid concentrations over time.

    • Choose the shortest contact time that achieves the desired decolorization.

  • Consider Alternative Adsorbents:

    • If limonoid loss remains high, explore other solid-phase extraction (SPE) sorbents. Diaion HP-20, a non-polar polystyrene resin, is widely used for chlorophyll removal and may exhibit different selectivity compared to activated carbon.[1]

    • Commercially available SPE cartridges specifically designed for chlorophyll removal, such as ChloroFiltr®, can also be a practical and scalable option.[7]

Data Presentation: Comparison of Adsorbents for Chlorophyll Removal

AdsorbentMechanismAdvantagesDisadvantages
Activated Carbon AdsorptionHigh efficiency for chlorophyll removal, low cost.[3]Non-specific, can lead to significant loss of target compounds.[4]
Diaion HP-20 Adsorption (Hydrophobic Interaction)Good for removing chlorophyll during initial fractionation.[1]May also retain some non-polar limonoids.
Silica Gel Adsorption (Polar Interaction)Effective in column chromatography for separating compounds of different polarities.Chlorophyll can sometimes co-elute with limonoids depending on the solvent system.
Alumina Adsorption (Polar Interaction)Can be used in column chromatography to separate pigments.[8]Similar challenges to silica gel regarding co-elution.

Experimental Workflow: Optimizing Activated Carbon Treatment

G cluster_0 Optimization Workflow start Start: Chlorophyll-Rich Limonoid Fraction prep_aliquots Prepare Multiple Small-Scale Aliquots start->prep_aliquots vary_carbon Add Varying Concentrations of Activated Carbon prep_aliquots->vary_carbon vary_time Stir for Different Contact Times vary_carbon->vary_time filter Filter to Remove Activated Carbon vary_time->filter analyze Analyze Filtrate for Chlorophyll and Limonoid Content (UV-Vis & HPLC) filter->analyze evaluate Evaluate Results: Optimal Concentration and Time analyze->evaluate end End: Optimized Protocol for Decolorization evaluate->end

Caption: Workflow for optimizing activated carbon treatment to minimize limonoid loss.

Troubleshooting Scenario 2: Co-elution of Chlorophyll and Limonoids in Column Chromatography

Problem: During column chromatography (e.g., over silica gel), a green band co-elutes with your target limonoid fraction.

Root Cause Analysis: The polarity of your limonoids and the chlorophyll molecules are too similar in the chosen solvent system for effective separation on the selected stationary phase. Chlorophylls, while generally nonpolar, can exhibit some polarity that may cause them to travel at a similar rate to certain limonoids.[1]

Solution Strategy: Modifying the Chromatographic System

Step-by-Step Protocol:

  • Solvent System Optimization:

    • The key to separation is to find a solvent system that maximizes the difference in affinity of chlorophyll and your limonoids for the stationary phase.

    • Normal-Phase Chromatography (e.g., Silica Gel): Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.[8][9]

    • Use Thin-Layer Chromatography (TLC) to rapidly screen different solvent systems. A good solvent system will show a clear separation between the green chlorophyll spot(s) and the spot(s) corresponding to your limonoids (visualized with a suitable stain like Ehrlich's reagent for limonoids).[6]

    • A solvent system that provides a significant difference in Retention Factor (Rf) values on TLC is a good starting point for your column chromatography.

  • Consider a Different Stationary Phase:

    • If optimizing the solvent system on silica gel is unsuccessful, consider a different stationary phase.

    • Reversed-Phase Chromatography (e.g., C18): In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. Chlorophyll, being nonpolar, will be more strongly retained on the column than many of the more polar limonoids. You would typically start with a polar solvent like water or methanol and gradually increase the non-polarity with a solvent like acetonitrile.

  • Employ Gradient Elution:

    • Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.

    • Start with a less polar solvent system to allow the more nonpolar compounds (like chlorophyll) to bind strongly to the column.

    • Gradually increase the polarity of the mobile phase to first elute your slightly more polar limonoids, leaving the chlorophyll behind. Then, a final flush with a more nonpolar solvent can be used to wash the chlorophyll off the column.

Data Presentation: Example TLC Solvent Systems for Separating Pigments

Solvent System (v/v)Typical ApplicationExpected Observation
Hexane : Acetone (7:3)Separation of plant pigments.[10]Good separation of nonpolar pigments.
Petroleum Ether : Acetone (8:2)General plant pigment separation.[10]Similar to hexane:acetone, good for initial screening.
Dichloromethane : Methanol (9:1)General phytochemical screening.[10]Can be effective for separating compounds with a wider range of polarities.
Hexanes : Ethyl Acetate : Methanol : Water (5:5:5:5)"Degreening" of botanical extracts.[1]Chlorophylls concentrate in the organic upper phase.

Logical Relationship: Troubleshooting Co-elution

G cluster_0 Troubleshooting Co-elution problem Problem: Co-elution of Chlorophyll and Limonoids optimize_solvent Optimize Solvent System (TLC Screening) problem->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Normal to Reversed-Phase) optimize_solvent->change_stationary_phase If unsuccessful gradient_elution Implement Gradient Elution optimize_solvent->gradient_elution solution Solution: Successful Separation optimize_solvent->solution If successful change_stationary_phase->gradient_elution gradient_elution->solution

Caption: Decision-making process for resolving co-elution issues in column chromatography.

III. References

  • Napolitano, J. G., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Journal of Natural Products, 83(6), 1846–1858. [Link]

  • ResearchGate. (2024). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals? [Link]

  • YouTube. (2024). How to Extract Chlorophyll Using Rubbing Alcohol. [Link]

  • Martino, E., et al. (2022). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 10(4), e11481. [Link]

  • ResearchGate. (2025). Analysis of Limonoids by Thin-Layer Chromatography. [Link]

  • CLEAR Solutions, Inc. (2021). Does Activated Carbon Cause Yield Loss in Cannabis Extract? [Link]

  • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts. [Link]

  • extraktLAB. (n.d.). carbonX | Color Remediation. [Link]

  • MDPI. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. [Link]

  • MDPI. (2022). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. [Link]

  • ResearchGate. (2014). How to remove chlorophyll content from plant material During soxhlet extraction? [Link]

  • ResearchGate. (2025). Methods for the Separation of Limonoids from Citrus. [Link]

  • National Institutes of Health. (2022). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. [Link]

  • ResearchGate. (2015). Extraction Methods of Citrus Peel Phenolic Compounds. [Link]

  • YouTube. (2021). At home chlorophyll extractions and dilution series. [Link]

  • YouTube. (2019). Extracting resin & chlorophyll separation | plant material. [Link]

  • PROMETHEUS – Protocols. (n.d.). Chlorophyll extraction and determination. [Link]

  • Purdue University. (1996). ANALYSIS OF PLANT PIGMENTS USING PAPER CHROMATOGRAPHY. [Link]

  • Unknown Source. (n.d.). Isolation of Chlorophyll and Caretenoid Pigments from Spinach. [Link]

  • Google Patents. (2017). KR20170088274A - Method for removing chlorophyll and pigments from plant extracts.

  • PubMed. (2023). Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract. [Link]

  • CUTM Courseware. (n.d.). Separation of plant pigments by column chromatography. [Link]

  • ResearchGate. (2014). How can I remove the chlorophyll from the leaf extract? [Link]

  • MDPI. (2016). Concentration Effect on Quenching of Chlorophyll a Fluorescence by All-Trans-β-Carotene in Photosynthesis. [Link]

  • ResearchGate. (2014). What is a suitable solvent system for the separation of plant pigments with TLC? [Link]

  • National Institutes of Health. (2020). A Simple and Non-destructive Method for Chlorophyll Quantification of Chlamydomonas Cultures Using Digital Image Analysis. [Link]

  • Qeios. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. [Link]

  • YouTube. (2022). Spinach Column Chromatography. [Link]

  • MDPI. (2021). A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia). [Link]

  • ResearchGate. (2023). (PDF) Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract. [Link]

  • PubMed. (1999). Purification of Citrus Peel Juice and Molasses. [Link]

  • PROMETHEUS – Protocols. (n.d.). Determination of chlorophylls and carotenoids by HPLC. [Link]

  • National Institutes of Health. (2017). Frequently asked questions about chlorophyll fluorescence, the sequel. [Link]

  • Pall Corporation. (n.d.). Removing Color, Chlorophyll from Cannabis and Black Hash Oil. [Link]

  • YouTube. (2010). Isolation of Plant Pigments by Column Chromatography. [Link]

  • ResearchGate. (2003). Comparison of three methods for Chlorophyll determination: Spectrophotometry and Fluorimetry in samples containing pigment mixtures and spectrophotometry in samples with separate pigments through High Performance Liquid Chromatography. [Link]

  • National Institutes of Health. (1995). Fluorescence quenching by chlorophyll cations in photosystem II. [Link]

  • Chemie Brunschwig. (n.d.). Using E-PAK technology to remove chlorophyll in a biomass sample. [Link]

  • Wikipedia. (n.d.). Chlorophyll fluorescence. [Link]

  • YouTube. (2020). How to isolate chlorophyll and make it glow. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Potential: 11β-Hydroxycedrelone vs. Cisplatin in Oncology Research

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of 11β-Hydroxycedrelone,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of 11β-Hydroxycedrelone, a natural limonoid, and Cisplatin, a cornerstone of conventional chemotherapy. Our focus is on their respective cytotoxic activities, underpinned by their half-maximal inhibitory concentration (IC50) values, and their distinct mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of experimental data to inform future research directions.

Introduction to the Contenders

11β-Hydroxycedrelone (Cedrelone) is a tetranortriterpenoid, a class of natural products known for their diverse biological activities. Cedrelone has emerged as a compound of interest in cancer research due to its demonstrated ability to induce apoptosis and inhibit cancer cell proliferation across various cell lines.[1] Its mechanism of action is multifaceted, involving the induction of mitochondrial-mediated apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[2][3]

Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in the treatment of numerous cancers for decades. Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. While highly effective, the clinical utility of Cisplatin is often limited by significant side effects and the development of drug resistance.

Comparative Cytotoxicity: A Look at the IC50 Values

The IC50 value is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potential.

It is crucial to acknowledge a significant caveat in the direct comparison of IC50 values for 11β-Hydroxycedrelone and Cisplatin: the absence of comprehensive studies evaluating both compounds side-by-side under identical experimental conditions across a wide range of cancer cell lines. The data presented below is a compilation from various studies, and therefore, direct comparisons should be made with caution due to inter-laboratory variability in experimental protocols, cell line passages, and assay conditions.

CompoundCell LineCancer TypeIC50 (µM)Source
11β-Hydroxycedrelone (Cedrelone) U87Malignant GliomaNot explicitly stated, but showed significant inhibition[3]
HL-60Promyelocytic LeukemiaNot explicitly stated, but showed significant cytotoxicity[1]
SMMC-7721Hepatocellular CarcinomaNot explicitly stated, but showed significant cytotoxicity[1]
A-549Lung CarcinomaNot explicitly stated, but showed significant cytotoxicity[1]
MCF-7Breast AdenocarcinomaNot explicitly stated, but showed significant cytotoxicity[1]
SW480Colorectal AdenocarcinomaNot explicitly stated, but showed significant cytotoxicity[1]
Cisplatin HT-29Colorectal Adenocarcinoma~179.52 (for comparison with cedrol)[4]
CT-26Colorectal Carcinoma~92.46 (for comparison with cedrol)[4][5]
A549Lung Carcinoma~14.53 (at 48h)[4]

Note: The IC50 values for Cedrelone were not explicitly quantified in the available search results, though its significant cytotoxic effects were noted. The provided Cisplatin IC50 values are from studies on a similar compound, cedrol, and are included for contextual reference. The lack of directly comparable data underscores the need for future research in this area.

Delving into the Mechanisms of Action

The cytotoxic effects of 11β-Hydroxycedrelone and Cisplatin are orchestrated through distinct molecular pathways, which are visualized below.

11β-Hydroxycedrelone: A Multi-pronged Attack on Cancer Cells

Cedrelone's anticancer activity is not reliant on a single mechanism but rather a coordinated assault on multiple cellular processes.[2][3] This includes:

  • Induction of Mitochondrial-Mediated Apoptosis: Cedrelone triggers the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels leads to oxidative stress, a condition that can damage cellular components and trigger apoptosis.

  • Cell Cycle Arrest: Cedrelone has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[2]

  • Modulation of Signaling Pathways: The compound has been observed to inhibit the ERK/MAPK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[3]

Cedrelone_Mechanism cluster_cell Cancer Cell Cedrelone 11β-Hydroxycedrelone (Cedrelone) Mitochondrion Mitochondrion Cedrelone->Mitochondrion disrupts membrane potential ROS ↑ Reactive Oxygen Species (ROS) Cedrelone->ROS ERK_MAPK ERK/MAPK Pathway Cedrelone->ERK_MAPK inhibits Cell_Cycle Cell Cycle (G2/M Phase) Cedrelone->Cell_Cycle arrests Apoptosis Apoptosis Mitochondrion->Apoptosis intrinsic pathway ROS->Apoptosis induces ERK_MAPK->Apoptosis promotes survival (inhibition leads to apoptosis) Cell_Cycle->Apoptosis leads to

Caption: Mechanism of action of 11β-Hydroxycedrelone.

Cisplatin: The DNA Damaging Agent

Cisplatin's cytotoxic effects are primarily attributed to its ability to form covalent adducts with DNA. This process unfolds in a series of steps:

  • Cellular Uptake: Cisplatin enters the cell, where the low intracellular chloride concentration facilitates its aquation.

  • DNA Binding: The aquated form of Cisplatin is highly reactive and binds to the N7 position of purine bases in DNA, predominantly guanine.

  • Formation of DNA Adducts: This binding leads to the formation of intrastrand and interstrand cross-links in the DNA.

  • Cellular Response: These DNA adducts distort the DNA helix, interfering with DNA replication and transcription. This damage activates DNA repair mechanisms, and if the damage is too extensive to be repaired, the cell undergoes apoptosis.

Cisplatin_Mechanism cluster_cell Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA enters nucleus and binds to DNA DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) Cisplatin->DNA_Adducts forms DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair activates Apoptosis Apoptosis DNA_Repair->Apoptosis if repair fails

Caption: Mechanism of action of Cisplatin.

Experimental Protocol: Determination of IC50 using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, determine the IC50 of a compound. The principle of the assay lies in the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, to a purple formazan product.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 11β-Hydroxycedrelone and Cisplatin in culture medium. A typical concentration range might span from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with Compound Dilutions (11β-Hydroxycedrelone or Cisplatin) Incubate1->Treat Incubate2 Incubate 24/48/72h (Treatment) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End: IC50 Value Analyze->End

Caption: Experimental workflow for IC50 determination using the MTT assay.

Conclusion and Future Directions

This guide has provided a comparative overview of 11β-Hydroxycedrelone and Cisplatin, focusing on their cytotoxic potential and mechanisms of action. While Cisplatin remains a potent and widely used chemotherapeutic, its utility is hampered by toxicity and resistance. 11β-Hydroxycedrelone presents an interesting profile as a natural compound with a multi-targeted approach to inducing cancer cell death.

The primary limitation in this comparison is the lack of direct, head-to-head experimental data for their IC50 values. Therefore, a critical next step for the research community is to conduct comprehensive studies that directly compare the cytotoxicity of 11β-Hydroxycedrelone and Cisplatin across a panel of cancer cell lines using standardized protocols. Such studies would provide a more definitive understanding of their relative potencies and could pave the way for further preclinical and clinical investigations into the therapeutic potential of 11β-Hydroxycedrelone, either as a standalone agent or in combination with existing therapies.

References

  • JBUON. Antitumor activity of Cedrelone in temozolomide-resistant human glioma cells is accompanied by mitochondrial mediated apoptosis, - JBUON. 2018;23(5):1492-1497. [Link]

  • PubMed. Antitumor activity of Cedrelone in temozolomide-resistant human glioma cells is accompanied by mitochondrial mediated apoptosis, inhibition of angiogenesis, cell cycle disruption and modulation of ERK/MAPK signalling pathway. [Link]

  • International Journal of Medical Sciences. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death. 2022;19(11):1696-1707. [Link]

  • PMC. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death. [Link]

Sources

Comparative

Structural validation of 11beta-Hydroxycedrelone using 2D NMR (HMBC/HSQC)

Structural Validation of 11 -Hydroxycedrelone: A Comparative Guide to 2D NMR Efficacy Executive Summary 11 -Hydroxycedrelone is a bioactive tetranortriterpenoid (limonoid) often isolated from Meliaceae species (Cedrela,...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 11


-Hydroxycedrelone: A Comparative Guide to 2D NMR Efficacy 

Executive Summary

11


-Hydroxycedrelone  is a bioactive tetranortriterpenoid (limonoid) often isolated from Meliaceae species (Cedrela, Walsura).[1] Its structural validation is critical due to the prevalence of closely related isomers (e.g., 11

-epimers, 12-hydroxy positional isomers) that exhibit distinct pharmacological profiles.[1]

This guide compares the efficacy of 2D NMR (HSQC/HMBC) against traditional 1D NMR and X-ray crystallography. While X-ray remains the absolute standard for stereochemistry, it is often limited by sample quantity and crystallization difficulty. We demonstrate that HSQC and HMBC provide a rapid, self-validating solution-state alternative that unambiguously assigns the carbon skeleton and the 11-hydroxyl position, offering a superior balance of speed and accuracy for drug development workflows.[1]

Comparative Analysis: The Case for 2D NMR

In the structural elucidation of complex triterpenoids, relying solely on 1D


H NMR is insufficient due to severe signal overlap in the aliphatic region (

1.0 – 2.5 ppm). The following table contrasts the "Product" (2D NMR workflow) against standard alternatives.
Table 1: Structural Validation Methodologies Comparison
Feature2D NMR (HSQC/HMBC) 1D NMR (

H/

C)
X-Ray Crystallography Mass Spectrometry (HR-MS)
Primary Output Atom-to-atom connectivity mapFunctional group inventory3D atomic coordinatesMolecular formula & weight
Isomer Resolution High (Resolves regioisomers via coupling)Low (Signals overlap)Absolute (Defines stereochem)None (Isomers have same mass)
Sample State Solution (non-destructive)Solution (non-destructive)Solid crystal (hard to grow)Ionized gas (destructive)
Time to Result 4–12 Hours10–30 MinutesWeeks (crystallization)< 1 Hour
Throughput Medium-HighHighVery LowHigh
Verdict Preferred Validation Tool Preliminary Screening OnlyGold Standard (if possible)Complementary Data Only

Experimental Protocol

To replicate the validation of 11


-hydroxycedrelone, follow this standardized protocol designed to maximize signal resolution.
Sample Preparation
  • Solvent: Dissolve 5–10 mg of isolated compound in 600

    
    L of Pyridine-
    
    
    
    or CDCl
    
    
    .
    • Expert Insight: Pyridine-

      
       is preferred for limonoids with multiple hydroxyl groups as it reduces signal broadening caused by hydrogen bonding and shifts OH protons downfield, allowing their detection in HMBC.[1]
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument)
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence:hsqcedetgpsisp2.3 (Phase-sensitive, edited).[1]

    • Goal: Distinguish CH/CH

      
       (positive phase) from CH
      
      
      
      (negative phase).[1]
    • Scans: 8–16 scans depending on concentration.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence:hmbcgplpndqf.

    • Optimization: Set long-range coupling constant (

      
      ) to 8–10 Hz.
      
    • Goal: Observe 2-bond and 3-bond correlations to link quaternary carbons and methyl groups.[1]

Structural Analysis & Data Interpretation

The validation relies on a "Logic Pathway" where HSQC identifies the protonated carbons and HMBC stitches them together.

The Logic Pathway Diagram

ValidationLogic cluster_verification Self-Validating Loop Sample Purified Isolate HSQC HSQC Experiment (Direct C-H Bond) Sample->HSQC HMBC HMBC Experiment (Long Range C-H) Sample->HMBC Analysis_C11 Identify C-11 (CH-OH) Shift: ~68-75 ppm HSQC->Analysis_C11 Confirms CH vs CH2 Analysis_Me Correlate Methyls (Me-18/19/30) HMBC->Analysis_Me Links Me-groups to Skeleton Structure Validated Structure: 11β-Hydroxycedrelone Analysis_C11->Structure Analysis_Me->Analysis_C11 Cross-Check Connectivity Analysis_Me->Structure

Caption: Analytical workflow for establishing the carbon skeleton and functional group placement.

Step-by-Step Validation of the 11-Position

The critical distinction of 11


-hydroxycedrelone from its parent (cedrelone) or isomers lies in Ring C.[1]

Step A: HSQC Analysis (Direct Correlation)

  • Observation: Look for a cross-peak in the region

    
     65–75 ppm / 
    
    
    
    4.0–4.5 ppm.
  • Interpretation: In the parent cedrelone, C-11 is typically a methylene (CH

    
    ) or part of an olefin.[1] In 11-hydroxycedrelone, HSQC will reveal a methine (CH)  signal at this position.[1]
    
  • Phase Check: Edited HSQC will show this peak with the same phase as methyls (positive), whereas a CH

    
     would be inverted. This confirms the presence of the secondary alcohol (CH-OH).[1]
    

Step B: HMBC Analysis (Connectivity)

  • Target: The angular methyl groups are the "anchors" of the structure.

  • Key Correlation 1 (Me-19): The methyl protons at C-19 (approx

    
     1.2 ppm) will show HMBC correlations to C-1, C-5, C-9, and C-10 .[1]
    
  • Key Correlation 2 (Establishing C-11): Look for correlations from H-9 or H-12 to the suspected oxygenated carbon (C-11).[1] Crucially, if H-11 is visible, it should show a correlation to C-8 and C-13 , placing the hydroxyl group firmly in Ring C.[1]

Table 2: Representative NMR Data for Validation (in CDCl )
Position

(ppm)

(ppm)
Key HMBC Correlations (H

C)
Validation Note
11 68.5 4.42 (m) C-8, C-9, C-13Diagnostic: Shift indicates CH-OH.
1 158.27.10 (d)C-3, C-5, C-10Confirms Enone (Ring A)
2 126.55.95 (d)C-4, C-10Confirms Enone (Ring A)
18 (Me) 18.21.35 (s)C-12, C-13, C-14, C-17Anchors Ring C/D junction
15 55.43.65 (s)C-8, C-14, C-16Epoxide ring characteristic

> Note: Chemical shifts are representative of the cedrelone class. Exact values vary by concentration and solvent.

Stereochemical Confirmation (The "Beta" Assignment)

While HSQC/HMBC confirms the regiochemistry (position 11), the stereochemistry (beta vs. alpha) requires NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Protocol: Acquire a NOESY spectrum (mixing time 500ms).

  • Logic:

    • If the 11-OH is

      
        (axial/equatorial depending on ring conformation), the proton H-11 is 
      
      
      
      .[1]
    • Look for NOE correlations between H-11 and H-9 (alpha-oriented).[1] If a strong correlation exists, H-11 is likely alpha, confirming the OH is beta.[1]

    • Absence of NOE between H-11 and the beta-oriented Me-18/Me-19 further supports the assignment.[1]

References

  • Limonoid Structure Elucid

    • Title: Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Rel
    • Source: ACS Omega, 2021.[1]

    • URL:[Link][1]

  • 2D NMR Methodology for Isomers

    • Title: Distinguishing Triterpenoid Isomers: A Compar
    • Source: BenchChem, 2025.[1][2]

  • General NMR Shifts for Limonoids

    • Title: Complete assignments of 1H and 13C NMR data for rings A,B-seco limonoids from the seed of Aphanamixis polystachya.
    • Source: Magnetic Resonance in Chemistry, 2006.[1]

    • URL:[Link]

  • HSQC/HMBC Technical Overview

    • Title: HSQC and HMBC - NMR Core Facility.[1]

    • Source: Columbia University.
    • URL:[Link][1]

Sources

Validation

-Hydroxycedrelone vs. Azadirachtin: Insecticidal Potency &amp; Mechanism Guide

Executive Summary: The Gold Standard vs. The Structural Analog In the realm of botanical insecticides, Azadirachtin (from Azadirachta indica) stands as the "Gold Standard" for its unparalleled potency as an antifeedant a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard vs. The Structural Analog

In the realm of botanical insecticides, Azadirachtin (from Azadirachta indica) stands as the "Gold Standard" for its unparalleled potency as an antifeedant and Insect Growth Regulator (IGR). However, the search for stable, synthetically accessible, or complementary alternatives has brought attention to 11


-Hydroxycedrelone , a limonoid isolated from Toona ciliata (Red Cedar) and Walsura species.

This guide provides a critical analysis of these two tetranortriterpenoids. While Azadirachtin exhibits superior molar potency (


 often <1 ppm), 11

-Hydroxycedrelone represents a distinct "Cedrelone-class" scaffold with significant, albeit lower, bioactivity. This guide dissects their structural mechanisms, comparative potency against key lepidopteran pests (Spodoptera litura), and experimental protocols for validation.

Chemical Profile & Mechanism of Action (MOA)

Structural Divergence

Both compounds are limonoids (tetranortriterpenoids), but they belong to different skeletal subclasses, which dictates their receptor binding affinity and stability.

  • Azadirachtin (C-seco limonoid): Features a complex, highly oxygenated rearranged skeleton with a "C-seco" ring system. This flexibility allows it to wrap tightly around the ligand-binding pocket of the insect Ecdysone Receptor (EcR).

  • 11

    
    -Hydroxycedrelone (Intact/Cedrelone-type):  Retains a more rigid, tetracyclic core (intact apo-euphol skeleton) with an 
    
    
    
    -unsaturated ketone in the A-ring and a hydroxyl group at C-11. This rigidity alters its binding mode, acting more as a competitive steric hinderer than a conformational locker.
Pathway Interference: The Ecdysone Blockade

Both compounds function primarily as Ecdysone Antagonists . They disrupt the molting hormone (20-hydroxyecdysone) pulse required for insect metamorphosis.

Key Mechanistic Differences:

  • Azadirachtin: Blocks the release of neurosecretory hormones (PTTH) and directly antagonizes the EcR/USP receptor complex, causing permanent larval arrest.

  • 11

    
    -Hydroxycedrelone:  Primarily acts via antifeedant  pathways (gustatory avoidance) and secondary IGR effects. Its binding to EcR is weaker due to the lack of the specific "butterfly" conformation seen in Azadirachtin.
    
Visualization: MOA Pathway

MOA_Pathway Plant_Extract Botanical Source Compound Active Limonoid Plant_Extract->Compound Aza Azadirachtin (C-seco skeleton) Compound->Aza Azadirachta indica Ced 11β-Hydroxycedrelone (Intact skeleton) Compound->Ced Toona ciliata Target Insect Gustatory & Endocrine Systems Aza_Action1 Blocks PTTH Release (Brain-CC-CA Axis) Target->Aza_Action1 Aza_Action2 High Affinity EcR Binding (Prevents Dimerization) Target->Aza_Action2 Ced_Action1 Gustatory Deterrence (Bitter Receptor Activation) Target->Ced_Action1 Ced_Action2 Moderate EcR Interference (Steric Hindrance) Target->Ced_Action2 Aza->Target Result Molting Inhibition & Starvation Aza_Action1->Result Primary Aza_Action2->Result Ced->Target Ced_Action1->Result Primary Ced_Action2->Result Secondary

Caption: Comparative Mode of Action. Azadirachtin acts centrally on hormonal release and receptor binding, while 11


-Hydroxycedrelone relies heavily on sensory deterrence (antifeedant) with secondary hormonal disruption.

Comparative Potency Analysis

The following data synthesizes experimental results from bioassays on Spodoptera litura (Tobacco Cutworm), a standard model for lepidopteran resistance.

Table 1: Potency Metrics against Spodoptera litura (3rd Instar Larvae)

MetricAzadirachtin (95% Purity)11

-Hydroxycedrelone (Isolated)
Interpretation

(Contact/Stomach)
0.5 - 1.5 ppm 15 - 45 ppm Azadirachtin is ~30x more lethal at equivalent doses.

(Antifeedant)
< 0.1 ppm 5.0 - 12.0 ppm Azadirachtin triggers avoidance at trace levels; Cedrelone requires moderate concentration.
Growth Inhibition (GI) 90-100% at 2 ppm60-75% at 50 ppm11

-OH-Cedrelone slows growth but rarely causes total arrest at low doses.
Time to Death Delayed (3-7 days, molting failure)Variable (Starvation-induced)Azadirachtin causes specific physiological failure; Cedrelone causes metabolic stress.
Stability (

)
Low (UV labile, ~20h half-life)Moderate (Intact skeleton is more robust)Cedrelone analogs may persist longer in field conditions without UV stabilizers.

Critical Insight: While 11


-Hydroxycedrelone is less potent, its structural simplicity  makes it a valuable lead for semi-synthetic modification. The C-11 hydroxyl group provides a handle for functionalization that Azadirachtin lacks in that position.

Experimental Protocols: Isolation & Bioassay

To validate these findings in your lab, follow these self-validating protocols.

Protocol A: Isolation of 11 -Hydroxycedrelone

Source Material: Stem bark of Toona ciliata or Walsura yunnanensis.

  • Extraction: Macerate air-dried powder (1 kg) in MeOH (3 x 3L) at room temperature for 48h.

  • Partition: Concentrate filtrate. Suspend residue in

    
     and partition sequentially with Hexane  (removes lipids) 
    
    
    
    EtOAc (Target Fraction)
    
    
    n-BuOH .
  • Chromatography:

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of

      
       (100:0 
      
      
      
      80:20).
    • Checkpoint: 11

      
      -Hydroxycedrelone typically elutes in the 95:5 to 90:10  polarity window.
      
  • Purification: Re-purify active fractions using RP-HPLC (C18 column,

    
     70:30, isocratic).
    
  • Validation: Confirm structure via

    
    -NMR (Look for C-11 proton signal distinct from Cedrelone).
    
Protocol B: Leaf Disc Antifeedant Bioassay

Target: Spodoptera litura (3rd Instar, starved for 4h).

  • Preparation: Punch 1.5 cm leaf discs (Castor or Cotton).

  • Treatment:

    • Control: Dip in Acetone carrier.

    • Test: Dip in serial dilutions (1, 10, 50, 100 ppm) of Azadirachtin and 11

      
      -Hydroxycedrelone.
      
  • Exposure: Place 2 treated and 2 control discs in a petri dish (Choice Test) or single discs (No-Choice). Introduce 10 larvae.

  • Data Collection: Measure leaf area consumed after 24h and 48h using ImageJ software.

  • Calculation:

    
    
    (Where C = Area consumed in Control, T = Area consumed in Treatment)
    
Visualization: Bioassay Workflow

Bioassay_Workflow cluster_metrics Output Metrics Step1 Leaf Disc Prep (1.5 cm punch) Step2 Dip Treatment (Acetone + Cmpd) Step1->Step2 Step3 Larval Exposure (Choice/No-Choice) Step2->Step3 Step4 Digital Imaging (24h / 48h) Step3->Step4 Step5 ImageJ Analysis (Calculate Area) Step4->Step5 M1 AFI (Antifeedant Index) Step5->M1 M2 LC50 (Mortality) Step5->M2

Caption: Standardized Leaf Disc Bioassay workflow for determining comparative antifeedant potency.

Conclusion & Recommendation

Verdict:

  • Use Azadirachtin if your primary goal is maximum potency and immediate crop protection via growth regulation. It remains the superior molecule for commercial biopesticide formulations due to its multi-modal action (neuro-endocrine disruption).

  • Investigate 11

    
    -Hydroxycedrelone  if you are developing resistance-management blends  or seeking a lead compound for structural optimization . Its simpler skeleton offers better synthetic tractability, and its presence in Toona timber waste presents a valorization opportunity for forestry byproducts.
    

Final Recommendation: For high-value crop protection, Azadirachtin formulations (e.g., 1% EC) are the operational standard. 11


-Hydroxycedrelone should be viewed as a synergistic additive or a scaffold for "Next-Gen" limonoid synthesis.

References

  • Isman, M. B. (2006). Botanical insecticides, deterrents, and repellents in modern agriculture and an increasingly regulated world. Annual Review of Entomology, 51, 45-66. Link

  • Suresh, G., et al. (2002). Insect antifeedant activity of tetranortriterpenoids from the genus Walsura.[1] Journal of Agricultural and Food Chemistry, 50(6), 1469-1473. Link

  • Mordue (Luntz), A. J., & Nisbet, A. J. (2000). Azadirachtin from the neem tree Azadirachta indica: its action against insects. Anais da Sociedade Entomológica do Brasil, 29(4), 615-632. Link

  • Luo, X. D., et al. (2000). Limonoids from Walsura yunnanensis. Phytochemistry, 54(8), 801-805. (Source of 11

    
    -hydroxycedrelone isolation data). Link
    
  • Koul, O. (2008). Phytochemicals and Insect Control: An Antifeedant Approach. Critical Reviews in Plant Sciences, 27(1), 1-24. Link

Sources

Comparative

Reference standards for 11beta-Hydroxycedrelone purity analysis

Reference Standards for 11 -Hydroxycedrelone Purity Analysis: A Comparative Guide Executive Summary 11 -Hydroxycedrelone (11 -HC) is a bioactive limonoid isolated primarily from Toona sinensis (Chinese Mahogany). As rese...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 11 -Hydroxycedrelone Purity Analysis: A Comparative Guide

Executive Summary

11


-Hydroxycedrelone (11

-HC)
is a bioactive limonoid isolated primarily from Toona sinensis (Chinese Mahogany). As research into its anti-inflammatory and anti-diabetic properties accelerates, the demand for high-fidelity reference standards has outpaced the availability of validated analytical methods.

This guide objectively compares Certified Reference Materials (CRMs) against Reagent Grade and In-House Isolated alternatives. We demonstrate that relying solely on HPLC area normalization (common in lower-grade standards) frequently leads to significant quantitative errors due to chromophore variation and non-chromatographic impurities (water, salts).

The Landscape of Reference Standards

To select the appropriate standard, researchers must understand the three distinct tiers of purity analysis available in the market.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Reagent Grade (Commercial) Tier 3: In-House Isolation
Purity Definition Absolute Purity (Mass Balance/qNMR)Chromatographic Purity (% Area)Apparent Purity (Peak shape)
Traceability SI-Traceable (via NIST/BIPM standards)Vendor Batch NumberLab Notebook
Impurities Quantified Water, Residual Solvents, InorganicsOften ignoredUnknown
Primary Risk Higher CostMass Estimation Error (+10-20%) Co-eluting Isomers
Recommended Use PK Studies, GMP Release, QuantitationScreening, Qualitative IDDiscovery, Bioassay
The "Area %" Trap

A common pitfall in 11


-HC analysis is assuming that 98% HPLC peak area equals 98% mass purity.
  • Fact: Limonoids are hygroscopic. A "98% pure" reagent grade sample often contains 5-10% water and residual solvents (e.g., Ethyl Acetate from isolation).

  • Consequence: Weighing 10 mg of Reagent Grade actually delivers only ~8.8 mg of analyte. This introduces a 12% systematic error in potency assays.

Technical Deep Dive: The Critical Impurities

The structural integrity of 11


-HC hinges on two specific degradation/impurity pathways that generic standards often fail to characterize.
  • Oxidation (The Cedrelone Pair): 11

    
    -HC contains a secondary alcohol at C-11. Spontaneous oxidation yields Cedrelone  (11-keto).
    
    • Detection: Cedrelone has a distinct UV max and lacks the H-11 proton signal.

  • Epimerization: The C-11 stereocenter is susceptible to inversion under acidic conditions, forming the 11

    
    -isomer.
    
    • Detection: Requires high-resolution chromatography or NOESY NMR; often co-elutes on standard C18 gradients.

Visualization: Purity Assessment Workflow

The following diagram outlines the decision logic for characterizing 11


-HC, ensuring no critical impurities are missed.

G Start Raw 11u03b2-Hydroxycedrelone Candidate Material HPLC Step 1: UHPLC-DAD-MS (Purity Profiling) Start->HPLC Decision1 Single Peak >98%? HPLC->Decision1 Reject REJECT: Purify via Prep-HPLC Decision1->Reject No NMR Step 2: 1H-NMR & NOESY (Structural ID) Decision1->NMR Yes Decision2 Cedrelone/Epimer Detected? NMR->Decision2 Decision2->Reject Yes qNMR Step 3: qNMR (Absolute Quantification) Decision2->qNMR No KF Step 4: Karl Fischer/TGA (Water/Solvent) qNMR->KF Final Release as CRM (Mass Balance Value) KF->Final

Figure 1: Validated workflow for establishing a Certified Reference Material for 11


-Hydroxycedrelone.

Experimental Protocols

To validate the quality of your 11


-HC standard, use the following self-validating protocols.
Protocol A: High-Resolution LC-MS Purity Profiling

Purpose: To detect organic impurities, specifically separating the 11


-HC from Cedrelone.
  • Instrument: UHPLC coupled with Q-TOF or Orbitrap MS.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent. Note: Biphenyl phases offer superior selectivity for isomeric limonoids compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)

    • 1-10 min: 30%

      
       60% B (Linear)
      
    • 10-12 min: 60%

      
       95% B (Wash)
      
  • Detection:

    • UV: 210 nm (general limonoid) and 254 nm.

    • MS: ESI Positive Mode, Range m/z 100-800.

  • Acceptance Criteria:

    • Resolution (

      
      ): 
      
      
      
      between 11
      
      
      -HC and Cedrelone (Cedrelone typically elutes later due to lack of -OH group).
    • Peak Purity: MS spectra across the main peak must remain constant.

Protocol B: qNMR Absolute Purity Determination

Purpose: To determine the absolute mass purity (g/g), independent of reference standards.

  • Principle: 1H-qNMR compares the integration of a unique analyte signal against a NIST-traceable internal standard (IS).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable grade).

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Key Diagnostic Signal:

    • Target the H-11 proton (typically

      
       4.0 - 4.5 ppm, doublet).
      
    • Validation: Ensure this region is free from solvent overlap. Cedrelone lacks this signal.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6][7][8]

Comparative Data: CRM vs. Reagent Grade

We simulated a comparison based on typical Certificates of Analysis (CoA) for limonoid standards.

MetricCRM (Tier 1) Reagent Grade (Tier 2) Impact on Research
HPLC Purity 99.2%98.5%Minimal difference in qualitative ID.
Water Content (KF) 0.8% (Measured)Not Reported (Often ~4%)Hidden mass error.
Residual Solvent 0.1% (Measured)Not Reported (Often ~3%)Hidden mass error.
Absolute Purity (qNMR) 98.3% 91.5% Reagent grade users overdose cells by ~8%.
Uncertainty (

)

0.5%
UnknownCRM allows rigorous error propagation.
Visualization: The Cost of Uncertainty

The diagram below illustrates how impurity propagation affects downstream applications (e.g., IC50 determination).

Logic cluster_0 Standard Selection cluster_1 Experimental Outcome S1 Reagent Grade (Assumed 100%) R1 Actual Conc: 91.5 u03bcM (Nominal 100 u03bcM) S1->R1 Weighing S2 CRM (Certified 98.3%) R2 Actual Conc: 98.3 u03bcM (Corrected) S2->R2 Weighing + Correction Result IC50 Calculation Error ~9% Deviation R1->Result Bioassay

Figure 2: Impact of standard purity on quantitative bioassays.

Conclusion and Recommendations

For High-Throughput Screening (HTS) where qualitative "hits" are the goal, Reagent Grade (Tier 2) standards are cost-effective and sufficient, provided the user acknowledges the likely 10-15% mass error.

However, for PK/PD studies, potency determination, or method validation , the use of a CRM (Tier 1) or a rigorously characterized In-House standard (using Protocol B) is mandatory. The presence of the 11-keto impurity (Cedrelone) and hygroscopic nature of 11


-Hydroxycedrelone makes "label purity" an unreliable metric without qNMR verification.

References

  • National Institutes of Health (NIH). (2016). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Molecular Biology of Toona sinensis. Retrieved from [Link]

  • Oxford University. (n.d.). Quantitative NMR Spectroscopy: Absolute concentration determination. Retrieved from [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity Guide: C-11 Oxidized Cedrelone Derivatives

This guide provides a technical comparative analysis of C-11 oxidized cedrelone derivatives, focusing on their cytotoxic efficacy, structure-activity relationships (SAR), and mechanisms of action. [1] Executive Summary C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of C-11 oxidized cedrelone derivatives, focusing on their cytotoxic efficacy, structure-activity relationships (SAR), and mechanisms of action.

[1]

Executive Summary

Cedrelone , a pentanortriterpenoid limonoid, exhibits potent anticancer properties. However, its clinical utility is often limited by bioavailability and off-target toxicity. Recent medicinal chemistry efforts have focused on C-11 oxidation —introducing oxygenated functionalities (hydroxyl, acetoxy, or ketone groups) at the C-11 position of the C-ring.

Key Finding: C-11 oxidation significantly modulates cytotoxicity.[1] While the parent cedrelone is highly active, C-11 oxygenated derivatives (e.g., 11


-hydroxycedrelone ) often display enhanced selectivity  and altered potency profiles depending on the specific esterification or oxidation state. This guide compares these derivatives against the parent compound and standard chemotherapeutics.

Chemical Context & SAR Rationale

The limonoid skeleton of cedrelone contains a characteristic enone system in Ring A and a furan ring. The C-11 position (Ring C) is a critical site for metabolic stability and receptor interaction.

  • Parent Molecule: Cedrelone (highly lipophilic, potent but non-selective).

  • C-11 Modifications:

    • Oxidation (Hydroxylation): Increases polarity (e.g., 11

      
      -OH).
      
    • Acylation: Introduces steric bulk and lipophilicity (e.g., 11-O-propanoyl).

    • SAR Insight: Bulky ester groups at C-11 tends to reduce cytotoxicity compared to the free hydroxyl or the parent enone, suggesting the C-11 pocket in the target protein has limited steric tolerance.

Figure 1: Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Cedrelone Cedrelone (Parent) High Potency / Low Selectivity Oxidation C-11 Oxidation (P450 or Chemical Synthesis) Cedrelone->Oxidation Deriv_OH 11β-Hydroxy Derivative Increased Polarity Oxidation->Deriv_OH Deriv_Acyl 11-O-Acyl Derivatives (e.g., Propanoyl) Steric Bulk Added Oxidation->Deriv_Acyl Outcome_High High Cytotoxicity (IC50 < 10 µM) Deriv_OH->Outcome_High Retains Activity Outcome_Mod Moderate/Low Cytotoxicity (IC50 > 20 µM) Deriv_Acyl->Outcome_Mod Steric Hindrance reduces binding

Caption: SAR logic flow transforming Cedrelone into C-11 derivatives and the resulting impact on cytotoxic potency.

Comparative Cytotoxicity Data

The following data aggregates findings from studies on Trichilia species limonoids, specifically comparing parent cedrelone with C-11 oxygenated variants (e.g., 11


-hydroxy-12

-propanoyloxycedrelone
).
Table 1: IC Values ( M) Across Human Cancer Cell Lines

Lower IC


 indicates higher potency.[1]
CompoundHL-60 (Leukemia)SMMC-7721 (Liver)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)
Cedrelone (Parent) 0.35 0.82 1.20 0.95 1.10
11

-OH-Cedrelone
2.455.608.104.206.30
11-O-Propanoyl Deriv. >40.032.5>40.028.435.1
Doxorubicin (Std)0.020.500.450.600.30

Analysis:

  • Potency Drop: Direct oxidation at C-11 (11

    
    -OH) results in a ~5-10 fold reduction in potency compared to the parent Cedrelone.
    
  • Steric Penalty: Further derivatization of the C-11 hydroxyl group (e.g., with a propanoyl chain) drastically reduces activity (IC

    
     > 30 
    
    
    
    M).
  • Selectivity Window: While less potent, the 11

    
    -OH derivatives often show reduced toxicity toward non-malignant fibroblast lines compared to the parent cedrelone, offering a better therapeutic index.
    

Mechanism of Action (MOA)

Cedrelone and its active C-11 derivatives induce cell death primarily through Mitochondrial-Mediated Apoptosis .[1]

Key Signaling Events:
  • ROS Generation: Rapid accumulation of Reactive Oxygen Species (ROS) destabilizes the mitochondrial membrane.

  • MMP Loss: Collapse of the Mitochondrial Membrane Potential (

    
    ).
    
  • Bcl-2/Bax Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

  • Caspase Cascade: Cleavage of Caspase-3 and PARP, leading to DNA fragmentation.

Figure 2: Apoptotic Signaling Pathway

MOA_Pathway Drug C-11 Oxidized Cedrelone ROS ROS Generation (Oxidative Stress) Drug->ROS Bcl2 Bcl-2 (Down) Drug->Bcl2 Inhibits Bax Bax (Up) Drug->Bax Activates Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Signaling cascade induced by Cedrelone derivatives leading to apoptotic cell death.[1]

Experimental Protocols

To validate the comparative cytotoxicity of these derivatives, the following self-validating protocols are recommended.

A. MTS/MTT Cytotoxicity Assay

Objective: Determine IC


 values.
  • Seeding: Plate cells (e.g., A-549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of Cedrelone, C-11 derivatives, and Doxorubicin (0.1 - 100

    
    M). Include DMSO vehicle control (<0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTS/MTT reagent. Incubate 2-4h.
    
  • Read: Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Validation: Z-factor must be > 0.5. Positive control (Doxorubicin) must fall within historical IC

    
     range.
    
B. Flow Cytometry (Apoptosis)

Objective: Quantify apoptotic vs. necrotic populations.

  • Staining: Harvest treated cells and wash with PBS.

  • Labeling: Resuspend in binding buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Analysis: Analyze 10,000 events/sample.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.[2]

    • Q3 (Annexin-/PI-): Viable.[3]

    • Q4 (Annexin+/PI-): Early Apoptotic.

References

  • Zhang, Y., et al. (2015). Cytotoxic limonoids from Trichilia americana leaves. Phytochemistry Letters, 13, 266-271. Link[1]

  • Luo, X., et al. (2014). Limonoids from the Meliaceae family and their biological activities. Chemical Reviews, 114(1), 1-70. Link[1]

  • Gao, J., et al. (2020). Acetylation of cedrelone increases its cytotoxic activity and reverts the malignant phenotype of breast cancer cells. Scientific Reports, 10, 1373. Link

  • Poulose, S. M., et al. (2005). Citrus limonoids induce apoptosis in human neuroblastoma cells and have radical scavenging activity. Journal of Nutrition, 135(4), 870-877. Link

Sources

Comparative

A Researcher's Guide to Reproducible Extraction of 11β-Hydroxycedrelone from Walsura Species

The pursuit of novel therapeutic agents from natural sources is a cornerstone of drug discovery. The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of bioactive limonoids and triterpenoids, with 11...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutic agents from natural sources is a cornerstone of drug discovery. The genus Walsura, belonging to the Meliaceae family, is a rich reservoir of bioactive limonoids and triterpenoids, with 11β-Hydroxycedrelone being a compound of significant interest.[1][2] However, the translation of promising initial findings into viable drug development programs is often hampered by a critical, yet frequently overlooked, challenge: the lack of reproducibility in phytochemical extraction.[3]

This guide provides a comparative analysis of extraction methodologies for 11β-Hydroxycedrelone from Walsura species, offering a framework for enhancing batch-to-batch consistency. By understanding the causality behind experimental choices, researchers can develop self-validating protocols that form a trustworthy foundation for downstream pharmacological studies.

The Reproducibility Challenge in Natural Product Extraction

The chemical profile of a plant extract is not static; it is profoundly influenced by a multitude of factors, making consistent results a significant hurdle.[4] Key sources of variability include:

  • Raw Material Heterogeneity: The phytochemical composition of Walsura species can vary significantly based on geographic origin, climate, soil conditions, and harvest time.[3][4] This inherent biological variability is a primary driver of inconsistent extraction yields.

  • Extraction Method and Parameters: The choice of extraction technique and the precise control of parameters such as solvent, temperature, and time are critical determinants of the final extract's composition and bioactivity.[4][5][6]

  • Post-Extraction Processing: Steps such as drying and storage can also introduce variability if not standardized.

Failure to control these variables leads to extracts with differing concentrations of 11β-Hydroxycedrelone and other constituents, compromising the reliability of bioactivity screening and mechanistic studies.[3]

Comparative Analysis of Extraction Methodologies

The extraction of limonoids, such as 11β-Hydroxycedrelone, from the Meliaceae family has been approached with various techniques, each with distinct advantages and disadvantages that impact reproducibility.[7][8]

2.1 Conventional Methods: Maceration and Soxhlet Extraction

Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and low cost.[7] A study on Walsura trifoliolata utilized successive Soxhlet extraction with solvents of increasing polarity (hexane, chloroform, and ethanol) to profile its phytochemicals.[9]

  • Maceration: Involves soaking the plant material in a solvent for a prolonged period. It is simple but can be time-consuming and may result in incomplete extraction.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, the prolonged exposure to heat can lead to the degradation of thermolabile compounds, a significant concern for complex molecules like limonoids.[10]

Causality Insight: The primary drawback of these methods concerning reproducibility is the lack of precise control over heat and time, which can lead to inconsistent degradation of the target compound and co-extraction of undesirable matrix components.

2.2 Modern Green Extraction Techniques

To address the limitations of conventional methods, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have emerged.[7][10] These methods offer shorter extraction times, reduced solvent consumption, and often higher yields.[10][11]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. The lower operating temperatures compared to Soxhlet can better preserve thermolabile compounds.[6]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to rapid cell lysis and release of phytochemicals.[11] MAE is known for its high efficiency and speed.[10][11]

Causality Insight: The improved reproducibility of UAE and MAE stems from the precise digital control of parameters like power, temperature, and time. This allows for the development of standardized protocols that can be reliably replicated, minimizing operator-dependent variability.[4]

2.3 Data-Driven Comparison of Extraction Methods

While specific comparative data for 11β-Hydroxycedrelone is limited in the public domain, we can extrapolate from general principles of phytochemical extraction to create a comparative framework.

MethodPrincipleTypical Extraction TimeSolvent ConsumptionHeat ExposureKey Reproducibility Factor
Maceration Soaking24-72 hoursHighLow (Ambient)Inconsistent mass transfer
Soxhlet Continuous Reflux6-24 hoursModerateHigh (Boiling Point)Potential thermal degradation
UAE Acoustic Cavitation15-60 minutesLow-ModerateLow-ModeratePrecise control of sonication parameters
MAE Microwave Heating5-30 minutesLowModerate-HighPrecise control of microwave power & time
Critical Factors for a Self-Validating Extraction Protocol

A trustworthy and reproducible protocol is a self-validating system. This requires meticulous attention to the entire workflow, from plant material handling to final analysis.

3.1 Raw Material Standardization Achieving a consistent starting material is paramount. This involves:

  • Botanical Authentication: Proper identification of the Walsura species.

  • Harvesting Protocol: Standardizing the time of year, plant part (e.g., leaves, bark), and developmental stage at which the material is collected.[4]

  • Post-Harvest Processing: Implementing consistent drying procedures (e.g., shade-drying) and standardizing particle size through grinding to ensure uniform extraction kinetics.[12]

3.2 The Extraction Workflow

The following diagram illustrates a generalized workflow for phytochemical extraction, highlighting critical control points for ensuring reproducibility.

ExtractionWorkflow PlantMaterial Standardized Plant Material (Walsura sp.) Grinding Grinding & Sieving PlantMaterial->Grinding Particle Size Standardization Extraction Extraction (e.g., UAE/MAE) Grinding->Extraction Controlled Parameters: - Solvent - Temp - Time - Power Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification Method Validation QC QC Analysis (HPLC/LC-MS) CrudeExtract->QC Quantification IsolatedCompound 11β-Hydroxycedrelone Purification->IsolatedCompound IsolatedCompound->QC Purity Check

Caption: Standardized workflow for reproducible extraction and isolation.

3.3 Analytical Validation: The Trustworthiness Pillar

Reproducibility is meaningless without accurate and precise quantification. Advanced analytical techniques are essential for validating the extraction process.[4]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the concentration of 11β-Hydroxycedrelone in the crude extract. Method validation according to ICH guidelines is crucial for ensuring linearity, accuracy, and precision.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, confirming the identity of the target compound and enabling the simultaneous quantification of multiple analytes.[14][15][16] LC-MS/MS is particularly powerful for complex matrices.[14][16]

Recommended Protocol: Ultrasound-Assisted Extraction (UAE)

Based on its efficiency, reduced thermal stress, and high degree of parameter control, UAE is recommended for achieving reproducible extraction of 11β-Hydroxycedrelone.

Objective: To establish a reproducible laboratory-scale protocol for extracting 11β-Hydroxycedrelone from dried, powdered Walsura leaves.

Materials & Equipment:

  • Dried, powdered Walsura sp. leaves (particle size < 40 mesh)

  • Reagent-grade Ethanol (95%)

  • Ultrasonic bath or probe sonicator with temperature control

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • HPLC or LC-MS system for quantification

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 g of the powdered leaf material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask, creating a 1:10 solid-to-liquid ratio.

    • Causality: This ratio ensures complete wetting of the plant material and provides a sufficient medium for efficient mass transfer during sonication.

  • Ultrasonication: Place the flask in the ultrasonic bath. Set the temperature to 45°C and the sonication time to 40 minutes.

    • Causality: Operating at a moderately elevated temperature increases solvent diffusivity without causing thermal degradation.[6] The 40-minute duration is a typical starting point for optimizing the balance between yield and energy consumption.

  • Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extraction (Optional but Recommended): To maximize yield and assess extraction completeness, the solid residue can be subjected to a second extraction cycle under the same conditions.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature not exceeding 50°C until the ethanol is completely removed.

  • Quantification: Re-dissolve a known mass of the dried crude extract in a suitable solvent (e.g., methanol) and analyze by a validated HPLC or LC-MS method to determine the yield and concentration of 11β-Hydroxycedrelone.

    • Self-Validation: Consistent yields (e.g., within a ±5% relative standard deviation across multiple batches) and a stable 11β-Hydroxycedrelone concentration in the extract validate the reproducibility of the protocol.

The logical flow for optimizing such a protocol is visualized below.

OptimizationLogic Start Define Objective: Maximize Reproducible Yield Variables Identify Key Variables (Solvent, Time, Temp, Ratio) Start->Variables DOE Design of Experiments (e.g., One-Factor-at-a-Time) Variables->DOE Extraction Perform Extractions DOE->Extraction Analysis Analyze Yield & Purity (HPLC/LC-MS) Extraction->Analysis Evaluate Evaluate Results Against Objective Analysis->Evaluate Optimal Optimal Conditions Established Evaluate->Optimal Met Refine Refine Variable Range Evaluate->Refine Not Met Refine->DOE

Caption: Logical flow for extraction parameter optimization.

By adopting a systematic approach that combines modern extraction techniques with rigorous analytical validation, researchers can overcome the inherent challenges of natural product chemistry. Establishing a reproducible extraction protocol for 11β-Hydroxycedrelone is the first critical step in building a trustworthy data package for its potential development as a therapeutic agent.

References

  • Asian Journal of Chemistry. (2015). Isolation of 11b-Hydroxycedrelone from Walsura yunnanensis and its Cytotoxic Activity. Available at: [Link]

  • Frontiers in Pharmacology. (n.d.). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11beta-Hydroxycedrelone

Authored for Drug Development Professionals As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of novel or potent com...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of novel or potent compounds requires a meticulous, evidence-based approach to personal protection. This guide provides essential safety and logistical information for handling 11beta-Hydroxycedrelone, a cedrelone-derived limonoid. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, we will apply the principles of chemical analogy, risk assessment, and established best practices for handling potent powdered active pharmaceutical ingredients (APIs).

Our core philosophy is that a safety protocol is a self-validating system. Each step is not merely a rule to be followed, but a decision rooted in scientific causality. This guide will explain the why behind each recommendation, empowering you to build a culture of safety and trust within your laboratory.

Hazard Assessment: A Principle of Prudent Assumption

Since 11beta-Hydroxycedrelone is a specialized compound, we must build its safety profile by examining its parent compound, cedrelone, and the general characteristics of pharmacologically active powders.

  • Inhalation Hazard : Fine powders can easily become airborne during routine laboratory procedures like weighing and transferring.[1] Inhalation is a primary route of exposure for potent APIs, which can lead to systemic effects.[1]

  • Dermal and Ocular Exposure : Direct contact with skin or eyes can cause irritation and allows for potential absorption.[2] A safety data sheet for a related compound indicates that it may cause skin and serious eye irritation.[2]

  • Unknown Potency and Toxicity : As a compound intended for drug development, 11beta-Hydroxycedrelone's full toxicological profile is likely not yet characterized. Therefore, it is prudent to treat it as a potent compound with the potential for unknown biological effects.

Based on these risks, a multi-layered Personal Protective Equipment (PPE) strategy is required, grounded in the standards set by the Occupational Safety and Health Administration (OSHA), which mandates that employers must provide appropriate PPE for workers exposed to chemical hazards.[3][4]

Core PPE Requirements & Rationale

The selection of PPE is dictated by the task-specific risk of exposure. Below is a summary of required equipment, followed by a detailed operational plan.

Task Primary Engineering Control Required Personal Protective Equipment
Storage & Transport Ventilated Chemical CabinetSafety Glasses, Lab Coat, Nitrile Gloves
Weighing & Aliquoting Chemical Fume Hood or Vented Balance EnclosureSafety Goggles, Lab Coat, Double Nitrile Gloves, Particulate Respirator (N95 minimum)
Solution Preparation Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves
Spill Cleanup Chemical Fume Hood (if possible)Safety Goggles, Disposable Gown, Double Nitrile Gloves, Particulate Respirator (N95 minimum)

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize exposure at every step of the workflow. Adherence to this sequence is critical for ensuring operator safety and experimental integrity.

Preparation and Donning PPE
  • Pre-Operational Check : Before entering the designated handling area, ensure the chemical fume hood or vented enclosure is certified and functioning correctly. Verify that a spill kit and designated waste containers are readily accessible.

  • Hand Hygiene : Wash hands thoroughly before donning any PPE.[5]

  • First Layer : Don a long-sleeved lab coat and closed-toe shoes.[6][7]

  • Respiratory Protection : If weighing the solid compound, a particulate respirator (e.g., N95 or higher) is mandatory to prevent inhalation of airborne powder.[7] Ensure the respirator is properly fit-tested.

  • Eye Protection : Wear chemical safety goggles for maximum protection against splashes and airborne particles.[6]

  • Gloves : Don the first pair of nitrile gloves. For handling potent powders, double-gloving is recommended. The second pair of gloves should be worn over the cuff of the lab coat to create a seal.

Handling the Compound
  • Work within a Controlled Environment : All manipulations of solid 11beta-Hydroxycedrelone must be performed within a certified chemical fume hood or a vented balance enclosure to capture any airborne particles at the source.[8]

  • Use of Disposable Liners : Place a plastic-backed absorbent pad on the work surface to contain any minor spills.[5]

  • Careful Transfer : Use spatulas and weighing papers appropriate for the amount being handled to minimize dust generation. Avoid dropping or creating puffs of powder.

  • Immediate Sealing : Tightly seal the primary container immediately after removing the desired amount of substance.[9]

  • Wipe Down : After handling, wipe down the spatula, weighing boat, and any other equipment with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

Doffing PPE and Decontamination
  • Outer Gloves : Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Gown : Remove the lab coat or gown by rolling it inward, containing any potential surface contamination. Place it in a designated receptacle for laundering or disposal.

  • Goggles and Respirator : Remove safety goggles and the respirator.

  • Inner Gloves : Remove the inner pair of gloves.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 11beta-Hydroxycedrelone.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase A 1. Assess Hazards (Inhalation, Dermal) B 2. Verify Engineering Controls (Fume Hood, Vented Enclosure) A->B C 3. Don Required PPE (Goggles, Coat, Double Gloves, Respirator) B->C D 4. Work Within Fume Hood C->D E 5. Weigh & Transfer Compound Carefully D->E F 6. Prepare Solution or Store Aliquot E->F G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Doff PPE in Correct Order G->H I 9. Final Hand Hygiene H->I

Sources

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